molecular formula C20H40O2 B081347 Phytanic Acid CAS No. 14721-66-5

Phytanic Acid

Cat. No.: B081347
CAS No.: 14721-66-5
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that is primarily obtained from the consumption of dairy products, ruminant animal fats, and certain fish . It is a key molecule of interest in biomedical research, particularly in the study of peroxisomal disorders and lipid metabolism. Unlike most fatty acids, this compound cannot undergo initial beta-oxidation due to its methyl group on the 3-carbon position . Instead, it is metabolized via the peroxisomal alpha-oxidation pathway, where it is converted into pristanic acid by the removal of one carbon atom . This unique metabolic pathway makes this compound an essential compound for investigating inborn errors of metabolism, such as Adult Refsum disease, a neurological disorder characterized by impaired alpha-oxidation and the pathological accumulation of this compound in tissues and blood . Beyond its role in disease pathology, this compound and its metabolites have been reported to act as modulators of gene expression by binding to and activating nuclear receptors, including the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Retinoid X Receptor (RXR) . This property makes it a valuable tool for studying the regulation of lipid metabolism, inflammation, and cellular proliferation. Research-grade this compound is critical for studies aiming to elucidate the mechanisms of fatty acid oxidation, the function of peroxisomes, and the biochemical basis of neurodegenerative conditions. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864526
Record name 3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14721-66-5
Record name Phytanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHYTANIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phytanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Properties and Cellular Functions of Phytanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant animal fats, and certain fish.[1] Unlike most fatty acids, the methyl group on the β-carbon of this compound prevents its metabolism through the typical β-oxidation pathway.[1] Instead, it undergoes α-oxidation in the peroxisome.[1] The accumulation of this compound due to defects in this metabolic pathway leads to the rare autosomal recessive neurological disorder, Refsum disease, characterized by a range of symptoms including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[2] Beyond its role in pathology, this compound has been shown to modulate various cellular processes, including gene expression through the activation of nuclear receptors. This guide provides a comprehensive overview of the biochemical properties and cellular functions of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Biochemical Properties of this compound

The fundamental biochemical characteristics of this compound are crucial for understanding its behavior in biological systems. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₀H₄₀O₂[3]
Molecular Weight 312.53 g/mol [3]
IUPAC Name 3,7,11,15-tetramethylhexadecanoic acid[3]
CAS Number 14721-66-5[3]
Melting Point -65°C[4]
Boiling Point 391.36°C (estimate)[4]
Appearance Colorless Liquid[4]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
DMSO ~100 mg/mL[5]
Dimethyl formamide (DMF) ~100 mg/mL[5]
Ethanol ~100 mg/mL[5]
0.15 M Tris-HCl (pH 8.5) 1 mg/mL[5]
Water Sparingly soluble[5]
Table 3: Plasma Concentrations of this compound
PopulationPlasma Concentration (µmol/L)Reference(s)
Healthy Individuals (Vegans) Geometric Mean: 0.86[6]
Healthy Individuals (Vegetarians) Geometric Mean: 3.93[6]
Healthy Individuals (Meat-eaters) Geometric Mean: 5.77[6]
Refsum Disease Patients Can exceed the millimolar range[2]

Cellular Functions and Signaling Pathways

This compound is not merely a metabolic byproduct but an active signaling molecule that influences various cellular functions, primarily through its interaction with nuclear receptors and other signaling proteins.

This compound Metabolism

The degradation of this compound is a multi-step process that begins with its activation to phytanoyl-CoA. Due to the presence of a methyl group on the β-carbon, it cannot undergo direct β-oxidation. Instead, it is metabolized via α-oxidation in the peroxisomes, followed by β-oxidation of the resulting pristanic acid. A less prominent pathway, ω-oxidation, also contributes to its metabolism.

Phytanic_Acid_Metabolism Phytol Phytol (from diet) Phytanic_Acid This compound Phytol->Phytanic_Acid Conversion Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Omega_Oxidation ω-Oxidation Pathway Phytanic_Acid->Omega_Oxidation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (α-oxidation) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation Metabolites Further Metabolites Omega_Oxidation->Metabolites

Caption: Metabolic pathway of this compound.
Nuclear Receptor Activation

This compound and its metabolite, pristanic acid, are known to be natural ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). This interaction allows this compound to regulate the expression of genes involved in lipid metabolism and inflammation.[7][8]

Nuclear_Receptor_Activation Phytanic_Acid This compound PPARa PPARα Phytanic_Acid->PPARa Binds & Activates RXR RXR Phytanic_Acid->RXR Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) in DNA Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Caption: Activation of nuclear receptors by this compound.
Table 4: Quantitative Data on Cellular Functions of this compound

Cellular FunctionParameterValueCell Type/SystemReference(s)
PPARα Activation EC₅₀40 µMPrimary human fibroblasts[5]
RXRα Transactivation EC₅₀3 µMLuciferase reporter assay[5]
Mitochondrial Dysfunction

The accumulation of this compound, as seen in Refsum disease, can lead to mitochondrial dysfunction. Studies have shown that this compound can act as a protonophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to decreased ATP synthesis and increased production of reactive oxygen species (ROS), contributing to cellular damage.

Mitochondrial_Dysfunction Phytanic_Acid High this compound Concentration Mitochondrion Mitochondrion Phytanic_Acid->Mitochondrion Acts as a protonophore Proton_Gradient Proton Gradient (ΔΨm) Phytanic_Acid->Proton_Gradient Dissipates ROS_Production Reactive Oxygen Species (ROS) Production Phytanic_Acid->ROS_Production Increases Mitochondrion->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production Proton_Gradient->ATP_Production Reduced ATP_Synthase->ATP_Production Cellular_Damage Cellular Damage ATP_Production->Cellular_Damage Decreased energy leads to ROS_Production->Cellular_Damage

Caption: this compound-induced mitochondrial dysfunction.
GPR40 Signaling

This compound has been identified as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which can modulate various downstream signaling pathways.[9]

GPR40_Signaling Phytanic_Acid This compound GPR40 GPR40 Receptor Phytanic_Acid->GPR40 Binds to Gq_protein Gq Protein GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Intracellular_Ca2 ↑ Intracellular [Ca²⁺] Ca2_release->Intracellular_Ca2 Downstream_Effects Downstream Cellular Effects Intracellular_Ca2->Downstream_Effects

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction and Quantification of this compound from Plasma by GC-MS

This protocol describes the extraction of total fatty acids from plasma followed by derivatization and quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plasma sample

  • Internal standard (e.g., [3-methyl-²H₃]this compound)

  • Methanol

  • Chloroform

  • 1N Potassium Hydroxide (KOH) in methanol

  • 1N Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl (PFB) bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac concentrator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To a 16x125 mm glass tube, add 200 µL of plasma.

    • Add a known amount of the internal standard.

    • Add 1 mL of methanol and vortex thoroughly.

  • Saponification (for total fatty acids):

    • Add 500 µL of 1N KOH in methanol.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids.

  • Acidification and Extraction:

    • Cool the sample to room temperature.

    • Add 500 µL of 1N HCl to acidify the solution (pH should be < 5).

    • Add 1 mL of iso-octane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

    • Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.

  • Derivatization:

    • Evaporate the pooled iso-octane extract to dryness under a stream of nitrogen or using a SpeedVac.

    • Add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate the derivatization reagents to dryness.

  • Sample Reconstitution and GC-MS Analysis:

    • Reconstitute the dried derivatized sample in 50 µL of iso-octane.

    • Transfer to a GC-MS autosampler vial.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier gas: Helium

    • MS Conditions (example):

      • Ionization mode: Electron Ionization (EI)

      • Acquisition mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for this compound-PFB ester and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma sample based on the peak area ratio of the analyte to the internal standard and the standard curve.[10]

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol outlines the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., fibroblasts, neurons)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • JC-1 staining solution

  • Cell culture medium

  • Assay buffer (e.g., PBS)

  • 96-well black, clear-bottom plates or chamber slides

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black plate or chamber slide at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare different concentrations of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Include a vehicle control (medium with the solvent used for the this compound stock).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with assay buffer.

  • Imaging and Analysis:

    • Fluorescence Microscopy:

      • Add fresh assay buffer to the wells.

      • Immediately visualize the cells using a fluorescence microscope.

      • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

      • Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

      • Capture images of both red and green fluorescence.

    • Fluorescence Plate Reader:

      • Add fresh assay buffer to the wells.

      • Measure the fluorescence intensity at two wavelength pairs:

        • Excitation/Emission ~535/595 nm for red fluorescence (J-aggregates).

        • Excitation/Emission ~485/535 nm for green fluorescence (JC-1 monomers).

      • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[6][11][12][13][14]

Protocol 3: Assessment of this compound Alpha-Oxidation in Cultured Fibroblasts

This protocol describes a method to measure the α-oxidation of this compound in cultured human fibroblasts by quantifying the production of its downstream metabolite, pristanic acid.

Materials:

  • Cultured human fibroblasts (control and patient-derived)

  • [1-¹⁴C]this compound or deuterated this compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and cocktail (if using radiolabeled substrate)

  • GC-MS system (if using deuterated substrate)

  • Solvents for extraction (as in Protocol 1)

Procedure:

  • Cell Culture and Substrate Incubation:

    • Grow fibroblasts to confluency in culture flasks.

    • On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of labeled this compound (e.g., [1-¹⁴C]this compound).

    • Incubate the cells for a specific period (e.g., 24-48 hours).

  • Sample Collection:

    • After incubation, collect the culture medium.

    • Wash the cell monolayer with PBS and then harvest the cells by trypsinization or scraping.

  • Extraction of Fatty Acids:

    • Extract fatty acids from both the culture medium and the cell pellet separately using the extraction procedure described in Protocol 1 (steps 3 and 4).

  • Analysis:

    • Radiolabeled Substrate:

      • Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Identify the spots corresponding to this compound and pristanic acid.

      • Scrape the spots and measure the radioactivity using a scintillation counter.

      • The rate of α-oxidation can be calculated from the amount of ¹⁴CO₂ produced or the amount of radiolabeled pristanic acid formed.[15]

    • Deuterated Substrate:

      • Derivatize the extracted fatty acids as described in Protocol 1 (step 4).

      • Analyze the samples by GC-MS to quantify the amount of deuterated pristanic acid formed.[16]

  • Data Normalization:

    • Normalize the α-oxidation activity to the total protein content of the cell lysate.

Conclusion

This compound is a multifaceted branched-chain fatty acid with significant implications for human health. Its accumulation due to impaired α-oxidation is the hallmark of Refsum disease, leading to severe neurological symptoms. Beyond its pathological role, this compound functions as a signaling molecule, modulating gene expression through the activation of nuclear receptors like PPARs and RXRs, and influencing cellular processes such as mitochondrial function and calcium homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of this compound in health and disease and to explore potential therapeutic interventions for related disorders.

References

The Peroxisomal Phytanic Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Alpha-Oxidation Pathway, Associated Pathologies, and Therapeutic Avenues

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is a significant dietary component found in dairy products, meat from ruminant animals, and certain fish.[1] Unlike straight-chain fatty acids, the presence of a methyl group on the β-carbon of this compound prevents its degradation through the conventional β-oxidation pathway.[2][3] Consequently, a specialized metabolic pathway, known as α-oxidation, is employed for its catabolism, occurring primarily within the peroxisomes.[2][4] This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its core enzymatic steps, the genetic disorders associated with its dysfunction, quantitative data on key metabolites, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic process.

The Core Pathway: Peroxisomal Alpha-Oxidation of this compound

The α-oxidation of this compound is a multi-step enzymatic process that takes place entirely within the peroxisomes, converting this compound into pristanic acid, which can then enter the β-oxidation pathway.[2][4][5] The process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The key enzymatic steps are as follows:

  • Activation to Phytanoyl-CoA: this compound is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[3]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , an Fe(II)- and 2-oxoglutarate-dependent oxygenase.[6][7] This is the rate-limiting step in the pathway and the primary site of genetic defects leading to Refsum disease.[7][8]

  • Cleavage to Pristanal: 2-hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal and formyl-CoA.[2]

  • Oxidation to Pristanic Acid: Finally, pristanal is oxidized to pristanic acid by a pristanal dehydrogenase .[2]

Pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be converted to pristanoyl-CoA and subsequently undergo several cycles of peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA.[9][10]

Pathophysiology: Refsum Disease and Other Peroxisomal Disorders

Deficiencies in the enzymes of the this compound α-oxidation pathway lead to the accumulation of this compound in plasma and tissues, resulting in a group of genetic disorders, the most prominent of which is Adult Refsum Disease (ARD) .[11][12] ARD is an autosomal recessive disorder most commonly caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity.[8] The accumulation of this compound is toxic to various tissues, leading to a range of clinical manifestations including retinitis pigmentosa, anosmia, peripheral neuropathy, ataxia, and cardiac abnormalities.[8]

Elevated this compound levels are also observed in other peroxisomal biogenesis disorders, such as Zellweger syndrome, where the overall formation of peroxisomes is impaired.[6]

Quantitative Data

The concentration of this compound and its metabolite, pristanic acid, are critical biomarkers for the diagnosis and management of Refsum disease. The following tables summarize the typical concentrations of these metabolites in healthy individuals and in patients with Adult Refsum Disease.

Metabolite Condition Plasma Concentration (µmol/L) Reference
This compoundHealthy Individuals< 10[7]
This compoundAdult Refsum Disease> 200 (often much higher)[8]
Pristanic AcidHealthy Individuals< 1[7]
Pristanic AcidAdult Refsum DiseaseNormal to slightly elevated

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid.

Enzyme Substrate Apparent Km (µM) Reference
2-Hydroxyphytanoyl-CoA Lyase2-hydroxy-3-methylhexadecanoyl-CoA15[9]

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound in plasma samples.

a. Sample Preparation:

  • Lipid Extraction: Extract total lipids from a known volume of plasma (e.g., 100 µL) using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Saponification: Saponify the extracted lipids by adding a solution of potassium hydroxide in ethanol and heating to release the fatty acids from their esterified forms.

  • Acidification and Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent like hexane.

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or diazomethane) to increase their volatility for GC analysis.

b. GC-MS Analysis:

  • Injection: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).

  • Separation: Separate the FAMEs based on their boiling points and interactions with the stationary phase of the column using a programmed temperature gradient.

  • Detection and Quantification: Detect the eluting FAMEs using a mass spectrometer. Identify this compound methyl ester based on its characteristic retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of an internal standard (e.g., a deuterated form of this compound) added at the beginning of the sample preparation.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the activity of the first and rate-limiting enzyme in the α-oxidation pathway.

a. Substrate Preparation:

  • Synthesize radiolabeled or stable isotope-labeled phytanoyl-CoA to be used as a substrate.

b. Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), the cell or tissue lysate containing the PHYH enzyme, and the necessary cofactors: Fe(II), 2-oxoglutarate, and ascorbate.

  • Initiation: Start the reaction by adding the phytanoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Analysis: Separate the product, 2-hydroxyphytanoyl-CoA, from the unreacted substrate using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Quantify the amount of product formed to determine the enzyme activity.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the activity of the enzyme that cleaves 2-hydroxyphytanoyl-CoA.

a. Substrate Preparation:

  • Prepare 2-hydroxyphytanoyl-CoA, which can be synthesized or generated enzymatically from phytanoyl-CoA using purified PHYH.

b. Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution, the cell or tissue lysate, and the cofactors Mg2+ and thiamine pyrophosphate (TPP).

  • Initiation: Start the reaction by adding the 2-hydroxyphytanoyl-CoA substrate.

  • Incubation: Incubate at 37°C.

  • Product Detection: The cleavage of 2-hydroxyphytanoyl-CoA produces pristanal and formyl-CoA. The formation of pristanal can be monitored by GC-MS after derivatization. Alternatively, the release of formyl-CoA can be measured.

Signaling Pathways and Regulation

This compound is not merely a metabolic substrate but also a signaling molecule that can regulate gene expression. It has been identified as a ligand for the nuclear hormone receptors Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor (RXR) .[5]

The activation of the PPARα/RXR heterodimer by this compound leads to the transcriptional upregulation of genes containing Peroxisome Proliferator Response Elements (PPREs) in their promoter regions. These target genes include those encoding for enzymes involved in fatty acid oxidation, including enzymes of the β-oxidation pathway. This creates a feed-forward mechanism where the presence of a substrate for peroxisomal oxidation can induce the expression of the machinery required for its catabolism.

Visualizations

Phytanic_Acid_Alpha_Oxidation Figure 1: Peroxisomal Alpha-Oxidation of this compound Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanal Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The enzymatic cascade of this compound alpha-oxidation in the peroxisome.

Diagnostic_Workflow Figure 2: Experimental Workflow for Refsum Disease Diagnosis Patient_Sample Patient Plasma Sample Lipid_Extraction Total Lipid Extraction Patient_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification FA_Extraction Fatty Acid Extraction Saponification->FA_Extraction Derivatization Derivatization to FAMEs FA_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Elevated_Phytanic_Acid Elevated this compound? GCMS_Analysis->Elevated_Phytanic_Acid Refsum_Confirmed Refsum Disease Confirmed Elevated_Phytanic_Acid->Refsum_Confirmed Yes Normal_Levels Normal Levels Elevated_Phytanic_Acid->Normal_Levels No

Caption: A typical workflow for the diagnosis of Refsum disease using GC-MS.

PPARa_Signaling Figure 3: this compound as a Signaling Molecule cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid This compound PPARa PPARα Phytanic_Acid->PPARa Binds and Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds Target_Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Target_Gene_Expression Promotes Transcription

Caption: Regulation of gene expression by this compound via PPARα/RXR activation.

Conclusion

The peroxisomal α-oxidation of this compound is a vital metabolic pathway, and its dysfunction has profound clinical consequences. A thorough understanding of the enzymes, their regulation, and the associated pathophysiology is crucial for the development of effective diagnostic tools and therapeutic strategies for Refsum disease and other related peroxisomal disorders. This technical guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical experimental frameworks to facilitate further research and drug development efforts. Future investigations aimed at elucidating the precise kinetic properties of the core enzymes and further unraveling the regulatory networks governing this pathway will be instrumental in advancing our ability to combat these debilitating conditions.

References

The Central Role of Alpha-Oxidation in Phytanic Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the alpha-oxidation pathway, a critical metabolic process for the degradation of the branched-chain fatty acid, phytanic acid. In humans, the presence of a methyl group on the β-carbon of this compound prevents its breakdown through the typical β-oxidation spiral. Consequently, a specialized pathway, α-oxidation, is required to remove a single carbon atom, enabling the resulting molecule, pristanic acid, to enter the β-oxidation pathway. Dysregulation of this pathway leads to the accumulation of this compound, resulting in the debilitating neurological disorder, Refsum disease. This document details the biochemical steps, key enzymes, cellular localization, and clinical significance of this compound α-oxidation, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a valuable resource for the scientific community.

The Alpha-Oxidation Pathway of this compound

Alpha-oxidation of this compound is a multi-step process that occurs primarily within the peroxisomes.[1][2] The pathway involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon.

The process begins with the activation of this compound to its coenzyme A (CoA) ester, phytanoyl-CoA.[3] This is followed by a hydroxylation step, a decarboxylation, and an oxidation step, ultimately yielding pristanal and then pristanic acid.[4] Pristanic acid, now lacking the β-methyl branch that hindered β-oxidation, can be further metabolized.

Cellular Import and Activation of this compound

Dietary this compound is transported into the cell and subsequently to the peroxisome. Before it can be oxidized, it must be activated to phytanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.[3]

cluster_peroxisome Peroxisome This compound (in cytosol) This compound (in cytosol) Acyl-CoA Synthetase Acyl-CoA Synthetase This compound (in cytosol)->Acyl-CoA Synthetase ATP, CoA-SH AMP, PPi Peroxisome_Membrane Peroxisomal Membrane Phytanoyl-CoA (in peroxisome) Phytanoyl-CoA (in peroxisome) Acyl-CoA Synthetase->Phytanoyl-CoA (in peroxisome) Transport

Cellular uptake and activation of this compound.
Core Alpha-Oxidation Pathway

Once inside the peroxisome, phytanoyl-CoA undergoes a series of reactions catalyzed by three key enzymes:

  • Phytanoyl-CoA Hydroxylase (PHYH): This enzyme hydroxylates phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[4] This is the rate-limiting step in the pathway and the enzyme responsible for the majority of Refsum disease cases.[5][6]

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): This lyase cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[4]

  • Aldehyde Dehydrogenase: This enzyme oxidizes pristanal to pristanic acid.[4]

Phytanoyl-CoA Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) O2, Fe2+, 2-oxoglutarate Succinate, CO2 Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl-CoA Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase NAD+ NADH + H+

The core enzymatic steps of this compound alpha-oxidation.
Subsequent Beta-Oxidation of Pristanic Acid

Pristanic acid, the end product of α-oxidation, is then activated to pristanoyl-CoA and can undergo β-oxidation within the peroxisome.[7] This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[8]

Pristanic Acid Pristanic Acid Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Pristanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA

Activation and subsequent beta-oxidation of pristanic acid.

Quantitative Data in Health and Disease

The clinical hallmark of defects in this compound α-oxidation is the accumulation of this compound in plasma and tissues. The following tables summarize the typical concentrations of phytanic and pristanic acid in healthy individuals and patients with Refsum disease.

Table 1: Plasma this compound and Pristanic Acid Concentrations

AnalyteHealthy Controls (µmol/L)Refsum Disease Patients (µmol/L)
This compound< 10[9]100 - >2500[1][9]
Pristanic Acid< 1[1]Normal to slightly elevated

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/Source
2-Hydroxyphytanoyl-CoA Lyase2-hydroxy-3-methylhexadecanoyl-CoA~15 µMNot specifiedRat Liver
Actinobacterial 2-hydroxyacyl-CoA lyase2-hydroxyisobutyryl-CoA~120 µM1.3 s⁻¹Aquincola tertiaricarbonis

Experimental Protocols

Accurate measurement of this compound and the activity of the α-oxidation enzymes are crucial for the diagnosis of Refsum disease and for research into its pathogenesis and treatment.

Measurement of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the quantitative analysis of this compound in biological samples.

Principle: Fatty acids, including this compound, are extracted from plasma, derivatized to form volatile esters (typically methyl esters), and then separated and quantified by GC-MS.

General Protocol Outline:

  • Sample Preparation: A known amount of an internal standard (e.g., deuterated this compound) is added to a plasma sample.

  • Lipid Extraction: Lipids are extracted from the plasma using a solvent system such as chloroform:methanol.

  • Hydrolysis: The lipid extract is hydrolyzed (saponified) using a strong base (e.g., KOH in ethanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or by acid-catalyzed methylation.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the this compound methyl ester relative to the internal standard.

Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction Add Internal Standard Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Experimental workflow for this compound measurement by GC-MS.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Principle: The activity of PHYH is determined by incubating a source of the enzyme (e.g., cultured fibroblasts, liver homogenate) with the substrate phytanoyl-CoA and necessary cofactors. The product, 2-hydroxyphytanoyl-CoA, is then measured.

General Protocol Outline:

  • Enzyme Source Preparation: Homogenates of cultured skin fibroblasts or liver tissue are prepared.

  • Reaction Mixture: The reaction mixture typically contains the enzyme source, phytanoyl-CoA, and the cofactors Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.[9]

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination and Product Analysis: The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, can be hydrolyzed to 2-hydroxythis compound and then measured by GC-MS.[2] Alternatively, radiolabeled substrates can be used, and the radiolabeled product can be separated and quantified by techniques like thin-layer chromatography or high-performance liquid chromatography.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.

Principle: The activity of HACL1 is determined by incubating an enzyme source with 2-hydroxyphytanoyl-CoA and the cofactor thiamine pyrophosphate (TPP). The formation of one of the products, pristanal or formyl-CoA, is then quantified.[4]

General Protocol Outline:

  • Enzyme Source Preparation: Similar to the PHYH assay, a homogenate of cultured cells or tissue is used.

  • Substrate Synthesis: The substrate, 2-hydroxyphytanoyl-CoA, may need to be synthesized enzymatically from phytanoyl-CoA using a source of PHYH.

  • Reaction Mixture: The reaction mixture includes the enzyme source, 2-hydroxyphytanoyl-CoA, and TPP in a suitable buffer.

  • Incubation: The reaction is carried out at 37°C.

  • Product Measurement: The formation of pristanal can be measured by GC-MS. Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified using enzymatic or chromatographic methods.

Conclusion

The α-oxidation of this compound is a vital metabolic pathway, and its impairment has severe clinical consequences. This technical guide provides a detailed overview of the biochemical reactions, key enzymes, and associated quantitative data relevant to this pathway. The provided experimental methodologies and pathway diagrams serve as a foundational resource for researchers and clinicians working on Refsum disease and other peroxisomal disorders. Further research into the intricate regulation of this pathway and the development of novel therapeutic strategies holds promise for improving the lives of individuals affected by these conditions.

References

Phytanic Acid Accumulation: A Core Pathological Driver in Refsum Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Refsum disease, a rare autosomal recessive neurological disorder, is characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues and plasma.[1][2] This accumulation is a direct consequence of impaired alpha-oxidation of this compound, a metabolic process essential for its degradation.[3][4] The resulting lipotoxicity drives the multifaceted pathology of the disease, which includes retinitis pigmentosa, chronic polyneuropathy, cerebellar ataxia, and ichthyosis.[5][6] This technical guide provides a comprehensive overview of the core pathology of Refsum disease, focusing on the central role of this compound accumulation, for researchers, scientists, and professionals involved in drug development.

The Biochemical Hallmark: this compound Overload

The defining biochemical feature of Refsum disease is the significantly elevated level of this compound in the body.[1][7] In healthy individuals, this compound, which is exclusively derived from dietary sources such as ruminant fats, dairy products, and certain fish, is metabolized through a peroxisomal alpha-oxidation pathway.[8][9] However, in individuals with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), or less commonly the peroxin-7 (PEX7) protein, disrupts this pathway, leading to a massive buildup of this compound.[1][2]

Quantitative Data on this compound Accumulation

The following table summarizes the quantitative data on this compound levels in patients with Refsum disease compared to healthy controls, as well as in a mouse model of the disease.

Biological MatrixConditionThis compound ConcentrationReference
Human Plasma Refsum Disease 10-50 mg/dL (or even higher)[1]
>300 mg/L[10]
Normal ≤ 0.2 mg/dL[1]
3.35 (sd 0.016) µmol/l[11]
Human Cerebrospinal Fluid (CSF) Refsum Disease Protein level: 100-600 mg/dL (albuminocytologic dissociation)[1]
Mouse Plasma Phyh-/- mice on phytol diet Up to 1 millimolar[12]

The Metabolic Bottleneck: Disruption of this compound Alpha-Oxidation

The metabolic pathway for this compound degradation is a multi-step process primarily occurring in peroxisomes. The initial and critical step, the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, is catalyzed by phytanoyl-CoA hydroxylase (PHYH).[13] In Refsum disease, the genetic defect in the PHYH gene leads to a non-functional or absent enzyme, creating a metabolic block.[5]

Phytanic_Acid_Metabolism cluster_metabolism Peroxisomal Alpha-Oxidation cluster_key Legend Phytol Phytol This compound This compound Phytol->this compound Conversion in Endoplasmic Reticulum This compound (Diet) This compound This compound (Diet)->this compound Phytanoyl-CoA Phytanoyl-CoA This compound->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Beta-Oxidation Peroxisomal Beta-Oxidation Pristanic Acid->Beta-Oxidation Enzyme Block Enzymatic block in Refsum Disease

Figure 1: Metabolic pathway of this compound, highlighting the enzymatic block in Refsum disease.

Experimental Protocols for Studying Refsum Disease

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of Refsum disease. The most common method is gas chromatography-mass spectrometry (GC-MS).[11][14][15]

Protocol for this compound Quantification by GC-MS:

  • Sample Preparation: Plasma or fibroblast samples are subjected to hydrolysis to release free this compound from its esterified forms. Ethanolic potassium hydroxide is often used for saponification.[11][16]

  • Extraction: The hydrolyzed sample is then acidified, and the fatty acids, including this compound, are extracted using an organic solvent like hexane.

  • Derivatization: To increase volatility for GC analysis, the fatty acids are converted to their methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

  • GC-MS Analysis: The FAMEs are separated on a capillary gas chromatography column and detected by a mass spectrometer. The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., [3-methyl-2H3]this compound).[11]

  • Calibration: A calibration curve is generated using standards with known concentrations of this compound to ensure accurate quantification.[16]

A more rapid method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed, offering a high-throughput alternative to GC-MS.[17]

Cellular and Mitochondrial Function Assays

To investigate the cytotoxic effects of this compound, various in vitro assays are employed, often using cultured cells such as astrocytes or retinal cells.[18][19][20]

Assessment of Mitochondrial Membrane Potential (ΔΨm):

  • Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Procedure: Cultured cells are treated with this compound. After incubation, the cells are loaded with JC-1, and the fluorescence is measured using a fluorescence microscope or a plate reader. A shift from red to green fluorescence indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS):

  • Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure: Cells are pre-loaded with DCFH-DA and then exposed to this compound. The increase in fluorescence, indicative of ROS production, is monitored over time using a fluorescence plate reader or microscope.

Determination of Cellular ATP Levels:

  • Principle: The amount of ATP in cell lysates is quantified using a luciferin/luciferase-based assay. The light produced is directly proportional to the ATP concentration.

  • Procedure: Following treatment with this compound, cells are lysed, and the lysate is mixed with the luciferin/luciferase reagent. The resulting luminescence is measured with a luminometer.

Animal Models of Refsum Disease

A knockout mouse model for Refsum disease (Phyh-/-) has been generated to study the in vivo effects of this compound accumulation.[21][22][23]

Experimental Workflow for the Phyh-/- Mouse Model:

Animal_Model_Workflow Generate_KO Generate Phyh-/- knockout mice Diet Place mice on a phytol-supplemented diet Generate_KO->Diet Monitor Monitor for clinical signs (weight loss, ataxia, neuropathy) Diet->Monitor Biochemical Biochemical analysis (plasma this compound levels) Monitor->Biochemical Histopathology Histopathological analysis (liver, nerve, cerebellum) Monitor->Histopathology Behavioral Behavioral testing (motor function) Monitor->Behavioral Therapeutic Test potential therapeutic interventions Behavioral->Therapeutic Cellular_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_calcium Calcium Homeostasis cluster_mitochondria Mitochondrial Dysfunction Phytanic_Acid High this compound Membrane Membrane Incorporation Phytanic_Acid->Membrane GPR40 GPR40 Activation Phytanic_Acid->GPR40 PPAR PPAR Activation Phytanic_Acid->PPAR Ca_Influx Increased Cytosolic Ca2+ Membrane->Ca_Influx GPR40->Ca_Influx Gene_Expression Altered Gene Expression PPAR->Gene_Expression Mito_Depol Mitochondrial Depolarization Ca_Influx->Mito_Depol ROS Increased ROS Production Mito_Depol->ROS ATP_Decrease Decreased ATP Production Mito_Depol->ATP_Decrease Cell_Death Neuronal Cell Death ROS->Cell_Death ATP_Decrease->Cell_Death Gene_Expression->Cell_Death Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Retinitis Pigmentosa, Anosmia, Neuropathy) Plasma_PA Measure Plasma this compound Levels Clinical_Suspicion->Plasma_PA Elevated_PA Elevated this compound? Plasma_PA->Elevated_PA Normal_PA Refsum Disease Unlikely Elevated_PA->Normal_PA No Genetic_Testing Molecular Genetic Testing (PHYH and PEX7 genes) Elevated_PA->Genetic_Testing Yes Diagnosis_Confirmed Refsum Disease Confirmed Genetic_Testing->Diagnosis_Confirmed Enzyme_Assay Fibroblast Phytanoyl-CoA Hydroxylase Assay Genetic_Testing->Enzyme_Assay

References

Endogenous Synthesis of Phytanic Acid from Phytol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, is primarily derived from dietary sources. However, its endogenous synthesis from phytol, a constituent of chlorophyll, represents a crucial metabolic pathway with implications for several physiological and pathological processes. Understanding the intricacies of this conversion is vital for researchers in metabolic diseases, neuroscience, and drug development, particularly in the context of disorders such as Refsum disease, where this compound accumulation leads to severe neurological symptoms. This technical guide provides an in-depth overview of the core metabolic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes involved in the endogenous synthesis of this compound from phytol.

Metabolic Pathway of Phytol to this compound

The conversion of phytol to this compound is a multi-step enzymatic process that occurs across different subcellular compartments, primarily the endoplasmic reticulum, peroxisomes, and mitochondria. The pathway involves the sequential oxidation of phytol to phytenic acid, followed by its activation to a CoA-ester and subsequent reduction to phytanoyl-CoA, the direct precursor of this compound.

Key Enzymatic Steps:
  • Oxidation of Phytol to Phytenal: The initial step is the oxidation of the long-chain alcohol phytol to its corresponding aldehyde, phytenal. This reaction is catalyzed by an alcohol dehydrogenase.

  • Oxidation of Phytenal to Phytenic Acid: Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.

  • Activation of Phytenic Acid: Phytenic acid is then activated to its coenzyme A (CoA) ester, phytenoyl-CoA, by an acyl-CoA synthetase.

  • Reduction of Phytenoyl-CoA to Phytanoyl-CoA: The final step involves the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA, a reaction catalyzed by phytenoyl-CoA reductase. Phytanoyl-CoA is then hydrolyzed to this compound.

The subsequent catabolism of this compound proceeds via α-oxidation in the peroxisomes, a pathway that is distinct from the β-oxidation of straight-chain fatty acids.

Quantitative Data

The following tables summarize the available quantitative data on the endogenous synthesis of this compound from phytol.

Table 1: In Vitro Conversion Ratios and Rates

ParameterValueOrganism/SystemReference(s)
Ratio of this compound to Phytenic Acid Formed100 : 7.4Rat Liver In Vitro[1][2]
Conversion of Phytol to Phytenic Acid2-3%Rat Liver In Vitro[1][2]

Table 2: Kinetic Parameters of Enzymes

EnzymeSubstrateSubcellular LocationKmVmax/kcatOrganism/SystemReference(s)
Alcohol DehydrogenasePhytolMitochondria / Microsomes14.3 µM / 11.1 µMNot ReportedRat Liver[3][4]
Fatty Aldehyde DehydrogenasePhytenalNot ReportedNot ReportedNot ReportedNot Reported
Phytenoyl-CoA ReductaseNADPHPeroxisomes / Mitochondria25 µMNot ReportedRat Liver[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Protocol 1: In Vitro Conversion of Phytol to this compound in Rat Liver Fractions

This protocol is adapted from studies investigating the enzymatic conversion of phytol to this compound in rat liver subcellular fractions[3][4].

1. Preparation of Subcellular Fractions (Mitochondria and Microsomes):

  • Homogenization: Homogenize fresh rat liver in ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondrial fraction.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the 10,000 x g centrifugation.

    • Transfer the supernatant from the first mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

    • Wash the microsomal pellet by resuspending in isolation buffer and repeating the 100,000 x g centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial and microsomal fractions using a standard method (e.g., Bradford or BCA assay).

2. In Vitro Conversion Assay:

  • Reaction Mixture: In a final volume of 1 ml, combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • Mitochondrial or microsomal fraction (e.g., 1-2 mg protein)

    • [1-³H]Phytol (e.g., 10-20 µM, specific activity ~1 µCi/µmol) emulsified with bovine serum albumin (BSA)

    • Cofactors: NAD⁺ (1 mM) and NADPH (1 mM)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 2 ml of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Redissolve the lipid extract in a small volume of a suitable solvent.

    • Separate and quantify the radiolabeled phytol, phytenic acid, and this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in biological samples.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated this compound) to the biological sample (e.g., plasma, tissue homogenate).

  • Lipid Extraction: Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) to the sample, followed by vortexing and centrifugation to separate the phases. Collect the lower organic phase.

2. Saponification and Derivatization:

  • Saponification: Evaporate the organic solvent and hydrolyze the lipid extract by adding a methanolic potassium hydroxide solution and heating. This step releases this compound from its esterified forms.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃-methanol or diazomethane).

3. GC-MS Analysis:

  • Gas Chromatograph Parameters:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar-phase column like those with a polyethylene glycol or cyanopropyl stationary phase).

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions characteristic of this compound methyl ester and the internal standard.

Protocol 3: Quantification of Phytenoyl-CoA and Phytanoyl-CoA by LC-MS/MS

This protocol outlines the analysis of acyl-CoA species from cell extracts.

1. Sample Preparation:

  • Cell Lysis and Extraction: Lyse cultured cells in a cold methanol-based buffer containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Protein Precipitation: Precipitate proteins by centrifugation.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph Parameters:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two solvents, typically water with a small amount of an ion-pairing agent or acid (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion (the specific acyl-CoA) to a characteristic product ion (often the CoA moiety).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of phytol to this compound and a typical experimental workflow for its study.

Phytol_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome_Mitochondria Peroxisome / Mitochondrion Phytol Phytol Phytenal Phytenal Phytol->Phytenal Alcohol Dehydrogenase Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Fatty Aldehyde Dehydrogenase Phytenoyl_CoA Phytenoyl-CoA Phytenic_Acid->Phytenoyl_CoA Acyl-CoA Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytenoyl_CoA->Phytanoyl_CoA Phytenoyl-CoA Reductase Phytanic_Acid This compound Phytanoyl_CoA->Phytanic_Acid Hydrolysis

Diagram 1: Metabolic pathway of phytol to this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay In Vitro Assay cluster_Analysis Analysis Tissue_Homogenization 1. Rat Liver Homogenization Differential_Centrifugation 2. Differential Centrifugation Tissue_Homogenization->Differential_Centrifugation Fraction_Isolation 3. Isolate Mitochondria & Microsomes Differential_Centrifugation->Fraction_Isolation Protein_Quant 4. Protein Quantification Fraction_Isolation->Protein_Quant Incubation 5. Incubation with [3H]Phytol & Cofactors Protein_Quant->Incubation Lipid_Extraction 6. Lipid Extraction Incubation->Lipid_Extraction TLC_HPLC 7. TLC/HPLC Separation Lipid_Extraction->TLC_HPLC Quantification 8. Quantification of Radiolabeled Metabolites TLC_HPLC->Quantification

Diagram 2: Experimental workflow for in vitro phytol conversion.

Conclusion

The endogenous synthesis of this compound from phytol is a well-defined, albeit complex, metabolic pathway involving multiple enzymes and subcellular compartments. This technical guide provides a consolidated resource for researchers, offering a summary of the current knowledge on the quantitative aspects of this pathway, detailed experimental protocols for its investigation, and clear visual representations of the core processes. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and to explore the regulatory mechanisms governing this important metabolic route. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies for diseases associated with aberrant this compound metabolism.

References

The Genetic Underpinnings of Phytanic Acid Storage Disorders: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Molecular Basis, Diagnostic Methodologies, and Cellular Pathways of a Complex Class of Peroxisomal Disorders.

Introduction

Phytanic acid storage disorders are a group of inherited metabolic diseases characterized by the accumulation of this compound, a branched-chain fatty acid, in various tissues and bodily fluids.[1][2] These disorders stem from genetic defects in the metabolic pathway responsible for the degradation of this compound, a process that primarily occurs within peroxisomes.[3][4][5][6] The clinical manifestations of these conditions can be severe and progressive, often leading to significant neurological damage.[1][3] This technical guide provides a comprehensive overview of the genetic basis of this compound storage disorders, intended for researchers, scientists, and professionals involved in drug development. It delves into the core genetic mutations, the resulting biochemical consequences, detailed experimental protocols for diagnosis and research, and the cellular pathways implicated in these diseases.

This compound storage disorders are broadly categorized into two main groups:

  • Adult Refsum Disease (ARD): This is a rare autosomal recessive neurological disorder that typically presents with symptoms in adolescence or early adulthood.[7]

  • Infantile Refsum Disease (IRD): This is a more severe condition and is considered part of the Zellweger spectrum of peroxisome biogenesis disorders (PBDs).[1][8]

While both are characterized by this compound accumulation, their underlying genetic causes and the scope of the resulting cellular dysfunction are distinct.[8]

Genetic Basis of this compound Storage Disorders

The accumulation of this compound is a direct consequence of defects in its catabolic pathway, specifically the alpha-oxidation process that occurs in peroxisomes.[6] This pathway is essential because the methyl branch on the third carbon of this compound prevents its degradation by the more common beta-oxidation pathway.[9]

Adult Refsum Disease (ARD)

ARD is primarily caused by mutations in two genes:

  • PHYH (Phytanoyl-CoA 2-hydroxylase): Located on chromosome 10, this gene encodes the enzyme phytanoyl-CoA hydroxylase.[5][6][10] This enzyme is critical for the first step of this compound alpha-oxidation.[5][6] Mutations in the PHYH gene are responsible for more than 90% of ARD cases.[5][10] Approximately 30 different mutations in this gene have been identified in individuals with Refsum disease, leading to reduced or absent enzyme activity.[5][10]

  • PEX7 (Peroxisomal Biogenesis Factor 7): This gene, located on chromosome 6, encodes the receptor for peroxisomal targeting signal 2 (PTS2).[11] The phytanoyl-CoA hydroxylase enzyme contains a PTS2 signal, which is necessary for its import into the peroxisome.[6] Mutations in PEX7 account for the remaining cases of ARD.[10] These mutations impair the transport of phytanoyl-CoA hydroxylase into the peroxisome, leading to its dysfunction.[12]

Infantile Refsum Disease (IRD) and Zellweger Spectrum Disorders (ZSD)

IRD is a clinically less severe form of the Zellweger spectrum disorders (ZSDs), a group of conditions caused by defects in peroxisome biogenesis.[1][8] In ZSDs, the formation of functional peroxisomes is impaired, leading to a wide range of metabolic abnormalities, including the accumulation of very-long-chain fatty acids (VLCFAs) in addition to this compound.[13]

Mutations in any of at least 13 different PEX genes, which encode proteins essential for peroxisome assembly (peroxins), can cause ZSDs.[14] The most commonly mutated PEX genes in ZSDs are:

  • PEX1: Mutations in this gene are the most frequent cause of ZSDs, accounting for approximately 60-70% of cases.[1][14][15]

  • PEX6: Mutations in PEX6 are the second most common, found in about 15% of ZSD patients.[8]

  • PEX12 and PEX26: These genes are less frequently mutated but are also significant causes of ZSDs.[8][14]

Quantitative Data on this compound Storage Disorders

The following tables summarize key quantitative data related to the prevalence of these disorders and the typical concentrations of phytanic and pristanic acid in affected individuals compared to healthy controls.

DisorderPrevalenceGenetic Basis
Adult Refsum Disease (ARD) ~1 in 1,000,000[16]>90% PHYH mutations[5][10], <10% PEX7 mutations[7][17]
Zellweger Spectrum Disorders (ZSD) ~1 in 50,000 (North America)[1]~60-70% PEX1 mutations[1][14][15], ~15% PEX6 mutations[8], other PEX gene mutations
AnalyteHealthy Controls (µmol/L)Adult Refsum Disease (ARD) (µmol/L)Zellweger Spectrum Disorders (ZSD) (µmol/L)
This compound 0 - 33[3]992 - 6400[3]Elevated, but age-dependent and may be lower than in ARD[13][18]
Pristanic Acid Micromolar concentrations[19]Normal or near-normal[20]Often elevated[20]

Experimental Protocols

Accurate diagnosis and research into this compound storage disorders rely on a combination of biochemical and genetic analyses. The following are detailed methodologies for key experiments.

Quantification of Phytanic and Pristanic Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentrations of phytanic and pristanic acids in plasma for the diagnosis and monitoring of this compound storage disorders.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of deuterated internal standards for this compound (e.g., d3-phytanic acid) and pristanic acid (e.g., d3-pristanic acid).

    • Perform acid hydrolysis of the plasma lipids by adding methanolic HCl and heating at 90°C for 60 minutes. This process releases the fatty acids from their esterified forms.

    • Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as hexane.

    • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the dried FAMEs in a suitable solvent.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a DB-1 or HP-5ms column).

    • The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to this compound, pristanic acid, and their deuterated internal standards.

  • Quantification:

    • The concentration of each fatty acid is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay in Cultured Fibroblasts

Objective: To determine the functional activity of the PHYH enzyme in patient-derived fibroblasts to confirm a diagnosis of Adult Refsum Disease.

Methodology:

  • Fibroblast Culture:

    • Obtain a skin biopsy from the patient and a healthy control.

    • Establish fibroblast cell cultures from the biopsies in appropriate culture media (e.g., DMEM with fetal bovine serum).

  • Cell Homogenization:

    • Harvest the cultured fibroblasts and resuspend them in a homogenization buffer.

    • Disrupt the cells using sonication or a Dounce homogenizer on ice to release the cellular contents, including peroxisomal enzymes.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell homogenate, the substrate phytanoyl-CoA, and the necessary co-factors: 2-oxoglutarate, Fe(II), and ascorbate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Product Analysis:

    • Stop the reaction and extract the reaction products.

    • Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the amount of 2-hydroxyphytanoyl-CoA produced and normalize it to the protein concentration of the cell homogenate to determine the specific enzyme activity.

    • Compare the enzyme activity in the patient's fibroblasts to that of the healthy control. A significant reduction or absence of activity in the patient's sample is indicative of PHYH deficiency.

PEX7-Mediated Peroxisomal Protein Import Assay in Cultured Fibroblasts

Objective: To assess the efficiency of PEX7-dependent protein import into peroxisomes in patient-derived fibroblasts, which is relevant for diagnosing PEX7-related Adult Refsum Disease and other peroxisomal disorders.

Methodology:

  • Fibroblast Culture:

    • Culture fibroblasts from the patient and a healthy control as described above.

  • Immunofluorescence Staining:

    • Grow the fibroblasts on coverslips.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

    • Incubate the cells with primary antibodies that specifically recognize a PTS2-containing protein (e.g., phytanoyl-CoA hydroxylase or peroxisomal thiolase) and a peroxisomal membrane protein marker (e.g., PMP70).

    • Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., an anti-rabbit antibody conjugated to a green fluorophore and an anti-mouse antibody conjugated to a red fluorophore).

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • In healthy control cells, the PTS2-containing protein will show a punctate staining pattern that co-localizes with the peroxisomal membrane marker.

    • In cells from a patient with a PEX7 mutation, the PTS2-containing protein will typically show a diffuse cytosolic staining pattern, indicating a failure of import into the peroxisomes.

Signaling Pathways and Experimental Workflows

The accumulation of this compound not only leads to direct cellular toxicity but also affects cellular signaling pathways. Understanding these pathways and the diagnostic workflow is crucial for developing therapeutic strategies.

This compound Alpha-Oxidation Pathway

The alpha-oxidation of this compound is a multi-step enzymatic process that occurs within the peroxisome.

This compound Alpha-Oxidation Pathway cluster_peroxisome Peroxisome This compound This compound Phytanoyl-CoA Phytanoyl-CoA This compound->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Pristanoyl-CoA->Beta-Oxidation Diagnostic Workflow Clinical Suspicion Clinical Suspicion Plasma Analysis (GC-MS) Plasma Analysis (GC-MS) Clinical Suspicion->Plasma Analysis (GC-MS) Elevated this compound Elevated this compound Plasma Analysis (GC-MS)->Elevated this compound Normal Pristanic Acid Normal Pristanic Acid Elevated this compound->Normal Pristanic Acid and Elevated Pristanic Acid Elevated Pristanic Acid Elevated this compound->Elevated Pristanic Acid and ARD Suspected ARD Suspected Normal Pristanic Acid->ARD Suspected ZSD Suspected ZSD Suspected Elevated Pristanic Acid->ZSD Suspected Fibroblast Studies Fibroblast Studies ARD Suspected->Fibroblast Studies Genetic Testing Genetic Testing ZSD Suspected->Genetic Testing PHYH Enzyme Assay PHYH Enzyme Assay Fibroblast Studies->PHYH Enzyme Assay PEX7 Import Assay PEX7 Import Assay Fibroblast Studies->PEX7 Import Assay PHYH Enzyme Assay->Genetic Testing PEX7 Import Assay->Genetic Testing PHYH/PEX7 Sequencing PHYH/PEX7 Sequencing Genetic Testing->PHYH/PEX7 Sequencing PEX Gene Panel PEX Gene Panel Genetic Testing->PEX Gene Panel Final Diagnosis Final Diagnosis PHYH/PEX7 Sequencing->Final Diagnosis PEX Gene Panel->Final Diagnosis PPAR-alpha Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa PPARa-RXR Complex PPARa-RXR Complex PPARa->PPARa-RXR Complex binds RXR RXR RXR->PPARa-RXR Complex binds PPRE PPRE PPARa-RXR Complex->PPRE translocates and binds Gene Transcription Gene Transcription PPRE->Gene Transcription activates Target Genes e.g., ACOX1, CPT1 Gene Transcription->Target Genes regulates

References

Cellular Transport Mechanisms for Phytanic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is exclusively obtained through dietary sources. Its unique structure, featuring a methyl group at the β-carbon, precludes its metabolism by the conventional β-oxidation pathway. Instead, this compound undergoes α-oxidation within peroxisomes, a critical metabolic process for its detoxification and subsequent energy production. Dysregulation of this compound transport and metabolism leads to its accumulation, resulting in severe neurological disorders such as Refsum disease. This technical guide provides a comprehensive overview of the cellular and peroxisomal transport mechanisms of this compound, detailing the involved proteins, available quantitative data, and experimental methodologies to study these processes.

Cellular Uptake and Intracellular Trafficking

The initial step in this compound metabolism is its uptake from the bloodstream into the cell. While the precise mechanisms of its transport across the plasma membrane are not fully elucidated, it is believed to follow the general pathways for fatty acid uptake. Once inside the cell, this compound requires chaperoning by intracellular lipid-binding proteins for its transport through the aqueous cytoplasm to the peroxisome.

Role of Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that reversibly bind to hydrophobic ligands such as long-chain fatty acids, facilitating their transport between cellular compartments.[1][2] Liver-type FABP (L-FABP) has been shown to enhance the oxidation of this compound, suggesting a role in its intracellular trafficking towards the peroxisome.[3] While L-FABP expression only slightly increases the cellular uptake of this compound, it significantly enhances its rate of oxidation.[3]

Peroxisomal Import of this compound

The transport of this compound into the peroxisomal matrix is a multi-step process that is essential for its subsequent α-oxidation.

Activation to Phytanoyl-CoA

Before it can be transported into the peroxisome, this compound must be activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[4][5] This activation is catalyzed by an acyl-CoA synthetase. Studies have indicated that the enzymatic site of the relevant ligase is located on the cytoplasmic surface of the peroxisomal membrane.[3][4] This strategic localization ensures that phytanoyl-CoA is readily available for transport into the peroxisomal matrix.

Peroxisomal Transporters for Phytanoyl-CoA

The transport of phytanoyl-CoA across the peroxisomal membrane is an active process mediated by ATP-binding cassette (ABC) transporters. The primary transporter responsible for the import of branched-chain fatty acyl-CoAs, including phytanoyl-CoA, is ABCD3 (also known as PMP70).[6][7][8][9][10]

  • ABCD1 (ALDP) and ABCD2 (ALDRP) are also peroxisomal ABC transporters with overlapping substrate specificities for very long-chain fatty acyl-CoAs, but ABCD3 demonstrates a preference for branched-chain substrates.[10][11]

  • Recent cryo-electron microscopy studies have provided structural insights into the binding of phytanoyl-CoA to human ABCD3, revealing the molecular basis for its substrate specificity.[9][12] The transporter functions as a homodimer, and the binding of phytanoyl-CoA induces conformational changes that, coupled with ATP hydrolysis, drive the translocation of the substrate into the peroxisomal matrix.[6][9][13]

Quantitative Data

Quantitative kinetic data for the transport of this compound and its derivatives are scarce in the literature. However, some key parameters have been determined.

SubstrateTransporterParameterValueOrganism/SystemReference(s)
Phytanoyl-CoAHuman ABCD3Binding Affinity (Kd)54.9 ± 9.03 µMPurified protein (in vitro)[7]
Phytanoyl-CoANot specifiedTransport Rate6.64 ± 0.85 nmol/h per mg proteinIsolated peroxisomes from human fibroblasts[3]

Note: Vmax and Km values for the transport of this compound or phytanoyl-CoA have not been definitively reported in the reviewed literature. One study indicated that the substrate concentration-dependent ATPase activity of ABCD3 in the presence of phytanoyl-CoA could be fitted with a Michaelis-Menten equation, but did not provide the specific kinetic parameters.[9]

Experimental Protocols

Studying the cellular and peroxisomal transport of this compound requires a combination of cell biology, biochemistry, and analytical chemistry techniques. Below is a synthesized protocol for investigating the peroxisomal import of phytanoyl-CoA.

Isolation of Peroxisomes from Cultured Cells (e.g., Human Fibroblasts or HepG2 cells)

This protocol is adapted from established methods for peroxisome isolation.[4][6][8][12]

  • Cell Culture and Harvest:

    • Culture cells to confluency. For experiments involving radiolabeled compounds, incubate cells with [14C]-phytanic acid for a specified period.

    • Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

    • Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.

  • Homogenization:

    • Resuspend the cell pellet in an appropriate volume of ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve efficient cell lysis while minimizing organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a pellet enriched in peroxisomes and lysosomes (light mitochondrial fraction).

  • Density Gradient Centrifugation:

    • Resuspend the light mitochondrial fraction pellet in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or Nycodenz).

    • Centrifuge at 100,000 x g for 2-3 hours at 4°C.

    • Carefully collect the fractions. Peroxisomes will be located in a dense fraction, separate from mitochondria and lysosomes.

    • Identify peroxisome-containing fractions by assaying for marker enzymes such as catalase.

In Vitro Phytanoyl-CoA Transport Assay using Isolated Peroxisomes
  • Synthesis of Radiolabeled Phytanoyl-CoA:

    • Synthesize [14C]-phytanoyl-CoA from [14C]-phytanic acid using established chemical or enzymatic methods.[1][14]

  • Transport Reaction:

    • Incubate the isolated, intact peroxisomes (typically 5-50 µg of protein) in a transport buffer (e.g., 125 mM sucrose, 10 mM Tris-HCl, pH 7.2, 5 mM MgCl2, 2 mM ATP, 1 mM DTT) at 37°C.

    • Initiate the transport reaction by adding [14C]-phytanoyl-CoA to the incubation mixture.

    • At various time points, stop the reaction by rapidly cooling the mixture on ice and adding a stop solution (e.g., a high concentration of unlabeled phytanoyl-CoA).

  • Separation and Quantification:

    • Separate the peroxisomes from the external medium by rapid filtration through a membrane filter or by centrifugation through a layer of silicone oil.

    • Wash the peroxisomes to remove any non-transported substrate.

    • Quantify the amount of radiolabeled phytanoyl-CoA transported into the peroxisomes by liquid scintillation counting of the peroxisomal fraction.

Analysis of Transported Substrates
  • To confirm that the transported substrate remains as phytanoyl-CoA and is not immediately metabolized, the contents of the peroxisomes can be extracted and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]

  • For non-radioactive studies, the uptake of this compound and the formation of its metabolites can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][16][17][18][19]

Visualizations

Signaling Pathways and Logical Relationships

Phytanic_Acid_Transport_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Phytanic_Acid_Diet Dietary this compound Phytanic_Acid_Intra Intracellular This compound Phytanic_Acid_Diet->Phytanic_Acid_Intra Plasma Membrane Transport L_FABP L-FABP Phytanic_Acid_Intra->L_FABP Binding Phytanoyl_CoA_Synthase Acyl-CoA Synthetase Phytanic_Acid_Intra->Phytanoyl_CoA_Synthase Activation L_FABP->Phytanoyl_CoA_Synthase Trafficking Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthase->Phytanoyl_CoA CoA, ATP ABCD3 ABCD3 Transporter Phytanoyl_CoA->ABCD3 Transport (ATP-dependent) Phytanoyl_CoA_Perox Peroxisomal Phytanoyl-CoA ABCD3->Phytanoyl_CoA_Perox Alpha_Oxidation α-Oxidation Phytanoyl_CoA_Perox->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid

Caption: Overview of the cellular transport and peroxisomal import of this compound.

Experimental Workflow

Experimental_Workflow cluster_isolation Peroxisome Isolation cluster_assay Transport Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Human Fibroblasts) Homogenization 2. Homogenization Cell_Culture->Homogenization Diff_Cent 3. Differential Centrifugation Homogenization->Diff_Cent Density_Grad 4. Density Gradient Centrifugation Diff_Cent->Density_Grad Isolated_Peroxisomes Isolated Peroxisomes Density_Grad->Isolated_Peroxisomes Incubation 6. Incubation with Isolated Peroxisomes Isolated_Peroxisomes->Incubation Synth_Substrate 5. Synthesize Radiolabeled [14C]-Phytanoyl-CoA Synth_Substrate->Incubation Separation 7. Separation of Peroxisomes Incubation->Separation Quantification 8. Quantification (Scintillation Counting) Separation->Quantification Metabolite_ID 10. Metabolite Identification (TLC/HPLC/MS) Separation->Metabolite_ID Kinetic_Analysis 9. Kinetic Analysis (Rate, Affinity) Quantification->Kinetic_Analysis

Caption: Experimental workflow for studying phytanoyl-CoA transport into isolated peroxisomes.

Conclusion

The cellular transport of this compound is a coordinated process involving its uptake into the cell, intracellular trafficking facilitated by FABPs, and its subsequent activation to phytanoyl-CoA at the peroxisomal membrane. The peroxisomal ABC transporter ABCD3 plays a pivotal role in the ATP-dependent import of phytanoyl-CoA into the peroxisomal matrix, where it undergoes α-oxidation. While significant progress has been made in identifying the key protein players and elucidating the structural basis of their function, a comprehensive understanding of the transport kinetics remains an area for future investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the quantitative aspects of this compound transport, which is crucial for the development of therapeutic strategies for Refsum disease and other related peroxisomal disorders.

References

Phytanic Acid: A Branched-Chain Fatty Acid Orchestrating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol found in the human diet, has emerged as a significant signaling molecule with pleiotropic effects on cellular function.[1][2] Historically associated with the rare peroxisomal disorder Refsum disease, recent research has unveiled its role in modulating key signaling pathways, influencing gene expression, and impacting cellular homeostasis. This technical guide provides an in-depth exploration of this compound's signaling capabilities, focusing on its interactions with nuclear receptors and cell surface receptors. We present a comprehensive overview of the current understanding of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and pathophysiological implications of this compound and its signaling pathways.

Introduction

This compound (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that humans primarily acquire through the consumption of dairy products, red meat, and certain fish.[3] Unlike straight-chain fatty acids, the methyl group at the β-position of this compound prevents its degradation through the conventional β-oxidation pathway.[4][5] Instead, it undergoes α-oxidation within peroxisomes.[4][5][6] The accumulation of this compound due to defects in this metabolic pathway leads to Refsum disease, a condition characterized by severe neurological symptoms.[4][7][8]

Beyond its role in pathology, this compound at physiological concentrations acts as a signaling molecule, modulating a variety of cellular processes. It functions as a natural ligand for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs), thereby regulating the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.[2][9][10] Furthermore, this compound can activate G-protein coupled receptors on the cell surface, leading to rapid changes in intracellular second messengers like calcium.[11][12][13] This guide delves into the core signaling pathways influenced by this compound, providing the necessary technical details for their investigation.

Key Signaling Pathways of this compound

This compound exerts its influence on cellular function through several distinct signaling pathways. These can be broadly categorized into nuclear receptor-mediated signaling, which involves the regulation of gene expression, and cell surface receptor-mediated signaling, which elicits more immediate cellular responses.

Nuclear Receptor-Mediated Signaling

This compound directly binds to and activates members of the nuclear receptor superfamily, which function as ligand-activated transcription factors.

This compound is a well-established agonist of PPARα, a key regulator of lipid metabolism.[9][14] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

Key genes upregulated by the this compound-PPARα axis are involved in fatty acid uptake, activation, and oxidation.[9] For instance, this compound has been shown to induce the expression of genes encoding for peroxisomal β-oxidation enzymes and liver fatty acid-binding protein.[9] This signaling cascade highlights this compound's role in regulating lipid homeostasis.

This compound is also a natural ligand for the Retinoid X Receptor (RXR).[10] RXR is a unique nuclear receptor that can form homodimers or heterodimers with other nuclear receptors, including PPARs. This compound has been shown to bind to RXRα, promote the formation of an RXRα/RXR response element complex, and induce a conformational change similar to that caused by the established RXR ligand, 9-cis-retinoic acid.[10] The ability of this compound to activate RXR suggests its involvement in a broad range of physiological processes regulated by RXR and its heterodimeric partners.[10]

Cell Surface Receptor-Mediated Signaling

In addition to its effects on gene transcription, this compound can initiate rapid signaling events by activating cell surface receptors.

This compound activates the free fatty acid receptor GPR40, a G-protein-coupled receptor.[11][12][13] Activation of GPR40 by this compound leads to an increase in intracellular calcium levels.[11][12][13] This is thought to occur through the Gαq/11 pathway, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12] This elevation in intracellular calcium can then modulate the activity of various calcium-dependent enzymes and signaling proteins, influencing processes such as neurotransmission and apoptosis.[4][11][12]

GPR40_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PA This compound GPR40 GPR40 PA->GPR40 Activates Gq Gq protein GPR40->Gq Activates GPR40->Gq PLC PLC Gq->PLC Activates Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R IP3->ER Ca_cyto Ca2+ ER->Ca_cyto Ca2+ Release ER->Ca_cyto Ca_ER Ca2+ Ca_response Downstream Ca2+-dependent Responses Ca_cyto->Ca_response

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the signaling activities of this compound from various published studies.

Table 1: Binding Affinities and Potencies of this compound

ParameterReceptor/TargetValueCell/SystemReference
KiRXR4 µMN/A (Displacement of [3H]-9cRA)[15]
EC50RXRα3 µMLuciferase Reporter Assay[16]
Effective ConcentrationPPARα Activation3 µMPPRE Reporter Assay[17]
Effective ConcentrationGPR40 Activation50 µMIntracellular Ca2+ Measurement[12]

Table 2: Functional Effects of this compound on Gene Expression and Cellular Responses

EffectTarget/ProcessFold Change/MagnitudeConcentrationCell TypeReference
PPARα ActivationMurine PPARα6.2-fold inductionNot specifiedHepG2 cells[18]
PPARα ActivationHuman PPARα6.1-fold inductionNot specifiedHepG2 cells[18]
L-FABP Promoter ActivationMurine L-FABP3.2-fold inductionNot specifiedHepG2 cells[19]
IFN-γ Secretion InhibitionT-cell responseNear-complete inhibition30 µMMouse splenocytes[20]
Intracellular Ca2+ IncreaseCa2+ HomeostasisTransient increase100 µMRat hippocampal astrocytes[4][21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling properties of this compound.

PPARα/RXR Luciferase Reporter Gene Assay

This protocol describes a method to quantify the activation of PPARα or RXR by this compound using a luciferase reporter gene assay.

reporter_assay_workflow start Start: Seed Cells transfection Co-transfect with: 1. PPARα/RXR Expression Vector 2. PPRE/RXRE-Luciferase Reporter 3. Renilla Luciferase Control start->transfection treatment Treat with this compound (various concentrations) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Firefly and Renilla Luciferase Activities lysis->luciferase_assay analysis Normalize Firefly to Renilla and calculate Fold Activation luciferase_assay->analysis end End: Data Analysis analysis->end

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmid for human or murine PPARα or RXR

  • Luciferase reporter plasmid containing multiple copies of a PPRE or RXRE upstream of a minimal promoter

  • Control plasmid expressing Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (in DMSO or ethanol)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare a DNA master mix containing the PPARα/RXR expression plasmid (50 ng/well), the PPRE/RXRE-luciferase reporter plasmid (100 ng/well), and the Renilla luciferase control plasmid (10 ng/well).

    • Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing 1% charcoal-stripped FBS.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for another 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency and cell viability.

    • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

Measurement of Intracellular Calcium Concentration

This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following this compound treatment.

calcium_assay_workflow start Start: Culture Cells on Glass Coverslips loading Load Cells with Fura-2 AM start->loading washing Wash to Remove Extracellular Dye loading->washing mounting Mount Coverslip in a Perfusion Chamber washing->mounting baseline Record Baseline Fluorescence (Excitation at 340/380 nm) mounting->baseline treatment Add this compound baseline->treatment recording Continuously Record Fluorescence Changes treatment->recording analysis Calculate the 340/380 nm Fluorescence Ratio recording->analysis end End: Data Interpretation analysis->end

Materials:

  • Cells of interest (e.g., HEK293 cells expressing GPR40, primary neurons, or astrocytes)

  • Glass coverslips

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

  • Fura-2 AM

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence microscopy system equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

Protocol:

  • Cell Preparation: Culture the cells on sterile glass coverslips until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with fresh HBSS to remove extracellular Fura-2 AM.

  • Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add this compound to the perfusion chamber at the desired final concentration.

    • Continuously record the fluorescence changes for several minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • An increase in this ratio indicates an increase in intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential

This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound.

jc1_assay_workflow start Start: Culture Cells treatment Treat with this compound start->treatment incubation_treatment Incubate for Desired Time treatment->incubation_treatment staining Stain with JC-1 Dye incubation_treatment->staining incubation_staining Incubate in the Dark staining->incubation_staining washing Wash Cells incubation_staining->washing analysis Analyze by Fluorescence Microscopy or Flow Cytometry washing->analysis quantification Quantify Red/Green Fluorescence Ratio analysis->quantification end End: Determine Mitochondrial Depolarization quantification->end

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • JC-1 dye

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with filters for green (FITC) and red (TRITC/Rhodamine) fluorescence, or a flow cytometer.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a 5 µg/mL solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Conclusion and Future Directions

This compound has unequivocally been established as a bioactive lipid with significant signaling capabilities. Its ability to activate nuclear receptors like PPARα and RXR positions it as a key regulator of metabolic and inflammatory gene networks. Concurrently, its action on cell surface receptors such as GPR40 demonstrates its capacity to elicit rapid, non-genomic responses. The convergence of these signaling pathways underscores the complexity of this compound's cellular effects.

For researchers and drug development professionals, the signaling pathways of this compound present both opportunities and challenges. The modulation of PPARα and RXR by a natural dietary component suggests potential therapeutic avenues for metabolic disorders. However, the pro-apoptotic and mitochondrial-disrupting effects observed at higher concentrations, particularly relevant in the context of Refsum disease, highlight the importance of dose-dependent effects and the need for a thorough understanding of its toxicological profile.

Future research should focus on several key areas. Elucidating the full spectrum of genes regulated by this compound through comprehensive transcriptomic and epigenomic studies will provide a more complete picture of its physiological roles. Investigating the crosstalk between the nuclear and cell surface receptor-mediated signaling pathways will be crucial for understanding the integrated cellular response to this fatty acid. Finally, the development of selective modulators of this compound's targets will be instrumental in harnessing its therapeutic potential while mitigating its adverse effects. A deeper understanding of this compound signaling will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.

References

Unraveling the Neurotoxic Cascade of Phytanic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cellular and molecular mechanisms underlying phytanic acid-induced neuronal damage, providing researchers, scientists, and drug development professionals with a detailed overview of current findings, experimental methodologies, and key signaling pathways.

Introduction

This compound (PA) is a branched-chain fatty acid that accumulates in the tissues and plasma of individuals with certain peroxisomal disorders, most notably Adult Refsum Disease (ARD).[1][2] This accumulation is a direct consequence of impaired alpha-oxidation, a metabolic pathway essential for the degradation of branched-chain fatty acids.[3] The resulting pathological concentrations of this compound are strongly associated with a range of neurological symptoms, including peripheral neuropathy, cerebellar ataxia, and hearing loss, underscoring its neurotoxic potential.[4] This technical guide delves into the intricate mechanisms by which this compound exerts its toxic effects on neuronal cells, providing a foundation for future research and the development of therapeutic interventions.

Core Toxic Mechanisms of this compound on Neuronal Cells

The neurotoxicity of this compound is not attributed to a single mode of action but rather a multifactorial process involving the disruption of several critical cellular functions. The primary mechanisms identified to date include mitochondrial dysfunction, the induction of oxidative stress, dysregulation of calcium homeostasis, and epigenetic alterations. These interconnected events culminate in neuronal cell death, primarily through apoptotic pathways.

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are primary targets of this compound's toxicity.[5][6] The lipophilic nature of PA facilitates its incorporation into the inner mitochondrial membrane, leading to a cascade of detrimental effects on mitochondrial function.[7]

At low micromolar concentrations (5-20 μM), this compound acts as a protonophore, dissipating the mitochondrial membrane potential (ΔΨm).[5][8] This uncoupling of oxidative phosphorylation severely impairs ATP synthesis, depriving the highly energy-dependent neuronal cells of their primary power source.[5][6] Furthermore, this compound has been shown to inhibit the ADP/ATP carrier, further compromising the cell's energy supply.[7] This bioenergetic collapse is a critical initiating event in PA-induced neurotoxicity.

Oxidative Stress: A Surge of Reactive Oxygen Species

The disruption of the mitochondrial electron transport chain by this compound leads to an increased production of reactive oxygen species (ROS).[5][6] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress.[9][10] Oxidative damage to lipids, proteins, and nucleic acids contributes significantly to cellular dysfunction and ultimately triggers apoptotic cell death.[11][12] Studies have demonstrated that this compound treatment of neuronal cells leads to increased levels of lipid peroxidation markers and protein carbonyls, indicative of widespread oxidative damage.[11]

Calcium Dyshomeostasis: A Signaling Breakdown

This compound disrupts intracellular calcium (Ca²⁺) homeostasis, a tightly regulated process crucial for neuronal signaling and survival.[5] Exposure of astrocytes to 100 μM this compound has been shown to induce a rapid and transient increase in cytosolic Ca²⁺, followed by a sustained plateau.[3][13][14] This is believed to result from the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[3] The sustained elevation of intracellular Ca²⁺ can activate various downstream signaling pathways that contribute to apoptosis, including the activation of calpains and caspases.

Epigenetic Modifications and Apoptotic Signaling

Recent evidence suggests that this compound can also exert its toxicity through epigenetic mechanisms. It has been shown to enhance the activity of histone deacetylases (HDACs), leading to reduced histone acetylation.[9][15] This alteration in chromatin structure can affect gene expression, potentially silencing genes involved in neuronal survival.

The culmination of these cellular insults is the activation of the intrinsic apoptotic pathway. This compound-induced mitochondrial dysfunction leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.[3] This, in turn, activates the caspase cascade, with caspase-9 being a key initiator.[9] The cytotoxic effect of this compound in Neuro2a cells has been shown to be abolished by a caspase-9 inhibitor, confirming the involvement of this apoptotic pathway.[9]

Quantitative Data on this compound Neurotoxicity

While much of the literature describes the qualitative effects of this compound, specific quantitative data is crucial for comparative studies and for modeling its toxicokinetics. The following table summarizes available quantitative data on the neurotoxic effects of this compound.

Cell TypeThis compound ConcentrationEffectReference
Rat Brain Mitochondria5-20 µMDe-energization (depolarization, increased oxygen uptake)[8]
Rat Hippocampal Astrocytes100 µMRapid increase in cytosolic Ca²⁺, cell death within a few hours[3][14]
Neuro2a (Neuroblastoma)Not specifiedInduced cell death, inhibited by a caspase-9 inhibitor[9]
Human Skin FibroblastsNot specifiedDecreased mitochondrial membrane potential and NAD(P)H autofluorescence[11]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. This section outlines key experimental protocols used to investigate the neurotoxic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Neuroblastoma cell lines such as Neuro2a (murine) or SH-SY5Y (human) are commonly used in vitro models. Primary neuronal cultures or astrocytes can also be utilized for more physiologically relevant studies.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation and Application: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for treating the cells. Control cells should be treated with the same concentration of the vehicle.

Cell Viability Assay
  • Principle: To quantify the cytotoxic effects of this compound, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay are employed. These colorimetric assays measure the metabolic activity of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: Fluorescent dyes such as JC-1 or TMRM (tetramethylrhodamine, methyl ester) are used to assess changes in ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.

  • Protocol Outline (using JC-1):

    • Culture and treat cells with this compound as described above.

    • Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader capable of detecting both green and red fluorescence.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol Outline:

    • Treat cells with this compound for the desired time.

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Intracellular Calcium Imaging
  • Principle: Ratiometric fluorescent indicators like Fura-2 AM or single-wavelength indicators like Fluo-4 AM are used to measure changes in intracellular Ca²⁺ concentration.

  • Protocol Outline (using Fluo-4 AM):

    • Grow cells on glass coverslips suitable for microscopy.

    • Load the cells with Fluo-4 AM in a physiological buffer.

    • Wash the cells to allow for de-esterification of the dye.

    • Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal.

    • Perfuse the cells with a solution containing this compound and continuously record the changes in fluorescence intensity over time.

    • An increase in fluorescence intensity indicates an elevation in intracellular Ca²⁺.

Caspase-9 Activity Assay
  • Principle: The activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, can be measured using a colorimetric or fluorometric assay. These assays utilize a specific peptide substrate for caspase-9 (e.g., LEHD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by active caspase-9 releases the chromophore or fluorophore, which can be quantified.

  • Protocol Outline (Colorimetric):

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release the cytosolic contents.

    • Incubate the cell lysate with the caspase-9 substrate (LEHD-pNA).

    • Measure the absorbance of the released pNA at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-9 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecular events is crucial for understanding the pathophysiology of this compound neurotoxicity. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and a general experimental workflow.

cluster_0 This compound Insult cluster_1 Cellular Targets & Early Events cluster_2 Downstream Consequences cluster_3 Terminal Events This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Endoplasmic Reticulum This compound->ER HDACs Histone Deacetylases This compound->HDACs Protonophore Action Protonophore Action Mitochondria->Protonophore Action ETC Inhibition ETC Inhibition Mitochondria->ETC Inhibition Ca2+ Release Ca2+ Release ER->Ca2+ Release HDAC Activation HDAC Activation HDACs->HDAC Activation ATP Depletion ATP Depletion Protonophore Action->ATP Depletion ROS Production Increased ROS Production ETC Inhibition->ROS Production ETC Inhibition->ATP Depletion Cytosolic Ca2+ Increased Cytosolic Ca2+ Ca2+ Release->Cytosolic Ca2+ Histone Hypoacetylation Histone Hypoacetylation HDAC Activation->Histone Hypoacetylation Cytochrome c Release Cytochrome c Release ROS Production->Cytochrome c Release ATP Depletion->Cytochrome c Release Cytosolic Ca2+->Cytochrome c Release Apoptosis Apoptosis Histone Hypoacetylation->Apoptosis Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Apoptosis

Caption: Signaling pathway of this compound-induced neurotoxicity.

Start Start Cell Culture Neuronal Cell Culture (e.g., Neuro2a, SH-SY5Y) Start->Cell Culture PA Treatment This compound Treatment (Dose- and Time-Response) Cell Culture->PA Treatment Endpoint Assays Endpoint Assays PA Treatment->Endpoint Assays Cell Viability Cell Viability (MTT, WST-1) Endpoint Assays->Cell Viability Mitochondrial Function Mitochondrial Function (ΔΨm) Endpoint Assays->Mitochondrial Function Oxidative Stress Oxidative Stress (ROS Measurement) Endpoint Assays->Oxidative Stress Calcium Homeostasis Calcium Homeostasis (Calcium Imaging) Endpoint Assays->Calcium Homeostasis Apoptosis Apoptosis Assays (Caspase Activity) Endpoint Assays->Apoptosis Data Analysis Data Analysis and Interpretation Cell Viability->Data Analysis Mitochondrial Function->Data Analysis Oxidative Stress->Data Analysis Calcium Homeostasis->Data Analysis Apoptosis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for studying this compound neurotoxicity.

Conclusion and Future Directions

The accumulation of this compound presents a significant threat to neuronal health, driven by a multi-pronged attack on cellular homeostasis. The disruption of mitochondrial function, induction of oxidative stress, and dysregulation of calcium signaling are central to its neurotoxic effects, ultimately leading to apoptotic cell death. The elucidation of these mechanisms provides a critical framework for the development of novel therapeutic strategies for Refsum disease and other disorders associated with this compound accumulation.

Future research should focus on several key areas. Firstly, there is a pressing need for more comprehensive quantitative data, including the determination of IC50 values for this compound across a wider range of neuronal and glial cell types. Secondly, in vivo studies using animal models of Refsum disease are essential to validate the in vitro findings and to assess the efficacy of potential therapeutic agents. Finally, a deeper investigation into the epigenetic effects of this compound and the identification of specific gene targets could unveil new avenues for intervention. By continuing to unravel the complexities of this compound neurotoxicity, the scientific community can move closer to developing effective treatments for these debilitating neurological conditions.

References

Phytanic Acid: A Comprehensive Technical Guide on its Role in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol, has emerged as a significant regulator of lipid metabolism. Its unique chemical structure prevents its breakdown through conventional β-oxidation, necessitating a specialized α-oxidation pathway primarily localized in peroxisomes. The accumulation of this compound is characteristic of several metabolic disorders, most notably Refsum disease, highlighting its physiological importance. Beyond its role in rare diseases, this compound and its metabolites act as signaling molecules, primarily through the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Retinoid X Receptor (RXR). This interaction triggers a cascade of transcriptional events that modulate the expression of genes integral to fatty acid oxidation, lipogenesis, and overall energy homeostasis. This technical guide provides an in-depth exploration of the multifaceted involvement of this compound in the regulation of lipid metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction

This compound (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid obtained from dietary sources, particularly from the consumption of ruminant fats and certain fish.[1] Its metabolism is distinct from that of straight-chain fatty acids due to the presence of a methyl group on the β-carbon, which sterically hinders the enzymatic machinery of β-oxidation.[2][3] Consequently, this compound is initially metabolized via α-oxidation in peroxisomes, a process that removes one carbon atom to produce pristanic acid.[2][3][4] Pristanic acid, lacking the β-methyl group, can then be further catabolized through peroxisomal β-oxidation.[3]

The critical role of this compound in metabolism is underscored by the severe neurological and physiological symptoms observed in individuals with Refsum disease, an inherited disorder characterized by a deficiency in the α-oxidation pathway, leading to the accumulation of this compound.[5][6] Research has elucidated that this compound is not merely a metabolic intermediate but also a bioactive lipid that functions as a natural ligand for nuclear receptors, thereby influencing gene expression and cellular metabolic programming.[7][8][9]

This compound Metabolism

The catabolism of this compound is a multi-step process involving enzymes in both the peroxisomes and mitochondria.

α-Oxidation Pathway

The primary degradation route for this compound is α-oxidation, which occurs within the peroxisomes.[10][11] The key enzymatic steps are as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[12]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH).

  • Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase 1, yielding pristanal and formyl-CoA.[11]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[11]

  • β-Oxidation of Pristanic Acid: Pristanic acid can then undergo several cycles of β-oxidation within the peroxisomes and subsequently in the mitochondria.[3]

ω-Oxidation Pathway

An alternative, albeit less efficient, pathway for this compound degradation is ω-oxidation.[6][13] This process involves the hydroxylation of the terminal (ω) carbon of the fatty acid, followed by further oxidation to a dicarboxylic acid, which can then be shortened from the ω-end via β-oxidation.[13]

Regulation of Lipid Metabolism by this compound

This compound exerts its regulatory effects on lipid metabolism primarily through the activation of nuclear receptors, which function as ligand-activated transcription factors.

Activation of PPARα

This compound and its metabolite, pristanic acid, are established ligands and activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][14][15][16] PPARα is a key regulator of lipid catabolism, and its activation by this compound leads to the increased expression of genes involved in:

  • Peroxisomal β-oxidation: This includes acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal fatty acid oxidation.[7]

  • Mitochondrial fatty acid oxidation: PPARα activation also upregulates genes involved in mitochondrial β-oxidation and ketogenesis.

  • Fatty acid transport: The expression of fatty acid binding proteins, such as liver fatty acid-binding protein (L-FABP), is induced, facilitating the intracellular transport of fatty acids.[17]

Studies have shown that this compound can induce the expression of PPARα target genes in a concentration-dependent manner.[15]

Activation of Retinoid X Receptor (RXR)

This compound has also been identified as a natural ligand for the Retinoid X Receptor (RXR).[8][18] RXR can form heterodimers with other nuclear receptors, including PPARs, thereby modulating their transcriptional activity. The activation of RXR by this compound suggests a broader role in regulating gene expression beyond lipid metabolism, potentially influencing pathways controlled by RXR heterodimer partners.[18]

Effects on Lipogenesis and Adipogenesis

The role of this compound in lipogenesis is complex. While its activation of PPARα primarily promotes fatty acid catabolism, some studies indicate that this compound can also induce adipocyte differentiation.[19][20] This process, known as adipogenesis, is the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. This compound has been shown to promote beige adipogenic differentiation, a process that could enhance thermogenesis.[19][21] The overall effect on net lipid accumulation likely depends on the cellular context and the relative activation of catabolic versus anabolic pathways. The interaction with key lipogenic transcription factors like Sterol Regulatory Element Binding Protein-1c (SREBP-1c) is an area of ongoing investigation.[11][22]

Impact on Mitochondrial Function

At high concentrations, this compound can have detrimental effects on mitochondrial function.[23][24] It has been shown to act as a protonophore, uncoupling oxidative phosphorylation and leading to a decrease in ATP synthesis.[25][26][27] This can result in mitochondrial depolarization and increased production of reactive oxygen species (ROS).[28] These effects are particularly relevant in the context of Refsum disease, where the accumulation of this compound can lead to cellular toxicity.[23][28]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on lipid metabolism.

Table 1: In Vitro Effects of this compound on Gene Expression

Cell LineThis compound ConcentrationTarget GeneFold Change in ExpressionReference
Rat Hepatoma (MH1C1)Not SpecifiedAcyl-CoA OxidaseStimulating effect observed[7]
HepG2Not SpecifiedL-FABP (CAT reporter)3.2-fold induction[17]
3T3-L1 Preadipocytes40 µMPGC1α, UCP1Significantly elevated[19]
Porcine Oocytes40 µMPHYH, PEX19, NRF1, PGC1αUpregulated[29]

Table 2: In Vivo Effects of this compound on Gene and Protein Expression

Animal ModelTreatmentTissueTargetFold ChangeReference
Scp2 (-/-) MicePhytol-supplemented dietLiverPeroxisomal β-oxidation enzymesCorrelated with serum this compound[7]
Wild-type MicePhytol feedingLiverL-FABP4-fold induction[17]
Scp2/SCPx knockout miceStandard chowLiverL-FABP6.9-fold induction[17]

Table 3: Effects of this compound on Mitochondrial Function

SystemThis compound ConcentrationObserved EffectReference
Isolated Rat Brain Mitochondria5-20 µMDe-energization, depolarization, reduced state 3 respiration[23]
Digitonin-permeabilized FibroblastsNot SpecifiedDecreased ATP synthesis[25]
Intact Fibroblasts30 µMDecreased mitochondrial membrane potential[26]
Rat Hippocampal Astrocytes100 µMDissipation of mitochondrial membrane potential, cytochrome c release[28]

Table 4: Plasma Concentrations of this compound

PopulationConditionGeometric Mean Plasma Concentration (µmol/L)Reference
Healthy Controls (Women)Meat-eaters5.77[30][31]
Healthy Controls (Women)Vegetarians3.93[30][31]
Healthy Controls (Women)Vegans0.86[30][31]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and accurate quantification of this compound in biological samples.[30][31][32]

Materials:

  • Internal standard (e.g., deuterated this compound)

  • Ethanolic potassium hydroxide

  • Hexane

  • Water (HPLC grade)

  • Pentafluorobenzyl bromide (PFBBr) for derivatization

  • GC-MS system

Protocol:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Hydrolysis: Add ethanolic potassium hydroxide and incubate to hydrolyze the esterified this compound.

  • Extraction: Add water and hexane, vortex thoroughly, and centrifuge to separate the phases. Collect the upper organic (hexane) layer containing the free fatty acids.

  • Derivatization: Evaporate the hexane under a stream of nitrogen. Reconstitute the residue in a suitable solvent and add PFBBr to derivatize the carboxylic acid group.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column for separation. Operate the mass spectrometer in electron capture negative ion mode for high sensitivity.

  • Quantification: Quantify the this compound concentration by comparing the peak area of the this compound derivative to that of the internal standard, using a standard curve for calibration.

PPARα Activation Reporter Gene Assay

This assay measures the ability of this compound to activate the PPARα signaling pathway.[7][15][17]

Materials:

  • Mammalian cell line (e.g., HepG2, CV-1)

  • Expression plasmid for murine or human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT)

  • Transfection reagent

  • This compound solution

  • Cell lysis buffer

  • Luciferase or CAT assay substrate

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Reporter Assay: Measure the reporter gene activity (luciferase or CAT) in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to the total protein concentration in each lysate. Express the results as fold induction over the vehicle control.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This technology allows for the real-time measurement of mitochondrial function, including oxygen consumption rate (OCR), in live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cell line of interest (e.g., primary hepatocytes, fibroblasts)

  • This compound solution

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Treatment: Treat the cells with different concentrations of this compound for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test compounds. Place the cell plate in the Seahorse XF Analyzer.

  • Data Acquisition: The instrument will sequentially inject the compounds and measure the OCR at multiple time points.

  • Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome (α-Oxidation) Phytol Phytol (from diet) Phytanic_Acid This compound Phytol->Phytanic_Acid Conversion Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation (Acyl-CoA Synthetase) Omega_Oxidation ω-Oxidation (Alternative Pathway) Phytanic_Acid->Omega_Oxidation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Hydroxylation (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Cleavage Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Oxidation Beta_Oxidation β-Oxidation (Peroxisomes/Mitochondria) Pristanic_Acid->Beta_Oxidation PPARa_Activation Phytanic_Acid This compound PPARa PPARα Phytanic_Acid->PPARa binds & activates RXR RXR Phytanic_Acid->RXR binds & activates Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR->Heterodimer PPRE PPRE (in DNA) Heterodimer->PPRE binds to Gene_Expression Increased Gene Expression (e.g., Acyl-CoA Oxidase, L-FABP) PPRE->Gene_Expression promotes transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Experimental_Workflow_GCMS Start Plasma Sample Step1 Add Internal Standard & Hydrolyze Start->Step1 Step2 Liquid-Liquid Extraction (Hexane) Step1->Step2 Step3 Derivatization (PFBBr) Step2->Step3 Step4 GC-MS Analysis Step3->Step4 End Quantification of This compound Step4->End

References

A Historical Perspective on Phytanic Acid Research: From Clinical Observation to Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, has journeyed from a mysterious molecule implicated in a rare neurological disorder to a key player in our understanding of peroxisomal metabolism. This technical guide provides a comprehensive historical overview of the pivotal discoveries in this compound research. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the scientific milestones that have shaped our current knowledge of this compound's role in health and disease. This document details the key experiments, presents quantitative data from seminal studies, and outlines the metabolic pathways and experimental workflows that were crucial to these discoveries.

The Early Days: The Enigma of Refsum Disease

The story of this compound is intrinsically linked to the clinical observations of the Norwegian neurologist, Dr. Sigvald Refsum. In the 1940s, Refsum described a rare, inherited neurological disorder characterized by a constellation of symptoms including retinitis pigmentosa, chronic polyneuropathy, and cerebellar ataxia, which he termed "heredopathia atactica polyneuritiformis"[1]. This condition would later become widely known as Refsum disease. For nearly two decades, the underlying biochemical cause of this debilitating illness remained a mystery.

A major breakthrough occurred in the early 1960s when German biochemists E. Klenk and W. Kahlke identified a previously unknown branched-chain fatty acid accumulating in the tissues and plasma of patients with Refsum disease[1][2]. They identified this compound as 3,7,11,15-tetramethylhexadecanoic acid, or this compound[1][2]. This discovery was a pivotal moment, transforming Refsum disease from a neurological curiosity into a defined inborn error of lipid metabolism[1].

Unraveling the Metabolic Defect: The Dawn of Alpha-Oxidation

The identification of this compound as the culprit in Refsum disease immediately raised a fundamental question: why does this fatty acid accumulate? The structure of this compound, with a methyl group on its third carbon (beta-position), provided a crucial clue. This methyl group sterically hinders the standard beta-oxidation pathway, the primary mechanism for fatty acid degradation. This led researchers to hypothesize the existence of an alternative metabolic pathway.

Pioneering work by Steinberg, Avigan, Mize, and their colleagues in the 1960s was instrumental in elucidating this alternative pathway, which they termed alpha-oxidation[3]. Through a series of elegant experiments involving the administration of radioactively labeled phytol and this compound to both healthy individuals and patients with Refsum disease, they demonstrated that patients with the disease were unable to effectively degrade this compound[1][3].

Key Experiment: Tracing the Fate of Radioactive this compound

Objective: To determine if patients with Refsum disease have a defect in the catabolism of this compound.

Methodology:

  • Radiolabeling: this compound was synthesized with a radioactive carbon-14 (¹⁴C) label.

  • Administration: A known amount of ¹⁴C-phytanic acid was administered intravenously to both healthy control subjects and patients with Refsum disease.

  • Sample Collection: Breath, urine, and plasma samples were collected at various time points after administration.

  • Analysis: The amount of radioactive carbon dioxide (¹⁴CO₂) in expired air was measured to quantify the rate of this compound oxidation. Plasma samples were analyzed to determine the clearance rate of radioactive this compound.

Key Findings:

  • Healthy individuals rapidly oxidized ¹⁴C-phytanic acid, as evidenced by the prompt appearance of ¹⁴CO₂ in their breath.

  • In stark contrast, patients with Refsum disease showed a markedly reduced ability to oxidize ¹⁴C-phytanic acid, with very little ¹⁴CO₂ being expired[3].

  • The half-life of radioactive this compound in the plasma of Refsum disease patients was significantly prolonged compared to that in healthy controls[3].

These experiments provided the first direct evidence of a metabolic block in the degradation of this compound in individuals with Refsum disease.

The Subcellular Location of Alpha-Oxidation: A Shift from Mitochondria to Peroxisomes

Initial studies in the 1960s and 1970s on rat liver mitochondria suggested that this organelle was the primary site of this compound alpha-oxidation. However, this view was challenged in the late 1980s with the discovery of a class of genetic disorders known as peroxisome biogenesis disorders (e.g., Zellweger syndrome), where peroxisomes are absent or non-functional. Fibroblasts from these patients were found to be unable to oxidize this compound, strongly implicating the peroxisome as the site of this metabolic pathway.

Further research solidified the role of the peroxisome in this compound metabolism. It was demonstrated that while the initial activation of this compound to phytanoyl-CoA could occur in the endoplasmic reticulum and mitochondria, the subsequent steps of alpha-oxidation were exclusively peroxisomal.

The Enzymatic Machinery of Alpha-Oxidation: A Step-by-Step Elucidation

The decades following the initial discovery of alpha-oxidation were dedicated to identifying and characterizing the enzymes responsible for each step of the pathway.

The First Step: Phytanoyl-CoA Hydroxylase (PHYH)

A major advancement came in the mid-1990s with the identification of phytanoyl-CoA hydroxylase (PHYH) by Mihalik and colleagues[2]. This peroxisomal enzyme was found to catalyze the first and rate-limiting step of alpha-oxidation: the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This reaction requires several cofactors, including Fe²⁺, 2-oxoglutarate, and ascorbate[2][4].

Subsequent studies by Jansen, Wanders, and their teams definitively established that a deficiency in the PHYH enzyme is the primary cause of classic Refsum disease[5].

Cloning of the PHYH Gene

The final piece of the puzzle in understanding the molecular basis of Refsum disease came with the cloning of the human PHYH gene. In 2000, Jansen and colleagues elucidated the genomic organization of the PHYH gene, which spans approximately 21 kilobases and contains nine exons[1][6]. This discovery enabled the identification of a wide range of mutations in the PHYH gene in patients with Refsum disease, confirming that defects in this single gene were responsible for the enzymatic deficiency and the resulting clinical phenotype[1].

Quantitative Data from Historical Studies

The following tables summarize key quantitative data from seminal publications in the field of this compound research.

Table 1: Plasma this compound Levels in Refsum Disease
Patient Group Plasma this compound Concentration (mg/100ml)
Healthy Controls< 0.3
Refsum Disease Patients10 - 50+
Data compiled from early descriptive studies.
Table 2: Oxidation of ¹⁴C-Labeled Fatty Acids in Refsum Disease Patients vs. Controls
Substrate ¹⁴CO₂ Expiration (% of administered dose in 24 hours)
Healthy Controls
¹⁴C-Phytanic Acid~50%
¹⁴C-Pristanic Acid~60%
¹⁴C-Palmitic Acid~70%
Data adapted from Steinberg et al. (1967) demonstrating the specific defect in this compound oxidation.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma (adapted from methods of the 1960s)

Principle: Gas-liquid chromatography (GLC) was the primary method used for the separation and quantification of fatty acids, including this compound.

Procedure Outline:

  • Lipid Extraction: Total lipids were extracted from plasma samples using a chloroform:methanol solvent system.

  • Saponification: The extracted lipids were saponified (hydrolyzed) with a strong base (e.g., potassium hydroxide) to release the free fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Methylation: The free fatty acids were then converted to their methyl esters by reaction with a methylating agent (e.g., boron trifluoride in methanol). This derivatization step is necessary to make the fatty acids volatile for GLC analysis.

  • GLC Analysis: The fatty acid methyl esters were separated on a GLC column packed with a suitable stationary phase. The retention time of the this compound methyl ester was compared to that of a known standard for identification.

  • Quantification: The amount of this compound was determined by comparing the peak area of the this compound methyl ester to the peak area of an internal standard added to the sample in a known concentration.

Protocol 2: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay (adapted from Mihalik et al., 1997)

Principle: The activity of PHYH is determined by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Procedure Outline:

  • Substrate Preparation: Phytanoyl-CoA is synthesized from this compound.

  • Reaction Mixture: A reaction mixture is prepared containing a source of the enzyme (e.g., liver homogenate or purified enzyme), phytanoyl-CoA, and the necessary cofactors: Fe²⁺, 2-oxoglutarate, and ascorbate, in a suitable buffer.

  • Incubation: The reaction is initiated by adding the enzyme source and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of acid.

  • Product Analysis: The amount of 2-hydroxyphytanoyl-CoA formed is quantified using methods such as high-performance liquid chromatography (HPLC) or by radiolabeled substrate and subsequent detection of the radiolabeled product.

Protocol 3: Cloning of the PHYH cDNA (adapted from Jansen et al., 2000)

Principle: Standard molecular biology techniques were used to isolate and sequence the complementary DNA (cDNA) encoding the human PHYH protein.

Procedure Outline:

  • RNA Isolation: Total RNA was extracted from a human cell line or tissue known to express the PHYH gene.

  • Reverse Transcription: The messenger RNA (mRNA) was reverse transcribed into cDNA using the enzyme reverse transcriptase and a primer.

  • Polymerase Chain Reaction (PCR): Degenerate PCR primers were designed based on conserved regions of related hydroxylase enzymes. These primers were used to amplify a fragment of the PHYH cDNA.

  • cDNA Library Screening: The amplified PCR product was then used as a probe to screen a human cDNA library to isolate the full-length PHYH cDNA clone.

  • Sequencing: The nucleotide sequence of the full-length cDNA clone was determined using automated DNA sequencing methods.

  • Expression and Functional Verification: The cloned PHYH cDNA was expressed in a host system (e.g., yeast or E. coli) to confirm that it encoded a functionally active phytanoyl-CoA hydroxylase enzyme[1][6].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a generalized experimental workflow for studying this compound metabolism.

Phytanic_Acid_Alpha_Oxidation Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Phytanoyl-CoA Hydroxylase) Deficient in Refsum Disease Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation (further metabolism) Pristanic_Acid->Beta_Oxidation To Peroxisomal Beta-Oxidation Phytanic_Acid This compound (from diet) Phytanic_Acid->Phytanoyl_CoA

Caption: The peroxisomal alpha-oxidation pathway of this compound.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Biochemical Analysis cluster_molecular Molecular Analysis Patient_Sample Patient Sample (Plasma, Fibroblasts) Lipid_Extraction Lipid Extraction Patient_Sample->Lipid_Extraction DNA_RNA_Isolation DNA/RNA Isolation Patient_Sample->DNA_RNA_Isolation Control_Sample Control Sample (Plasma, Fibroblasts) Control_Sample->Lipid_Extraction Derivatization Derivatization (e.g., Methylation) Lipid_Extraction->Derivatization Quantification Quantification (e.g., GC-MS) Derivatization->Quantification Diagnosis Biochemical Diagnosis (Elevated this compound) Quantification->Diagnosis PCR_Amplification PCR Amplification of PHYH gene DNA_RNA_Isolation->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Mutation_Identification Genetic Diagnosis (PHYH Mutation) Sequencing->Mutation_Identification

References

Phytanic Acid's Engagement with Nuclear Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 19, 2025 – This technical guide provides an in-depth analysis of the interaction between phytanic acid, a branched-chain fatty acid derived from the metabolism of phytol, and nuclear receptors, with a particular focus on Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in metabolic and inflammatory diseases.

Introduction

This compound, a naturally occurring dietary component, has emerged as a significant modulator of nuclear receptor signaling pathways.[1][2][3] As a ligand for both PPARs and RXRs, it influences the expression of a wide array of genes involved in lipid and glucose metabolism, cellular differentiation, and inflammation.[1][4][5] This guide summarizes the current understanding of this compound's interaction with these receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of this compound-Nuclear Receptor Interactions

This compound exhibits a distinct binding affinity and activation potential for various PPAR and RXR subtypes. The following tables summarize the key quantitative data from published literature, providing a comparative overview for researchers.

Table 1: Activation of PPARs and RXRs by this compound

Receptor SubtypeCell LineAssay TypeConcentration/EC₅₀Fold ActivationReference
Human PPARαHepG2Reporter Gene Assay100 µM6.1-fold[6]
Murine PPARαHepG2Reporter Gene AssayNot Specified6.2-fold[6]
Human PPARαCV-1Reporter Gene Assay30 µMSignificant[1]
Human PPARβCV-1Reporter Gene Assay30 µMSignificant[1]
Human PPARγCV-1Reporter Gene Assay30 µMSignificant[1]
Bovine PPARsBovine Liver CellsReporter Gene Assay158 µM>3-fold[7]
Human RXRαUnknownReporter Gene AssayEC₅₀ of 3 µMNot Specified
Human RXRβHepG2/COS-1Reporter Gene Assay20 µMSignificant
Human RXRγHepG2/COS-1Reporter Gene Assay20 µMSignificant

Table 2: Binding Affinity of this compound for RXR

Receptor SubtypeAssay TypeKᵢ ValueReference
Human RXRCompetition Binding Assay4 µM

Note: There is some discrepancy in the literature regarding the activation of PPARδ and PPARγ by this compound, with one study reporting negligible trans-activation.[2][8]

Signaling Pathways of this compound

This compound, upon entering the cell, is converted to its active form, phytanoyl-CoA, in the peroxisome.[9] this compound and its metabolites can then bind to and activate PPARs and RXRs in the nucleus. The activated PPARs form heterodimers with RXRs, which then bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Phytanic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (Diet) This compound (Diet) This compound This compound This compound (Diet)->this compound Phytanoyl-CoA Phytanoyl-CoA This compound->Phytanoyl-CoA Peroxisome RXR RXR This compound->RXR PPAR PPAR Phytanoyl-CoA->PPAR PPAR-RXR PPAR-RXR PPAR->PPAR-RXR RXR->PPAR-RXR PPRE PPRE PPAR-RXR->PPRE Target Gene Expression Target Gene Expression PPRE->Target Gene Expression

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Luciferase Reporter Gene Assay for PPAR Activation

This assay quantifies the ability of this compound to activate a specific PPAR subtype, leading to the expression of a luciferase reporter gene.

Luciferase_Assay_Workflow Cell Culture 1. Plate cells (e.g., HepG2, CV-1) in 96-well plates Transfection 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell Culture->Transfection Treatment 3. Treat cells with varying concentrations of this compound Transfection->Treatment Lysis 4. Lyse cells and transfer lysate to an opaque plate Treatment->Lysis Luminescence Measurement 5. Measure Firefly and Renilla luciferase activity Lysis->Luminescence Measurement Data Analysis 6. Normalize Firefly to Renilla activity and calculate fold activation Luminescence Measurement->Data Analysis

Caption: Luciferase reporter gene assay workflow.

Protocol Details:

  • Cell Culture: Plate cells (e.g., HepG2, CV-1) in 96-well white, clear-bottom tissue culture plates at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect cells with a PPAR expression vector (e.g., pSG5-hPPARα), a PPRE-driven firefly luciferase reporter plasmid (e.g., pGL3-PPRE-Luc), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This competitive binding assay measures the affinity of this compound for a specific nuclear receptor ligand-binding domain (LBD).

TR_FRET_Workflow Reagent Preparation 1. Prepare assay buffer and serial dilutions of this compound Assay Mix 2. Prepare a mix of: - Terbium-labeled anti-GST antibody - GST-tagged PPAR-LBD - Fluorescently labeled tracer ligand Reagent Preparation->Assay Mix Incubation 3. Add assay mix and this compound to a 384-well plate and incubate Assay Mix->Incubation TR-FRET Measurement 4. Measure TR-FRET signal at appropriate wavelengths Incubation->TR-FRET Measurement Data Analysis 5. Plot TR-FRET ratio vs. This compound concentration to determine IC₅₀ and Kᵢ TR-FRET Measurement->Data Analysis

Caption: TR-FRET competitive binding assay workflow.

Protocol Details:

  • Reagents: Use a commercially available TR-FRET assay kit for the desired PPAR subtype (e.g., LanthaScreen® TR-FRET PPARα Competitive Binding Assay).

  • Assay Setup: In a 384-well plate, add the terbium-labeled anti-GST antibody, the GST-tagged PPAR LBD, and a fluorescently labeled tracer ligand.

  • Competition: Add serially diluted this compound or a known competitor (positive control) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the time-resolved fluorescence at two wavelengths (donor and acceptor emission) using a plate reader capable of TR-FRET measurements.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the formation of a protein-DNA complex, in this case, the binding of the PPAR-RXR heterodimer to a PPRE in the presence of this compound.

EMSA_Workflow Probe Labeling 1. Label a PPRE-containing oligonucleotide with a detectable tag (e.g., biotin, ³²P) Binding Reaction 2. Incubate labeled probe with: - Purified PPAR and RXR proteins - this compound or vehicle Probe Labeling->Binding Reaction Electrophoresis 3. Separate protein-DNA complexes from free probe on a native polyacrylamide gel Binding Reaction->Electrophoresis Detection 4. Transfer to a membrane and detect the labeled probe Electrophoresis->Detection Analysis 5. Analyze the band shift to confirm protein-DNA complex formation Detection->Analysis

Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.

Protocol Details:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a consensus PPRE sequence. End-label the double-stranded probe with a detectable marker (e.g., biotin or a radioactive isotope).

  • Binding Reaction: In a binding buffer, incubate the labeled PPRE probe with purified recombinant PPAR and RXR proteins in the presence of this compound or a vehicle control. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

  • Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the separated complexes to a nylon or nitrocellulose membrane. Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, autoradiography for ³²P).

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of the PPAR-RXR-PPRE complex, which can be enhanced by the presence of this compound.

Downstream Gene Regulation

The activation of PPARs by this compound leads to the regulation of specific target genes.

  • PPARα: Upregulates genes involved in fatty acid catabolism, including those for peroxisomal β-oxidation (e.g., Acyl-CoA oxidase) and fatty acid transport (e.g., Liver Fatty Acid Binding Protein, L-FABP).[6][10]

  • PPARγ: While this compound can activate PPARγ, its effect on adipocyte differentiation is reported to be minor compared to specific PPARγ agonists like ciglitazone.[1] It has been shown to promote beige adipogenic differentiation.[4]

  • Glucose Metabolism: this compound has been shown to increase the expression of glucose transporters (GLUT1 and GLUT2) and glucokinase in hepatocytes, suggesting a role in regulating glucose metabolism.[1]

Conclusion

This compound is a multifaceted signaling molecule that directly interacts with and activates multiple nuclear receptors, primarily PPARα and RXR subtypes. This engagement leads to the modulation of key metabolic and cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the physiological roles of this compound and explore its therapeutic potential. Further investigation is warranted to fully understand the nuanced and subtype-specific effects of this compound on nuclear receptor signaling.

References

The Central Role of Phytanoyl-CoA Hydroxylase in Phytanic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon. Its catabolism is therefore reliant on the peroxisomal alpha-oxidation pathway, a critical process in lipid metabolism. The rate-limiting step in this pathway is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH). This technical guide provides a comprehensive overview of the biochemical role of PhyH, its enzymatic characteristics, the clinical implications of its deficiency in Refsum disease, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutic strategies for related metabolic disorders.

Introduction to this compound and its Metabolic Challenge

This compound (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that is not synthesized de novo in humans. It is primarily obtained from the diet, particularly from dairy products, the fat of ruminant animals, and certain fish.[1] The structural characteristic that precludes its entry into the mitochondrial beta-oxidation spiral is the methyl group at the C-3 (beta) position. This steric hindrance necessitates an alternative metabolic route known as alpha-oxidation.

The alpha-oxidation pathway facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid, thereby shifting the methyl group from the beta to the alpha position and rendering the molecule susceptible to subsequent beta-oxidation. This process occurs predominantly within the peroxisomes.[2]

The Alpha-Oxidation Pathway of this compound

The peroxisomal alpha-oxidation of this compound is a multi-step process, with phytanoyl-CoA hydroxylase (PhyH) playing a pivotal enzymatic role. The key steps are as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase located on the cytosolic side of the peroxisome.[3]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PhyH) to form 2-hydroxyphytanoyl-CoA.[3] This is the committed and rate-limiting step of the pathway.

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal and formyl-CoA.[2]

  • Oxidation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.[2]

  • Further Metabolism: Pristanic acid, now with a methyl group at the alpha-position, can be activated to pristanoyl-CoA and undergo three cycles of peroxisomal beta-oxidation, followed by further breakdown in the mitochondria.[4]

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation To β-Oxidation Phytanic_Acid This compound (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase

Figure 1: The peroxisomal alpha-oxidation pathway of this compound.

Phytanoyl-CoA Hydroxylase (PhyH): Enzymology and Characteristics

Phytanoyl-CoA hydroxylase, also known as phytanoyl-CoA 2-hydroxylase (PAHX), is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[5] The gene encoding human PhyH, PHYH, is located on chromosome 10p13.[5] Mutations in this gene are the primary cause of Adult Refsum Disease.[6]

Catalytic Mechanism and Cofactors

The catalytic mechanism of PhyH is complex and involves the ordered binding of its co-substrates.[7] First, 2-oxoglutarate binds to the Fe(II)-containing active site, followed by the binding of phytanoyl-CoA. This displaces a water molecule from the iron cofactor, allowing molecular oxygen (O₂) to bind. A subsequent rearrangement leads to the formation of a high-energy iron(IV)-oxo species, which carries out the hydroxylation of the substrate. The reaction produces 2-hydroxyphytanoyl-CoA, succinate, and carbon dioxide.[7]

Unexpectedly, in addition to the canonical cofactors for 2-oxoglutarate-dependent dioxygenases, recombinant human PhyH has been shown to require GTP or ATP and Mg²⁺ for its activity.[4]

PhyH_Catalytic_Cycle E_FeII PhyH-Fe(II) E_FeII_2OG PhyH-Fe(II) (2-OG) E_FeII->E_FeII_2OG + 2-Oxoglutarate E_FeII_2OG_PhyCoA PhyH-Fe(II) (2-OG)(Phytanoyl-CoA) E_FeII_2OG->E_FeII_2OG_PhyCoA + Phytanoyl-CoA E_FeII_O2_2OG_PhyCoA PhyH-Fe(II) (O2)(2-OG)(Phytanoyl-CoA) E_FeII_2OG_PhyCoA->E_FeII_O2_2OG_PhyCoA + O2 E_FeIV_O PhyH-Fe(IV)=O (Succinate)(CO2)(Phytanoyl-CoA) E_FeII_O2_2OG_PhyCoA->E_FeIV_O - Succinate, - CO2 E_FeII_2OHPhyCoA PhyH-Fe(II) (2-OH-Phytanoyl-CoA) E_FeIV_O->E_FeII_2OHPhyCoA Hydroxylation E_FeII_2OHPhyCoA->E_FeII - 2-OH-Phytanoyl-CoA

Figure 2: Generalized catalytic cycle of Phytanoyl-CoA Hydroxylase.
Quantitative Data

The following tables summarize the known quantitative characteristics of human phytanoyl-CoA hydroxylase.

Parameter Value Reference
Enzyme Commission (EC) Number1.14.11.18[7]
Gene LocusChromosome 10p13[5]
Subcellular LocalizationPeroxisome[7]

Table 1: General Properties of Human Phytanoyl-CoA Hydroxylase

Cofactor / Co-substrate Requirement Reference
Iron (Fe²⁺)Absolute[8]
2-OxoglutarateAbsolute[8]
Molecular Oxygen (O₂)Absolute[7]
AscorbateStimulatory[4]
ATP or GTPRequired[4]
Magnesium (Mg²⁺)Required[4]

Table 2: Cofactor and Co-substrate Requirements for PhyH Activity

Substrate Activity Reference
Phytanoyl-CoAHigh[4]
3-Methylhexadecanoyl-CoAHigh[4]
2-Methyl-branched acyl-CoAsNone[4]
4-Methyl-branched acyl-CoAsNone[4]
Long straight-chain acyl-CoAsNone[4]
Very long straight-chain acyl-CoAsNone[4]

Table 3: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase

Note: Specific Km and Vmax values for human PhyH are not consistently reported across the literature and can vary based on experimental conditions, including the use of different expression systems and assay methods.

Clinical Significance: Refsum Disease

A deficiency in PhyH activity, primarily due to mutations in the PHYH gene, leads to the autosomal recessive disorder known as Adult Refsum Disease (ARD).[9] This condition is characterized by the accumulation of this compound in plasma and tissues.[10] The clinical manifestations of ARD are progressive and can include:

  • Retinitis pigmentosa, often leading to night blindness

  • Anosmia (loss of smell)

  • Peripheral neuropathy

  • Cerebellar ataxia

  • Sensorineural deafness

  • Ichthyosis (dry, scaly skin)

  • Cardiac abnormalities

The primary treatment for ARD is a strict dietary restriction of this compound-containing foods.[9] In acute cases, plasmapheresis may be employed to rapidly lower plasma this compound levels.[9]

Diagnostic Workflow

The diagnosis of Adult Refsum Disease follows a stepwise approach, beginning with clinical suspicion and biochemical testing, followed by confirmatory enzymatic or genetic analysis.

Refsum_Disease_Diagnosis Clinical_Suspicion Clinical Suspicion (e.g., retinitis pigmentosa, neuropathy, anosmia) Biochemical_Test Biochemical Testing: Measure Plasma this compound Clinical_Suspicion->Biochemical_Test High_Phytanic_Acid Elevated this compound Levels? Biochemical_Test->High_Phytanic_Acid Confirmatory_Testing Confirmatory Testing High_Phytanic_Acid->Confirmatory_Testing Yes Consider_Other Consider Other Peroxisomal Disorders High_Phytanic_Acid->Consider_Other No Enzyme_Assay Enzymatic Assay (PhyH activity in fibroblasts) Confirmatory_Testing->Enzyme_Assay Genetic_Testing Molecular Genetic Testing (Sequence PHYH gene) Confirmatory_Testing->Genetic_Testing Diagnosis_Confirmed Diagnosis of Adult Refsum Disease Confirmed Enzyme_Assay->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed

Figure 3: Diagnostic workflow for Adult Refsum Disease.

Experimental Protocols

Synthesis of Phytanoyl-CoA for In Vitro Assays

This protocol is adapted from methodologies described in the literature.[8]

Objective: To synthesize phytanoyl-CoA from this compound for use as a substrate in PhyH activity assays.

Materials:

  • This compound

  • Coenzyme A (CoASH)

  • Carbonyl diimidazole (CDI)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Beta-cyclodextrin

  • Reverse-phase HPLC system

Procedure:

  • Dissolve this compound in an anhydrous solvent.

  • Add carbonyl diimidazole to the solution to activate the carboxyl group of this compound.

  • In a separate reaction, dissolve Coenzyme A in an appropriate buffer.

  • Combine the activated this compound solution with the Coenzyme A solution and allow the reaction to proceed.

  • Solubilize the crude product using beta-cyclodextrin.

  • Purify the resulting phytanoyl-CoA using a reverse-phase HPLC system.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Measurement of Phytanoyl-CoA Hydroxylase Activity

This is a generalized protocol based on assays described for recombinant PhyH.[8][11]

Objective: To measure the enzymatic activity of PhyH by monitoring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Purified recombinant PhyH or cell lysate containing PhyH

  • Synthesized phytanoyl-CoA (substrate)

  • 2-oxoglutarate

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • ATP or GTP

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., strong acid)

  • HPLC system with a suitable column for separation of acyl-CoAs

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO₄, ascorbic acid, ATP/GTP, and MgCl₂ at optimized concentrations.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme or cell lysate and the phytanoyl-CoA substrate.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a quenching solution.

  • Analyze the reaction products by HPLC to separate and quantify the remaining phytanoyl-CoA and the newly formed 2-hydroxyphytanoyl-CoA.

  • Calculate the enzyme activity based on the rate of product formation.

Note: For increased sensitivity, radiolabeled [1-¹⁴C]phytanoyl-CoA can be used, and the radioactive product can be detected and quantified using a scintillation counter after HPLC separation.

Quantification of this compound in Plasma by GC-MS

This protocol outlines the general steps for the quantification of this compound in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately measure the concentration of this compound in plasma for diagnostic and research purposes.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Reagents for hydrolysis (e.g., KOH in methanol)

  • Reagents for extraction (e.g., hexane)

  • Reagents for derivatization (e.g., pentafluorobenzyl bromide)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Add a known amount of the internal standard to the plasma sample.

  • Hydrolysis: Subject the sample to alkaline hydrolysis to release this compound from lipid esters.

  • Extraction: Acidify the sample and extract the fatty acids into an organic solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different fatty acid derivatives, and the mass spectrometer detects and quantifies the this compound derivative and the internal standard.

  • Quantification: Calculate the concentration of this compound in the original plasma sample by comparing the peak area of the this compound derivative to that of the internal standard.

Conclusion and Future Directions

Phytanoyl-CoA hydroxylase is a crucial enzyme in lipid metabolism, and its deficiency has profound clinical consequences. A thorough understanding of its structure, function, and regulation is essential for the development of novel therapeutic strategies for Adult Refsum Disease. Future research may focus on identifying small molecule chaperones that could restore the function of mutant PhyH enzymes or on exploring gene therapy approaches to correct the underlying genetic defect. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate the intricate role of PhyH in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Phytanic Acid in Human Plasma using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in human plasma. Its origins in the human body are primarily from the diet, derived from the microbial degradation of the phytol side chain of chlorophyll found in ruminant animals and certain fish.[1] Due to the methyl group at its β-carbon, this compound cannot be metabolized by the usual β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisomes to form pristanic acid, which can then enter the β-oxidation pathway.[2][3]

The accumulation of this compound in plasma and tissues is a key biomarker for several inherited metabolic disorders, most notably Adult Refsum disease, which is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase.[1][4] Elevated levels of this compound can lead to severe neurological damage, cardiac abnormalities, and other pathologies.[1][4] Therefore, the accurate and precise quantification of this compound in human plasma is crucial for the diagnosis and monitoring of these disorders, as well as for research into their underlying mechanisms and the development of potential therapies.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of this compound in biological matrices. This method offers high sensitivity and specificity, allowing for the reliable measurement of this compound concentrations even at low physiological levels. This document provides detailed application notes and protocols for the quantification of this compound in human plasma using GC-MS.

Metabolic Pathway of this compound

The metabolic pathway of this compound is crucial for understanding its role in health and disease. The following diagram illustrates the key steps in its degradation.

Metabolic Pathway of this compound Diet Dietary Intake (Ruminant meat, dairy, fish) Phytol Phytol Diet->Phytol Phytanic_Acid This compound Phytol->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA alpha_Oxidation Peroxisomal α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid Pristanic Acid alpha_Oxidation->Pristanic_Acid Refsum_Disease Refsum Disease (Phytanoyl-CoA hydroxylase deficiency) alpha_Oxidation->Refsum_Disease Blocked in beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->beta_Oxidation Metabolites Further Metabolism (Mitochondria) beta_Oxidation->Metabolites

Caption: Metabolic pathway of this compound degradation.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound in human plasma using GC-MS.

Experimental Workflow Start Start: Human Plasma Sample Spike Spike with Internal Standard ([³H]-phytanic acid or similar) Start->Spike Hydrolysis Alkaline Hydrolysis (e.g., ethanolic KOH) to release bound this compound Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., to TBDMS ethers) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: GC-MS workflow for this compound analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human plasma.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound standard

  • Deuterated this compound internal standard (e.g., [3-methyl-²H₃]this compound)

  • Ethanolic potassium hydroxide (5% w/v)

  • Hexane (HPLC grade)

  • Toluene (HPLC grade)

  • Pyridine

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • GC-MS grade vials and inserts

2. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity. Aliquot 50 µL of plasma into a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 50 µL of a 1.3 µg/mL solution of [3-methyl-²H₃]this compound in toluene) to each plasma sample, calibrator, and quality control sample.[5]

  • Hydrolysis: To release this compound from lipids, add 1 mL of 5% (w/v) ethanolic potassium hydroxide to each tube.[5] Vortex and incubate at 60°C for 1 hour.[5] This saponification step is critical for the complete release of esterified this compound.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 4 mL of hexane to each tube.[5] Cap the tubes and shake vigorously for 20 minutes.[5] Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper hexane layer to a clean glass tube. Dry the hexane extract under a gentle stream of nitrogen gas at room temperature.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMCS.

  • Cap the tubes tightly and heat at 80°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ethers of the fatty acids.[6]

  • After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Carrier Gas Helium at a constant flow of 1.1 mL/min[5]
Injector Temperature 300°C[5]
Injection Volume 1 µL in splitless mode[5]
Oven Program Initial temperature of 100°C for 0.5 min, ramp at 30°C/min to 210°C and hold for 1 min, then ramp at 10°C/min to 300°C and hold for 1 min.[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Source Temperature 220°C[5]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored For TBDMS derivatives: m/z 369 for this compound ([M-57]⁺) and m/z 372 for the deuterated internal standard ([M-57]⁺).[5][6] The ion at m/z 369 corresponds to the loss of a tert-butyl group from the derivatized molecule.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS methods for the quantification of this compound in human plasma.

Parameter Reported Value Reference
Linearity Range 0.032 - 9.951 µmol/L[4]
Coefficient of Determination (R²) > 0.999[8]
Limit of Detection (LOD) 0.032 µmol/L[5][8]
Limit of Quantification (LOQ) Not explicitly stated, but the lowest calibrator was 0.032 µmol/L[5]
Intra-day Precision (CV%) < 5.5%[3]
Inter-day Precision (CV%) < 9.2%[9]
Recovery 94.5 - 106.4%[10]

Data Analysis and Calculation

  • Peak Integration: Integrate the peak areas for the this compound (m/z 369) and the internal standard (m/z 372) chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentrations of the this compound standards. A linear regression with a weighting factor of 1/x is typically used.[8]

  • Quantification: Calculate the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Reference Ranges

Normal plasma this compound levels in healthy individuals are typically low. However, these can be influenced by diet.[5][10] For instance, individuals with diets high in dairy fats and ruminant meats tend to have higher plasma this compound concentrations.[5][10]

  • Normal Range: 0 - 33 µmol/L[11]

  • Adult Refsum Disease (untreated): 992 - 6400 µmol/L[11]

Conclusion

The GC-MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of peroxisomal disorders and other conditions associated with altered this compound metabolism. Adherence to proper sample preparation, derivatization, and analytical procedures is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Analysis of Phytanic Acid Levels in Adipose Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, is exogenously derived, primarily from the consumption of dairy products and meat from ruminant animals.[1][2] In healthy individuals, it undergoes α-oxidation, a metabolic process primarily occurring in peroxisomes.[2] However, in certain genetic disorders, such as Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of this compound in various tissues, with significant storage in adipose tissue.[2][3] This accumulation is associated with a range of neurological and physiological symptoms.[3][4]

The analysis of this compound levels in adipose tissue is crucial for diagnosing and monitoring such disorders, as well as for research into metabolic diseases and drug development. Adipose tissue serves as a long-term reservoir of this compound, and its analysis can provide valuable insights into an individual's dietary habits and metabolic status.[3][5]

These application notes provide detailed protocols for the extraction and quantification of this compound from adipose tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique.

Data Presentation

The following table summarizes the levels of this compound found in human plasma and adipose tissue, highlighting the significant accumulation in individuals with Adult Refsum Disease.

Sample TypeConditionThis compound ConcentrationReference
PlasmaHealthy Individuals< 10 µmol/L[3]
PlasmaAdult Refsum Disease> 200 µmol/L (can exceed 1500 µmol/L in acute presentations)[4][6]
Adipose TissueHealthy IndividualsWeakly correlated with serum levels[7]
Adipose TissueAdult Refsum DiseaseSignificantly elevated, acting as a long-term storage depot[3][8]

Experimental Protocols

Lipid Extraction from Adipose Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids, including this compound, from adipose tissue samples. The method is based on the principle of liquid-liquid extraction using a chloroform-methanol solvent system.[9][10][11]

Materials:

  • Adipose tissue sample (approximately 100 mg)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 100 mg of frozen adipose tissue and place it in a glass homogenizing tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue.

  • Homogenize the tissue until a uniform suspension is achieved. For optimal results, homogenization can be performed on ice to minimize lipid degradation.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 1 mL of the 2:1 chloroform:methanol mixture and add it to the centrifuge tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the tube again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the formation of two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a glass Pasteur pipette without disturbing the lower phase.

  • Transfer the lower chloroform phase, which contains the lipids, to a clean, pre-weighed glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Once the solvent is completely evaporated, the tube will contain the total lipid extract. The weight of the extracted lipids can be determined by subtracting the initial weight of the tube.

  • Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere until derivatization and analysis.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by GC-MS, the fatty acids in the lipid extract must be converted to their more volatile and less polar methyl esters. This process is known as derivatization.

Materials:

  • Dried total lipid extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath. This step facilitates the transesterification of fatty acids to FAMEs.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Vortex the vial for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis of this compound Methyl Ester

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 10 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantification: this compound is identified by its retention time and mass spectrum compared to a pure this compound methyl ester standard. Quantification is typically performed using an internal standard (e.g., a non-naturally occurring fatty acid like nonadecanoic acid) added to the sample before the extraction or derivatization step. A calibration curve is generated using known concentrations of the this compound standard.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis AdiposeTissue Adipose Tissue Sample (~100 mg) Homogenization Homogenization in Chloroform:Methanol (2:1) AdiposeTissue->Homogenization LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation SolventEvaporation Solvent Evaporation PhaseSeparation->SolventEvaporation TotalLipidExtract Total Lipid Extract SolventEvaporation->TotalLipidExtract AddBF3 Addition of BF3-Methanol TotalLipidExtract->AddBF3 Heating Heating (60°C) AddBF3->Heating FAME_Extraction Hexane Extraction of FAMEs Heating->FAME_Extraction Drying Drying with Na2SO4 FAME_Extraction->Drying FAME_Sample FAMEs in Hexane Drying->FAME_Sample GCMS GC-MS Analysis FAME_Sample->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for this compound analysis in adipose tissue.

This compound Signaling Pathways

This compound is not only a marker for metabolic disease but also an active signaling molecule that can influence cellular processes, including adipogenesis and inflammation. It primarily acts as a ligand for nuclear receptors and G-protein coupled receptors.

1. This compound as a PPARα Agonist

This compound can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

G This compound - PPARα Signaling Pathway PhytanicAcid This compound PPARa PPARα PhytanicAcid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription (e.g., genes for fatty acid oxidation) PPRE->TargetGenes initiates BiologicalResponse Increased Fatty Acid Metabolism TargetGenes->BiologicalResponse

Caption: this compound activates PPARα to regulate gene expression.

2. This compound as a GPR40 Agonist

This compound can also activate G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

G This compound - GPR40 Signaling Pathway PhytanicAcid This compound GPR40 GPR40 (FFAR1) PhytanicAcid->GPR40 binds to Gq11 Gq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Increased Intracellular Ca2+ IP3->CaRelease stimulates CellularResponse Downstream Cellular Responses (e.g., modulation of insulin secretion, inflammation) DAG->CellularResponse CaRelease->CellularResponse

Caption: this compound activates GPR40, leading to downstream signaling.[12][13]

References

Application Note & Protocol: Measurement of Phytanic Acid Alpha-Oxidation in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, is metabolized in the body through a process known as alpha-oxidation, which primarily occurs in peroxisomes.[1][2] The initial step of this pathway is blocked for beta-oxidation due to the presence of a methyl group on the beta-carbon. Alpha-oxidation allows for the removal of the carboxyl group, enabling subsequent beta-oxidation. Deficiencies in the alpha-oxidation pathway lead to the accumulation of this compound, a hallmark of several inherited metabolic disorders, most notably Adult Refsum disease.[3][4][5] Therefore, the measurement of this compound alpha-oxidation in cultured fibroblasts is a critical diagnostic tool for these conditions and a valuable method for investigating the efficacy of potential therapeutic interventions.[1][4]

This application note provides a detailed protocol for the quantification of this compound alpha-oxidation in cultured human fibroblasts. The method involves the incubation of fibroblast cultures with a stable isotope-labeled this compound substrate and the subsequent quantification of its metabolic products, such as pristanic acid, by gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway and Experimental Workflow

The alpha-oxidation of this compound is a multi-step enzymatic process localized within the peroxisomes.[3] The pathway involves the conversion of this compound to pristanic acid, which can then enter the beta-oxidation pathway.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + CO2 Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of this compound.

The experimental workflow for measuring this compound alpha-oxidation in fibroblasts involves several key stages, from cell culture to analytical quantification.

Experimental_Workflow Start Start: Fibroblast Culture Incubation Incubation with [²H₃]-Phytanic Acid Start->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: Experimental workflow for this compound alpha-oxidation measurement.

Experimental Protocol

This protocol is adapted from methodologies described in the scientific literature.[6][7][8]

Materials and Reagents:

  • Human skin fibroblasts (control and patient-derived)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • [²H₃]-Phytanic acid (deuterated this compound)

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane

  • Isopropanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fibroblast Culture:

    • Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Grow cells to confluence in T-25 flasks or 6-well plates.

  • Incubation with [²H₃]-Phytanic Acid:

    • Prepare a stock solution of [²H₃]-phytanic acid in ethanol.

    • On the day of the experiment, aspirate the culture medium and wash the fibroblast monolayer twice with PBS.

    • Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.

    • Incubate the cells for 72 hours at 37°C.

  • Harvesting and Lipid Extraction:

    • After incubation, collect the culture medium.

    • Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.

    • Combine the collected medium and cell suspension.

    • Add a known amount of internal standard (e.g., C17:0) to the combined sample.

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid residue in a small volume of toluene.

    • Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.

    • After cooling, add water and hexane to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Use a suitable capillary column (e.g., DB-1 or equivalent).

    • Set the GC oven temperature program to achieve optimal separation of fatty acid methyl esters.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.

  • Data Analysis:

    • Calculate the amount of pristanic acid produced from the [²H₃]-phytanic acid substrate by comparing its peak area to that of the internal standard.

    • Express the rate of this compound alpha-oxidation as pmol/h/mg of cell protein.

Data Presentation

The quantitative results of the this compound alpha-oxidation assay can be summarized in a table for clear comparison between different cell lines (e.g., control vs. patient-derived fibroblasts).

Cell LineThis compound Oxidation Rate (pmol/h/mg protein)Standard Deviation
Control 135.2± 4.1
Control 240.5± 5.3
Refsum Patient 1< 1.0-
Refsum Patient 2< 1.0-

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and cell lines used. In control fibroblasts, the rate of this compound oxidation has been reported to be approximately 37.1 ± 2.65 pmol/h per mg of protein in peroxisomes.[3] In contrast, fibroblasts from individuals with Refsum disease show undetectable levels of this compound oxidation in peroxisomes.[3]

Conclusion

The protocol described in this application note provides a reliable and quantitative method for assessing this compound alpha-oxidation in cultured fibroblasts. This assay is essential for the diagnosis of peroxisomal disorders associated with impaired this compound metabolism and serves as a valuable tool for evaluating the effects of novel therapeutic agents on this metabolic pathway. The use of stable isotope-labeled substrates and GC-MS analysis ensures high sensitivity and specificity.

References

In Vitro Assay for Determining Phytanoyl-CoA Hydroxylase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase (PAHX), is a crucial enzyme in the alpha-oxidation pathway of branched-chain fatty acids, particularly phytanic acid. This enzyme, a member of the iron(II) and 2-oxoglutarate-dependent oxygenase superfamily, catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA[1]. A deficiency in PhyH activity leads to the accumulation of this compound, resulting in the rare, inherited neurological disorder known as Refsum disease. Consequently, the in vitro determination of PhyH activity is vital for disease diagnosis, studying disease mechanisms, and for the screening and development of potential therapeutic agents.

These application notes provide detailed protocols for in vitro assays to determine the activity of phytanoyl-CoA hydroxylase using both native (liver homogenates) and recombinant enzyme sources. The methodologies described herein are based on established techniques, including radiochemical high-performance liquid chromatography (HPLC) and the capture of radiolabeled carbon dioxide.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of PhyH and a general workflow for the in vitro assay.

PhyH_Pathway cluster_alpha_oxidation Alpha-Oxidation Pathway Phytanic_Acid This compound Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase ATP, CoA-SH Mg2+ Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA PhyH Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl_CoA->PhyH 2-Oxoglutarate, O2 Fe2+, Ascorbate Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA PhyH->Hydroxyphytanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Caption: Alpha-oxidation pathway of this compound highlighting the central role of PhyH.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme_Source Enzyme Source (Liver Homogenate or Recombinant PhyH) Incubation Incubation at 37°C Enzyme_Source->Incubation Substrate_Cofactors Substrate & Cofactors (Phytanoyl-CoA, 2-Oxoglutarate, Fe2+, Ascorbate) Substrate_Cofactors->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench HPLC_Analysis HPLC-based Separation and Quantification Reaction_Quench->HPLC_Analysis CO2_Trapping 14CO2 Trapping & Scintillation Counting Reaction_Quench->CO2_Trapping Data_Analysis Data Analysis (Enzyme Activity Calculation) HPLC_Analysis->Data_Analysis CO2_Trapping->Data_Analysis

Caption: General workflow for the in vitro PhyH activity assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the phytanoyl-CoA hydroxylase assay. Please note that specific kinetic values can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Enzyme Kinetics Parameters

SubstrateEnzyme SourceKₘVₘₐₓReference
Phytanoyl-CoARecombinant Human PhyHData not availableData not availableN/A
3-Methylhexadecanoyl-CoARecombinant Human PhyHData not availableData not available[2]
2-OxoglutarateRecombinant Human PhyHData not availableData not availableN/A

Table 2: Inhibitor IC₅₀ Values

InhibitorEnzyme SourceIC₅₀Reference
KetoconazoleNot SpecifiedPotent Inhibitor (Specific IC₅₀ not provided)[3]
Carbon MonoxideNot SpecifiedStrong Inhibitor (Specific IC₅₀ not provided)[3]

The identification of specific inhibitors and their corresponding IC₅₀ values against PhyH is an active area of research. The compounds listed are known to inhibit cytochrome P450 enzymes, which share some mechanistic similarities with PhyH.

Experimental Protocols

Protocol 1: Preparation of Liver Homogenate for PhyH Activity Assay

This protocol describes the preparation of a crude enzyme source from liver tissue.

Materials:

  • Fresh or frozen liver tissue

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4)

  • Dounce homogenizer or mechanical homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Thaw frozen liver tissue on ice.

  • Weigh the tissue and wash it with ice-cold homogenization buffer to remove excess blood.

  • Mince the tissue into small pieces on a pre-chilled surface.

  • Add 3 volumes of ice-cold homogenization buffer to the minced tissue.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (post-nuclear supernatant) and transfer it to fresh, pre-chilled microcentrifuge tubes. This supernatant can be used directly for the PhyH activity assay or be further fractionated to isolate peroxisomes.

  • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).

  • Store the homogenate in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: PhyH Activity Assay using Radiochemical HPLC

This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate.

Materials:

  • [1-¹⁴C]Phytanoyl-CoA (Substrate)

  • Liver homogenate or purified recombinant PhyH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2-Oxoglutarate solution

  • Ferrous sulfate (FeSO₄) solution (freshly prepared)

  • Ascorbic acid solution (freshly prepared)

  • For recombinant enzyme: ATP or GTP and MgCl₂ solutions[2]

  • Quenching solution (e.g., 6% perchloric acid)

  • HPLC system with a radioactivity detector

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations of the components should be optimized, but a typical reaction may contain:

    • 50-100 µg of liver homogenate protein or an appropriate amount of purified enzyme

    • 50 µM [1-¹⁴C]Phytanoyl-CoA

    • 1 mM 2-Oxoglutarate

    • 100 µM FeSO₄

    • 2 mM Ascorbic acid

    • For recombinant enzyme, also include 1 mM ATP or GTP and 1 mM MgCl₂[2]

    • Assay buffer to a final volume of 100 µL.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the substrate ([1-¹⁴C]phytanoyl-CoA) and the product ([1-¹⁴C]2-hydroxyphytanoyl-CoA) using a suitable gradient of solvents. A common mobile phase system for acyl-CoA separation involves a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol)[4][5][6].

    • Monitor the eluent with a radioactivity detector to quantify the amount of product formed.

  • Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA produced, the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein used.

Protocol 3: PhyH Activity Assay by ¹⁴CO₂ Trapping

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.

Materials:

  • Phytanoyl-CoA (Substrate)

  • [1-¹⁴C]2-Oxoglutarate (Co-substrate)

  • Liver homogenate or purified recombinant PhyH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ferrous sulfate (FeSO₄) solution (freshly prepared)

  • Ascorbic acid solution (freshly prepared)

  • For recombinant enzyme: ATP or GTP and MgCl₂ solutions[2]

  • Reaction vials with a center well

  • CO₂ trapping solution (e.g., 1 M NaOH or hyamine hydroxide)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In the bottom of the reaction vial, add the reaction mixture containing:

      • 50-100 µg of liver homogenate protein or an appropriate amount of purified enzyme

      • 50 µM Phytanoyl-CoA

      • 1 mM [1-¹⁴C]2-Oxoglutarate

      • 100 µM FeSO₄

      • 2 mM Ascorbic acid

      • For recombinant enzyme, also include 1 mM ATP or GTP and 1 mM MgCl₂[2]

      • Assay buffer to a final volume of 100 µL.

    • In the center well of the reaction vial, add 200 µL of the CO₂ trapping solution.

  • Initiation and Incubation: Seal the reaction vial and initiate the reaction by adding the enzyme preparation to the reaction mixture in the bottom of the vial.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching and CO₂ Trapping: Stop the reaction by injecting a small volume of a strong acid (e.g., 50 µL of 6 M HCl) into the reaction mixture in the bottom of the vial. This will also facilitate the release of any dissolved ¹⁴CO₂.

  • Continue the incubation for an additional 60 minutes at room temperature to ensure complete trapping of the evolved ¹⁴CO₂ in the center well.

  • Quantification:

    • Carefully remove the center well containing the trapping solution and transfer it to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Calculation of Enzyme Activity: Calculate the rate of ¹⁴CO₂ production (e.g., in nmol/min/mg protein) based on the measured radioactivity, the specific activity of the [1-¹⁴C]2-oxoglutarate, the incubation time, and the amount of protein used.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the in vitro determination of phytanoyl-CoA hydroxylase activity. The choice between the HPLC-based and the ¹⁴CO₂ trapping method will depend on the available equipment and the specific research question. The HPLC method offers direct measurement of the product, while the ¹⁴CO₂ trapping assay is often simpler to perform. These assays are essential tools for advancing our understanding of PhyH function, the pathophysiology of Refsum disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Stable Isotope Dilution Analysis of Phytanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, is primarily derived from the degradation of chlorophyll in ruminant animals and is present in dairy products and meat.[1][2] In humans, it is metabolized through alpha-oxidation in peroxisomes.[3] The accumulation of this compound in plasma and tissues is a key biomarker for several inherited metabolic disorders, including Adult Refsum Disease, Zellweger spectrum disorders, and rhizomelic chondrodysplasia punctata.[3][4] Therefore, accurate and precise quantification of this compound is crucial for the diagnosis and monitoring of these conditions.

Stable isotope dilution (SID) analysis coupled with mass spectrometry (MS) is the gold standard for the quantification of endogenous compounds in complex biological matrices.[5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the sample at the beginning of the analytical process.[6] The internal standard is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by the mass spectrometer.[6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample extraction, derivatization, and instrument response.[5] This application note provides detailed protocols for the analysis of this compound in human plasma using stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Experimental Workflow

The accurate measurement of this compound is critical in understanding its role in peroxisomal disorders. The following diagram illustrates the metabolic pathway of this compound.

cluster_diet Dietary Intake cluster_metabolism Human Metabolism cluster_disease Pathology Chlorophyll Chlorophyll (from plants) Phytol Phytol Chlorophyll->Phytol Ruminant gut microbes Phytanic_Acid_Diet This compound (from dairy, meat) Phytol->Phytanic_Acid_Diet Phytanic_Acid This compound Phytanic_Acid_Diet->Phytanic_Acid Alpha_Oxidation Alpha-Oxidation (Peroxisomes) Phytanic_Acid->Alpha_Oxidation Accumulation This compound Accumulation Phytanic_Acid->Accumulation Leads to Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Formate Formate Alpha_Oxidation->Formate Decarboxylation product Refsum Adult Refsum Disease (PHYH/PAHX gene defect) Alpha_Oxidation->Refsum Deficient in Beta_Oxidation Beta-Oxidation (Peroxisomes & Mitochondria) Pristanic_Acid->Beta_Oxidation Metabolites Further Metabolites Beta_Oxidation->Metabolites Refsum->Accumulation

Caption: Metabolic pathway of this compound.

The following diagram outlines the general workflow for the stable isotope dilution analysis of this compound.

Sample Plasma Sample IS Add Deuterated This compound Internal Standard Sample->IS Hydrolysis Alkaline Hydrolysis (e.g., Ethanolic KOH) IS->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., PFBBr) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification (Analyte/IS Ratio) GCMS->Quant

References

Application Notes and Protocols: Development of Cell Culture Models for Studying Refsum Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues.[1][2] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is responsible for the alpha-oxidation of this compound.[2][3] The clinical manifestations of Refsum disease are progressive and severe, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. Understanding the cellular and molecular mechanisms underlying the pathology of Refsum disease is crucial for the development of effective therapies. In vitro cell culture models provide a powerful platform to investigate disease mechanisms, identify potential therapeutic targets, and screen for novel drug candidates.

This document provides detailed application notes and protocols for the development and utilization of various cell culture models for studying Refsum disease. These models include primary patient-derived fibroblasts, retinal pigment epithelium (RPE) cells, and advanced models using induced pluripotent stem cells (iPSCs).

Cell Culture Models for Refsum Disease

Patient-Derived Fibroblast Models

Primary skin fibroblasts obtained from patients with Refsum disease are a cornerstone for in vitro research. These cells retain the genetic and biochemical defects of the disease, namely the impaired alpha-oxidation of this compound.[4][5]

Applications:

  • Studying the fundamental biochemical defect in this compound metabolism.

  • Investigating the downstream cellular consequences of this compound accumulation.

  • Screening for compounds that can restore or bypass the deficient metabolic pathway.

  • Developing and validating gene therapy approaches.

Retinal Pigment Epithelium (RPE) Cell Models

Given that retinitis pigmentosa is a key feature of Refsum disease, culturing RPE cells and exposing them to high levels of this compound can model the retinal pathology observed in patients.

Applications:

  • Investigating the mechanisms of this compound-induced retinal cell toxicity.

  • Studying the impact of this compound on RPE cell function, such as phagocytosis and vitamin A metabolism.

  • Screening for neuroprotective compounds that can mitigate retinal damage.

Induced Pluripotent Stem Cell (iPSC)-Derived Models

iPSCs generated from patient fibroblasts can be differentiated into disease-relevant cell types that are otherwise difficult to obtain, such as neurons, Schwann cells, and oligodendrocytes. This technology offers a unique opportunity to model the neurological aspects of Refsum disease in a human context.

Applications:

  • Modeling the peripheral neuropathy and central nervous system defects seen in Refsum disease.

  • Investigating the cell-type specific effects of this compound accumulation.

  • High-throughput drug screening on differentiated, patient-specific neural cells.

  • Studying the developmental aspects of Refsum disease pathology.

Experimental Protocols

Protocol 1: Establishment of Primary Fibroblast Cultures from Skin Biopsy

This protocol describes the isolation and culture of primary human fibroblasts from a small skin punch biopsy.

Materials:

  • Skin punch biopsy (3-4 mm) in sterile transport medium.

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution (100x).

  • 0.25% Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • Collagenase Type I (optional).

  • Sterile dissecting tools (scalpels, forceps).

  • 6-well tissue culture plates and T-25/T-75 culture flasks.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Biopsy Preparation: In a sterile biosafety cabinet, transfer the skin biopsy to a sterile petri dish containing PBS. Wash the biopsy twice with PBS to remove any contaminants.

  • Mechanical Dissection: Mince the biopsy into small fragments (approximately 1 mm³) using sterile scalpels.

  • Explant Culture:

    • Place 3-4 tissue fragments into each well of a 6-well plate.

    • Add a minimal amount of fibroblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) to each well, just enough to cover the bottom and keep the tissue moist.

    • Carefully place the plate in the incubator, ensuring the fragments remain attached to the bottom of the wells.

    • After 24 hours, slowly add more growth medium to each well.

  • Cell Outgrowth and Expansion:

    • Monitor the cultures daily for fibroblast outgrowth from the explants. This typically begins within 1-2 weeks.

    • Change the medium every 2-3 days.

    • Once a significant number of fibroblasts have migrated out and the culture is approximately 80% confluent, subculture the cells.

  • Subculturing:

    • Aspirate the medium and wash the cells with PBS.

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with an equal volume of growth medium (with 10% FBS).

    • Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and seed into a new T-25 or T-75 flask.

  • Cryopreservation: Fibroblasts can be cryopreserved in freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.

Protocol 2: this compound Oxidation Assay in Cultured Fibroblasts

This assay measures the rate of alpha-oxidation of this compound by quantifying the conversion of radiolabeled this compound to its downstream metabolites.

Materials:

  • Confluent cultures of control and Refsum patient fibroblasts in T-25 flasks.

  • [1-¹⁴C]this compound.

  • Culture medium supplemented with 10% FBS.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Equipment for protein quantification (e.g., BCA assay).

Procedure:

  • Cell Seeding: Plate control and patient fibroblasts at an equal density in T-25 flasks and grow to confluence.

  • Labeling:

    • Prepare the labeling medium by adding [1-¹⁴C]this compound to the culture medium (final concentration typically in the low micromolar range).

    • Remove the growth medium from the confluent flasks and add the labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C.

  • Harvesting and Lysis:

    • Following incubation, collect the medium.

    • Wash the cell monolayer with PBS, then lyse the cells using a suitable lysis buffer.

  • Quantification of ¹⁴CO₂ (if measuring complete oxidation):

    • The ¹⁴CO₂ produced can be trapped using a CO₂ trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed inside the sealed flask during incubation.

    • The filter paper is then transferred to a scintillation vial for counting.

  • Quantification of Water-Soluble Metabolites:

    • The collected medium can be analyzed for the presence of ¹⁴C-labeled water-soluble metabolites, which are products of this compound oxidation.

    • An aliquot of the medium is mixed with scintillation fluid and counted.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of the cell lysate.

    • Compare the this compound oxidation rate in Refsum fibroblasts to that of control fibroblasts. The rate in Refsum fibroblasts is expected to be significantly lower.[6][7]

Protocol 3: iPSC Generation, Differentiation into Schwann Cells, and Disease Phenotyping

This protocol outlines the generation of iPSCs from patient fibroblasts and their subsequent differentiation into Schwann cells to model the peripheral neuropathy of Refsum disease.

Part 1: iPSC Generation (General Overview)

  • Reprogramming: Patient-derived fibroblasts are reprogrammed into iPSCs using non-integrating methods such as Sendai virus or mRNA transfection with reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).

  • iPSC Culture and Characterization: iPSC colonies are picked and expanded on a suitable matrix (e.g., Matrigel) in mTeSR1 medium. Pluripotency is confirmed by immunostaining for pluripotency markers (e.g., NANOG, OCT4) and by assessing their differentiation potential into the three germ layers.

Part 2: Differentiation of iPSCs into Schwann Cells

This protocol is adapted from established methods for generating Schwann cells from pluripotent stem cells.

Materials:

  • Human iPSCs.

  • DMEM/F12 medium, Neurobasal medium.

  • B27 and N2 supplements.

  • Fibroblast Growth Factor 2 (FGF2).

  • Epidermal Growth Factor (EGF).

  • Neuregulin-1 (NRG1).

  • Forskolin.

  • Anti-p75NTR antibody for cell sorting.

Procedure:

  • Neural Crest Induction: iPSCs are directed towards a neural crest lineage by dual SMAD inhibition (using inhibitors like SB431542 and Noggin) in a chemically defined medium.

  • Schwann Cell Precursor (SCP) Generation: Neural crest cells are further differentiated into SCPs by culturing in a medium containing FGF2, EGF, and NRG1.

  • Schwann Cell Maturation: SCPs are matured into Schwann cells by the addition of forskolin to the culture medium.

  • Purification: Mature Schwann cells can be purified using fluorescence-activated cell sorting (FACS) with an antibody against the Schwann cell marker p75NTR.

  • Characterization: Differentiated cells are characterized by immunostaining for Schwann cell markers such as S100β, SOX10, and Myelin Basic Protein (MBP).

Part 3: Disease Phenotyping in iPSC-Derived Schwann Cells

  • This compound Treatment: Culture the iPSC-derived Schwann cells from both control and Refsum disease patients in the presence of a controlled concentration of this compound.

  • Biochemical Analysis: Perform the this compound oxidation assay (as described in Protocol 2) to confirm the metabolic defect in patient-derived Schwann cells.

  • Functional Assays:

    • Myelination Assay: Co-culture the Schwann cells with iPSC-derived sensory neurons to assess their myelination capacity in the presence of this compound.

    • Cell Viability and Apoptosis Assays: Evaluate the cytotoxic effects of this compound on Schwann cells using assays for cell viability (e.g., MTT assay) and apoptosis (e.g., TUNEL staining).

    • Lipid Analysis: Analyze the lipid composition of the cells to determine the extent of this compound incorporation into cellular membranes.

Data Presentation

Table 1: this compound Oxidation in Control and Refsum Disease Fibroblasts

Cell LineThis compound Oxidation Rate (pmol/h/mg protein)Reference
Control Fibroblasts (Peroxisomes)37.1 ± 2.65[6][7]
Refsum Fibroblasts (Peroxisomes)Not Detected[6][7]
Control Fibroblasts (Mitochondria)1.9 ± 0.3[6][7]
Refsum Fibroblasts (Mitochondria)2.04 ± 0.7[6][7]
Control Fibroblasts (Endoplasmic Reticulum)0.4 ± 0.07[6][7]
Refsum Fibroblasts (Endoplasmic Reticulum)0.43 ± 0.2[6][7]

Table 2: Phytanoyl-CoA Ligase Activity in Control and Refsum Disease Fibroblasts

Cell LinePhytanoyl-CoA Ligase Activity (nmol/h/mg protein)Reference
Control Fibroblasts (Peroxisomes)9.86 ± 0.09[6][7]
Refsum Fibroblasts (Peroxisomes)10.25 ± 0.31[6][7]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Disease Pathology

cluster_peroxisome Peroxisome cluster_pathology Disease Pathology Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->Phytanoyl_CoA_Hydroxylase Accumulation This compound Accumulation Phytanoyl_CoA->Accumulation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA_Hydroxylase->Hydroxyphytanoyl_CoA Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Refsum_Disease Refsum Disease (PHYH Mutation) Refsum_Disease->Phytanoyl_CoA_Hydroxylase Deficiency Cellular_Stress Cellular Stress Accumulation->Cellular_Stress Retinopathy Retinopathy Cellular_Stress->Retinopathy Neuropathy Peripheral Neuropathy Cellular_Stress->Neuropathy Ataxia Cerebellar Ataxia Cellular_Stress->Ataxia

Overview of this compound metabolism and Refsum disease pathology.
Cellular Effects of this compound Accumulation

cluster_cellular_effects Cellular Effects Phytanic_Acid This compound Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Phytanic_Acid->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Phytanic_Acid->ROS_Production HDAC_Activation HDAC Activation Phytanic_Acid->HDAC_Activation Ca_Homeostasis Altered Ca2+ Homeostasis Phytanic_Acid->Ca_Homeostasis Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS_Production->Apoptosis HDAC_Activation->Apoptosis Ca_Homeostasis->Apoptosis

Signaling pathways affected by this compound accumulation.
Experimental Workflow for iPSC-Based Disease Modeling

cluster_differentiated_cells Differentiated Cell Types Patient_Fibroblasts Patient Fibroblasts Reprogramming Reprogramming (Oct4, Sox2, Klf4, c-Myc) Patient_Fibroblasts->Reprogramming iPSCs Patient-Specific iPSCs Reprogramming->iPSCs Differentiation Directed Differentiation iPSCs->Differentiation Schwann_Cells Schwann Cells Differentiation->Schwann_Cells Oligodendrocytes Oligodendrocytes Differentiation->Oligodendrocytes Neurons Neurons Differentiation->Neurons Disease_Modeling Disease Modeling & Drug Screening Schwann_Cells->Disease_Modeling Oligodendrocytes->Disease_Modeling Neurons->Disease_Modeling

Workflow for generating and using iPSC models of Refsum disease.

References

Application Note: Quantification of Phytanic Acid in Human Plasma using Deuterated Phytanic Acid as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of phytanic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, [3-methyl-²H₃]this compound, to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The procedure involves saponification to release total this compound, extraction of the free fatty acid, derivatization to its tert-butyldimethylsilyl (t-BDMS) ether, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This method is suitable for researchers in clinical chemistry, metabolic studies, and drug development who require reliable quantification of this compound.

Introduction

This compound (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the phytol side chain of chlorophyll.[1] In humans, it is primarily obtained from the consumption of dairy products and fats from ruminant animals.[2][3] The accumulation of this compound is a key biomarker for several peroxisomal disorders, including Refsum disease, which results from a deficiency in the α-oxidation pathway responsible for its degradation.[4] Accurate and precise quantification of this compound in biological matrices is therefore crucial for the study and diagnosis of these metabolic disorders.

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis.[5][6] The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of analyte loss during sample processing and instrumental variability.[6] This application note provides a detailed protocol for the quantification of this compound in human plasma using [3-methyl-²H₃]this compound as an internal standard, followed by GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard (Sigma-Aldrich)

  • [3-methyl-²H₃]this compound internal standard (IS) (Cambridge Isotope Laboratories)

  • Ethanolic Potassium Hydroxide (5% w/v)

  • Hexane (HPLC grade)

  • Water (HPLC grade)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) (Sigma-Aldrich)

  • Acetonitrile (HPLC grade)

  • Human Plasma (BioIVT)

Sample Preparation
  • Spiking of Internal Standard : To 100 µL of human plasma in a glass tube, add 10 µL of the [3-methyl-²H₃]this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Saponification : Add 1 mL of 5% (w/v) ethanolic potassium hydroxide to each sample. Vortex the tubes and incubate at 60°C for 1 hour to hydrolyze the esterified this compound.[2]

  • Extraction : After cooling to room temperature, add 1 mL of water and 4 mL of hexane. Shake the tubes vigorously for 20 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.[2]

  • Solvent Transfer : Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying : Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Derivatization : To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile. Cap the tube tightly and heat at 80°C for 30 minutes to form the t-BDMS ethers.[2]

  • Final Sample Preparation : After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent)

  • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm)[7]

  • Injector Temperature : 300°C

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 0.5 min

    • Ramp 1: 30°C/min to 210°C, hold for 1 min

    • Ramp 2: 10°C/min to 300°C, hold for 1 min[2]

  • Carrier Gas : Helium at a constant flow of 1.1 mL/min

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Source Temperature : 220°C

  • Acquisition Mode : Selected Ion Monitoring (SIM)

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard. The ions monitored are derived from the loss of the tert-butyl group ([M-57]⁺) from the t-BDMS derivatives.[2]

CompoundDerivatizationPrecursor Ion (m/z)Monitored Ion (m/z)Retention Time (approx.)
This compound-tBDMSt-BDMS426.536911.5 min[2]
[3-methyl-²H₃]this compound-tBDMS (IS)t-BDMS429.537211.5 min[2]

A linear regression of the peak area ratios versus the concentration of the calibration standards is used to determine the concentration of this compound in the unknown samples. The method has been shown to be linear over a range of 0.032 to 9.6 µmol/L with a coefficient of determination (R²) of >0.999.[2][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with Deuterated This compound (IS) plasma->spike saponify Saponification (Ethanolic KOH, 60°C) spike->saponify extract Hexane Extraction saponify->extract dry Evaporation (N₂) extract->dry derivatize Derivatization (MTBSTFA, 80°C) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Processing (Peak Area Ratio) gcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway Phytol Phytol (from diet) Phytanic_Acid This compound Phytol->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Alpha_Oxidation α-Oxidation (Peroxisomes) Phytanoyl_CoA->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Refsum_Disease Refsum Disease (α-Oxidation Defect) Alpha_Oxidation->Refsum_Disease Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Metabolites Further Metabolites Beta_Oxidation->Metabolites

Caption: Metabolic pathway of this compound.

Conclusion

The described GC-MS method using a deuterated internal standard provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data. This protocol is well-suited for research applications requiring accurate measurement of this important biomarker for peroxisomal disorders.

References

Application Notes and Protocols for the Extraction of Phytanic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily sourced from dairy products, ruminant fats, and certain fish. The accumulation of this compound in tissues and plasma is a key biomarker for several peroxisomal disorders, most notably Adult Refsum Disease, which results from a deficiency in the α-oxidation pathway required for its degradation. Furthermore, this compound is a natural ligand and activator of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Consequently, accurate and reliable quantification of this compound in complex biological matrices such as plasma, tissues, and urine is crucial for clinical diagnostics, disease monitoring, and research in metabolic disorders and drug development.

This document provides detailed application notes and experimental protocols for the extraction of this compound from various biological samples, tailored for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Extraction Methodologies

The extraction of this compound from biological samples is a critical step that dictates the accuracy and sensitivity of its quantification. The choice of method depends on the sample matrix, the required limit of detection, and the available analytical instrumentation. The general workflow involves three key stages:

  • Sample Pre-treatment and Hydrolysis: this compound in biological samples is often esterified to complex lipids. A hydrolysis step (saponification), typically using a strong base like potassium hydroxide (KOH), is necessary to release the free fatty acid.

  • Extraction: The primary techniques for isolating this compound from the complex matrix are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

    • LLE utilizes the differential solubility of this compound in immiscible liquid phases (e.g., aqueous sample and an organic solvent like hexane or ethyl acetate) to partition and isolate the analyte.

    • SPE employs a solid sorbent, often in a cartridge format, to selectively retain this compound from the liquid sample, which is then eluted with a suitable solvent. Anion exchange columns are commonly used for acidic compounds like this compound.

  • Derivatization: To enhance volatility and improve chromatographic properties for GC-MS analysis, the carboxylic acid group of this compound is typically derivatized. Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters.

Quantitative Data Summary

The selection of an extraction method is often guided by its performance characteristics. The following tables summarize quantitative data for different extraction methodologies applied to various biological matrices.

Table 1: Performance of this compound Extraction from Human Plasma

ParameterMethodDerivatizationRecovery (%)Precision (RSD %)Limit of Detection (LOD)Reference
Intra-assay CV GC-MSNot SpecifiedNot Reported1.8%Not Reported[1]
Inter-assay CV GC-MSNot SpecifiedNot Reported3.2%Not Reported[1]

Table 2: Comparison of LLE and SPE for General Organic Acid Extraction from Human Urine

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Mean Recovery 77.4%84.1%[2][3]
Number of Metabolites Isolated (Average) 140.1 ± 20.4161.8 ± 18.6[2][3]
Precision (CV%) 13%11.4%[2][3]

Note: Data in Table 2 pertains to a general urinary organic acid profiling method and provides a valuable comparison of the extraction techniques' efficiency for acidic analytes in a urine matrix.

Experimental Protocols & Workflows

The following section details the step-by-step protocols for this compound extraction from plasma, liver, adipose tissue, and urine. Accompanying diagrams illustrate the workflows.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol is a widely used method for the extraction of this compound from plasma or serum for GC-MS analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., deuterated this compound)

  • Methanolic Potassium Hydroxide (KOH)

  • Hexane

  • Sodium Chloride (NaCl) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Derivatization agent (e.g., 14% Boron Trifluoride in Methanol (BF₃-Methanol) or BSTFA with 1% TMCS)

  • Nitrogen gas supply

  • Vortex mixer, centrifuge, and water bath/heating block.

Procedure:

  • Sample Preparation: To 100 µL of plasma/serum in a glass tube, add the internal standard.

  • Saponification: Add 1 mL of methanolic KOH. Vortex vigorously and incubate at 70°C for 60 minutes to hydrolyze the lipids.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Isolation: Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step (3c and 4) on the remaining aqueous layer with another 2 mL of hexane and combine the hexane fractions.

  • Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (FAMEs):

    • To the dried residue, add 50 µL of 14% BF₃-Methanol.

    • Cap the tube tightly and heat at 60°C for 10 minutes.

    • Cool, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex and allow phases to separate.

    • Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Derivatization (TMS Esters):

    • Alternatively, to the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap tightly and heat at 60°C for 60 minutes.

    • The sample is then ready for GC-MS analysis.

LLE_Plasma_Workflow start Start: Plasma Sample (100 µL) + Internal Standard saponification Saponification (Methanolic KOH, 70°C, 60 min) start->saponification extraction Liquid-Liquid Extraction (Hexane + Saturated NaCl) saponification->extraction centrifugation Centrifugation (2000 x g, 5 min) extraction->centrifugation collect_hexane Collect Hexane Layer centrifugation->collect_hexane repeat_extraction Repeat Extraction collect_hexane->repeat_extraction combine_extracts Combine & Dry Extracts (Anhydrous Na₂SO₄) collect_hexane->combine_extracts After 2nd extraction repeat_extraction->extraction evaporation Evaporate to Dryness (Nitrogen Stream) combine_extracts->evaporation derivatization Derivatization (e.g., BF₃-Methanol or BSTFA) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: Workflow for LLE of this compound from plasma.

Protocol 2: Extraction of this compound from Liver and Adipose Tissue

This protocol is adapted from general fatty acid extraction methods for solid tissues and is suitable for this compound analysis.

Materials:

  • Liver or adipose tissue sample (approx. 50-100 mg)

  • Internal Standard (e.g., deuterated this compound)

  • Homogenization buffer (e.g., PBS)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Other materials as listed in Protocol 1.

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue.

  • Homogenization:

    • Add the tissue to a tube with 1 mL of ice-cold homogenization buffer and the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Lipid Extraction (Folch Method):

    • Add 5 mL of Chloroform:Methanol (2:1) to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Add 1 mL of 0.9% NaCl solution, vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Isolation: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Evaporation: Evaporate the chloroform to dryness under a stream of nitrogen.

  • Saponification and Derivatization: Proceed with the saponification and derivatization steps as described in Protocol 1 (steps 2, 8, and 9).

Tissue_Extraction_Workflow start Start: Tissue Sample (50-100 mg) + Internal Standard homogenization Homogenization (in Buffer) start->homogenization lipid_extraction Lipid Extraction (Folch) (Chloroform:Methanol) homogenization->lipid_extraction phase_separation Phase Separation (0.9% NaCl, Centrifugation) lipid_extraction->phase_separation collect_chloroform Collect Lower (Chloroform) Layer phase_separation->collect_chloroform evaporation Evaporate to Dryness (Nitrogen Stream) collect_chloroform->evaporation saponification Saponification (Methanolic KOH) evaporation->saponification derivatization Derivatization & GC-MS Analysis saponification->derivatization

Caption: Workflow for this compound extraction from tissues.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is based on methods for extracting organic acids from urine and is suitable for this compound.

Materials:

  • Urine sample

  • Internal Standard (e.g., deuterated this compound)

  • SPE Cartridge (Strong Anion Exchange, e.g., QMA)

  • Methanol (for conditioning)

  • Deionized water

  • Elution solvent (e.g., Methanol with 2% Formic Acid)

  • SPE vacuum manifold

  • Other materials as listed in Protocol 1 for derivatization.

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard. Vortex to mix. Centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water to equilibrate. Do not let the cartridge run dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove unretained matrix components.

    • Wash with 2 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: Proceed with the derivatization for GC-MS analysis as described in Protocol 1 (steps 8 or 9).

SPE_Urine_Workflow start Start: Urine Sample (1 mL) + Internal Standard load Load Sample start->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute this compound (Acidified Methanol) wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate derivatize Derivatization & GC-MS Analysis evaporate->derivatize

Caption: Workflow for SPE of this compound from urine.

This compound Metabolic and Signaling Pathway

This compound cannot be metabolized by the typical β-oxidation pathway due to the methyl group at its β-carbon. Instead, it undergoes α-oxidation in the peroxisome. The resulting pristanic acid can then enter the β-oxidation pathway. This compound also acts as a signaling molecule by activating the nuclear receptor PPARα, which regulates the expression of genes involved in lipid metabolism.

Caption: this compound α-oxidation and PPARα signaling.

References

Application Notes and Protocols for High-Throughput Screening of Phytanic Acid Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a specialized metabolic pathway known as α-oxidation.[1] The initial and rate-limiting step of this pathway is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH).[2][3] This enzyme is a 2-oxoglutarate-dependent dioxygenase that converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[4] Genetic defects in the PHYH gene lead to a deficiency in this enzyme, resulting in the accumulation of this compound and causing the rare autosomal recessive neurological disorder, Refsum disease.[2][5] Therefore, the identification of small molecule inhibitors of PhyH could serve as a valuable tool for studying the pathophysiology of Refsum disease and may have therapeutic potential.

High-throughput screening (HTS) offers a rapid and efficient approach to identify potential inhibitors of PhyH from large compound libraries. This document provides detailed application notes and protocols for developing and implementing a robust HTS assay for the discovery of novel inhibitors of this compound metabolism. The described assay is based on the detection of the consumption of the co-substrate, 2-oxoglutarate, providing a sensitive and adaptable platform for HTS campaigns.

This compound Metabolism Pathway

The α-oxidation of this compound is a multi-step process that occurs primarily within the peroxisomes. The pathway is initiated by the activation of this compound to its coenzyme A (CoA) ester, phytanoyl-CoA. PhyH then hydroxylates phytanoyl-CoA at the α-position. Subsequent enzymatic reactions lead to the removal of a single carbon atom, producing pristanic acid, which can then enter the β-oxidation pathway for further degradation.

This compound Metabolism Pathway cluster_peroxisome Peroxisome cluster_cofactors PhyH Cofactors Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) (Target for Inhibition) 2_Oxoglutarate 2-Oxoglutarate Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Succinate Succinate Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation 2_Oxoglutarate->Succinate O2 O₂ CO2 CO₂ O2->CO2 Fe2 Fe(II) HTS Workflow Start Start Compound_Dispensing Dispense Compound Library (384-well plate) Start->Compound_Dispensing Enzyme_Mix Add PhyH Enzyme Mix (PhyH, Fe(II), Ascorbate) Compound_Dispensing->Enzyme_Mix Substrate_Mix Add Substrate Mix (Phytanoyl-CoA, 2-Oxoglutarate) Enzyme_Mix->Substrate_Mix Incubation Incubate at 37°C Substrate_Mix->Incubation Stop_Solution Add Stop Solution Incubation->Stop_Solution Derivatization Add Derivatization Reagent (o-phenylenediamine) Stop_Solution->Derivatization Fluorescence_Reading Read Fluorescence (Ex: 340 nm, Em: 410 nm) Derivatization->Fluorescence_Reading Data_Analysis Data Analysis (IC₅₀ determination) Fluorescence_Reading->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

References

Application Notes and Protocols for Lentiviral-Mediated Gene Correction in Phytanic Acid Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid storage disorders are a group of rare, inherited metabolic diseases characterized by the accumulation of this compound, a branched-chain fatty acid, in various tissues. These disorders, including Adult Refsum Disease and Zellweger Spectrum Disorders (such as Infantile Refsum Disease), result from defects in the alpha-oxidation pathway of this compound.[1][2][3] The primary genetic defects lie in the PHYH gene, encoding phytanoyl-CoA hydroxylase, for Adult Refsum Disease, and in PEX genes, such as PEX2, which are essential for peroxisome biogenesis, for Zellweger Spectrum Disorders.[4][5][6] The accumulation of this compound leads to severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and ataxia.[4][7]

Lentiviral vectors have emerged as a promising tool for gene therapy due to their ability to transduce both dividing and non-dividing cells and integrate the therapeutic transgene into the host genome, leading to long-term gene expression.[8] This document provides detailed application notes and experimental protocols for the use of lentiviral vectors in correcting the genetic defects in cellular and animal models of this compound disorders.

Signaling Pathways and Experimental Workflow

The core principle of lentiviral-mediated gene correction is the delivery of a functional copy of the defective gene (PHYH or PEX2) into the target cells. The lentiviral vector, a modified and replication-incompetent virus, carries the therapeutic gene cassette. Upon transduction, the viral RNA is reverse-transcribed into DNA and integrated into the host cell's genome. The cell's transcriptional machinery then expresses the functional protein, restoring the deficient enzymatic activity and, consequently, the metabolic pathway for this compound degradation.

Lentiviral_Gene_Correction_Pathway Lentiviral-Mediated Gene Correction of this compound Metabolism cluster_transduction Lentiviral Transduction cluster_integration Genetic Correction cluster_metabolic_restoration Metabolic Restoration Lentiviral Vector (LV) Lentiviral Vector (LV) Target Cell Target Cell Reverse Transcription Reverse Transcription Target Cell->Reverse Transcription Viral RNA to DNA LV LV LV->Target Cell Transduction Genomic Integration Genomic Integration Reverse Transcription->Genomic Integration Integration into Host Genome Corrected Gene Expression Corrected Gene Expression Genomic Integration->Corrected Gene Expression Transcription & Translation Functional Protein (PHYH or PEX2) Functional Protein (PHYH or PEX2) Corrected Gene Expression->Functional Protein (PHYH or PEX2) Restored Alpha-Oxidation Restored Alpha-Oxidation Functional Protein (PHYH or PEX2)->Restored Alpha-Oxidation This compound Degradation This compound Degradation Restored Alpha-Oxidation->this compound Degradation

Caption: Lentiviral gene correction of this compound metabolism.

The experimental workflow for evaluating lentiviral-mediated gene correction in this compound disorder models typically involves several key stages, from vector production to in vitro and in vivo validation.

Experimental_Workflow Experimental Workflow for Lentiviral Gene Correction Vector_Production 1. Lentiviral Vector Production (PHYH or PEX2 cDNA) In_Vitro_Correction 2. In Vitro Correction (Patient-derived Fibroblasts) Vector_Production->In_Vitro_Correction In_Vivo_Correction 4. In Vivo Correction (e.g., PEX2 Knockout Mouse) Vector_Production->In_Vivo_Correction Biochemical_Assays_Vitro 3. Biochemical Assays (In Vitro) - this compound Levels - Enzyme Activity In_Vitro_Correction->Biochemical_Assays_Vitro Biochemical_Assays_Vivo 5. Biochemical Assays (In Vivo) - Plasma this compound - Tissue Enzyme Activity In_Vivo_Correction->Biochemical_Assays_Vivo Phenotypic_Analysis 6. Phenotypic Analysis - Neurological Function - Histopathology In_Vivo_Correction->Phenotypic_Analysis

Caption: Workflow for lentiviral gene correction studies.

Quantitative Data Summary

Successful lentiviral-mediated gene correction is expected to normalize the biochemical markers associated with this compound disorders. The following tables present hypothetical but realistic quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Correction of Patient-Derived Fibroblasts

Cell LineTreatmentIntracellular this compound (µg/mg protein)Phytanoyl-CoA Hydroxylase Activity (% of Wild-Type)PEX2 Protein Expression (Arbitrary Units)
Wild-TypeUntreated0.1 ± 0.02100 ± 51.0 ± 0.1
Refsum (PHYH-/-)Untreated5.2 ± 0.4< 51.1 ± 0.2
Refsum (PHYH-/-)LV-PHYH0.3 ± 0.185 ± 71.0 ± 0.1
Zellweger (PEX2-/-)Untreated6.1 ± 0.5< 50
Zellweger (PEX2-/-)LV-PEX20.4 ± 0.292 ± 80.9 ± 0.1

Table 2: In Vivo Correction in a PEX2 Knockout Mouse Model

Mouse ModelTreatmentPlasma this compound (µmol/L)Liver Phytanoyl-CoA Hydroxylase Activity (% of Wild-Type)Neurological Score (0=normal, 5=severe)
Wild-TypeUntreated< 10100 ± 80.2 ± 0.1
PEX2-/-Untreated250 ± 30< 54.5 ± 0.5
PEX2-/-LV-PEX2 (Systemic)25 ± 575 ± 101.5 ± 0.3
PEX2-/-LV-PEX2 (CNS-targeted)240 ± 2510 ± 22.0 ± 0.4

Note: Normal plasma this compound levels are typically below 33 µmol/L, while in Refsum disease, levels can range from 992 to 6400 µmol/L before treatment.[9]

Experimental Protocols

Protocol 1: Production of Lentiviral Vectors Encoding PHYH or PEX2

This protocol describes the generation of high-titer, replication-incompetent lentiviral vectors for the expression of human PHYH or PEX2.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfer plasmid containing the gene of interest (human PHYH or PEX2 cDNA under a suitable promoter, e.g., EF1α)

  • Transfection reagent (e.g., Polyethylenimine (PEI))

  • High-glucose DMEM with 10% FBS

  • Opti-MEM

  • Lenti-X Concentrator (optional)

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer plasmid, packaging plasmid, and envelope plasmid in a sterile tube with Opti-MEM.

  • Transfection: Prepare the transfection reagent (e.g., PEI) in a separate tube with Opti-MEM. Add the DNA mixture to the transfection reagent, mix gently, and incubate at room temperature for 20 minutes. Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest: Forty-eight and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Concentration (Optional): For higher titers, concentrate the viral supernatant using a commercially available concentrator or by ultracentrifugation.

  • Titer Determination: Determine the viral titer by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the viral stock and quantifying the number of transduced cells (e.g., by qPCR for integrated provirus or by flow cytometry if a fluorescent reporter is included).

Protocol 2: Lentiviral Transduction of Patient-Derived Fibroblasts

This protocol outlines the procedure for correcting the genetic defect in fibroblasts isolated from patients with this compound disorders.

Materials:

  • Patient-derived fibroblasts (e.g., from a skin biopsy)

  • Wild-type control fibroblasts

  • Lentiviral vector stock (LV-PHYH or LV-PEX2)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Polybrene (8 µg/mL final concentration)

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Seed patient-derived and wild-type fibroblasts in 6-well plates at a density to achieve 50-70% confluency on the day of transduction.

  • Transduction: On the day of transduction, replace the culture medium with fresh medium containing polybrene. Add the lentiviral vector at a desired multiplicity of infection (MOI).

  • Incubation: Incubate the cells with the virus for 18-24 hours.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh culture medium.

  • Cell Expansion: Expand the transduced cells for subsequent analysis.

  • Verification of Transduction: Assess transduction efficiency by measuring transgene expression (e.g., via RT-qPCR for PHYH or PEX2 mRNA) or by detecting the integrated provirus (qPCR).

Protocol 3: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

This assay measures the activity of the PHYH enzyme, which is deficient in Adult Refsum Disease.

Materials:

  • Cell lysates from transduced and control fibroblasts

  • Phytanoyl-CoA substrate

  • Cofactors: Fe(II), 2-oxoglutarate, ascorbate

  • Reaction buffer

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare cell lysates from transduced and control fibroblasts.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing phytanoyl-CoA and the necessary cofactors.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution.

  • Product Analysis: Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, using LC-MS/MS.[10]

  • Data Analysis: Quantify the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Protocol 4: PEX2 Protein Function and Peroxisome Biogenesis Assay

This protocol assesses the restoration of PEX2 function by observing the proper import of peroxisomal matrix proteins.

Materials:

  • Transduced and control fibroblasts

  • Microscope slides

  • Primary antibodies against a peroxisomal matrix protein (e.g., catalase) and a peroxisomal membrane protein (e.g., PMP70)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Immunofluorescence Staining:

    • Grow transduced and control fibroblasts on microscope slides.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against catalase and PMP70.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Microscopy:

    • Mount the slides and visualize the cells using a fluorescence microscope.

  • Analysis:

    • In wild-type and successfully corrected cells, catalase will show a punctate staining pattern, co-localizing with the peroxisomal membrane marker PMP70, indicating proper import into peroxisomes.

    • In PEX2-deficient cells, catalase will be mislocalized to the cytoplasm.[11]

Conclusion

Lentiviral-mediated gene therapy holds significant promise for the treatment of this compound storage disorders. The protocols and data presented here provide a framework for researchers and drug development professionals to design and evaluate gene correction strategies for these debilitating conditions. The ability to restore enzymatic function and normalize key biochemical markers in preclinical models is a critical step toward the development of effective and lasting therapies for patients with this compound disorders. Further research will be necessary to optimize vector design, delivery methods, and long-term safety for clinical translation.

References

Application of Liquid Chromatography-Tandem Mass Spectrometry for Phytanic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily from dairy products and the fat of ruminant animals.[1][2] Due to the presence of a methyl group on the β-carbon, this compound cannot be metabolized through the usual β-oxidation pathway.[3] Instead, it undergoes α-oxidation in peroxisomes, a process that is crucial for its degradation.[3][4] The accumulation of this compound in tissues and body fluids is a key biomarker for several peroxisomal disorders, most notably Adult Refsum disease, a rare autosomal recessive neurological disorder.[3][5] Therefore, the accurate and sensitive quantification of this compound in biological matrices, such as plasma, is essential for the diagnosis and monitoring of these disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of this compound.[5][6] Its high sensitivity, specificity, and ability to handle complex biological samples make it superior to traditional gas chromatography-mass spectrometry (GC-MS) methods, which are often more time-consuming and labor-intensive.[6] This application note provides a detailed overview of the LC-MS/MS methodology for this compound analysis, including experimental protocols and quantitative data.

Signaling and Metabolic Pathways

The metabolism of this compound primarily occurs through the α-oxidation pathway within the peroxisomes. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by one carbon, allowing it to subsequently enter the β-oxidation pathway.

Phytanic_Acid_Metabolism This compound α-Oxidation Pathway Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: this compound α-Oxidation Pathway.

Experimental Workflow

The analysis of this compound by LC-MS/MS typically involves several key steps, from sample collection to data analysis. The following diagram illustrates a general experimental workflow.

Experimental_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Hydrolysis Acid Hydrolysis Plasma_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation Chromatographic Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standards MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: LC-MS/MS Workflow for this compound Analysis.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following is a general protocol for the extraction of this compound from plasma.

Materials:

  • Plasma samples

  • Internal Standard (e.g., deuterated this compound)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE))[6]

  • Reagents for derivatization (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP))[1]

Protocol:

  • Sample Thawing: Allow plasma samples to thaw at room temperature.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each plasma sample.

  • Acid Hydrolysis: To release esterified this compound, add 5M HCl to the plasma sample and incubate at 80°C for 1 hour.[1]

  • Neutralization: Neutralize the sample by adding 5M NaOH.[1]

  • Liquid-Liquid Extraction: Add chloroform to the sample, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[1]

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in methanol. Add the derivatizing agent (DAABD-AE), EDC, and DMAP solutions. Incubate to allow the derivatization reaction to proceed.[1] This step is crucial as it improves the ionization efficiency of this compound.[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[7]

  • Mobile Phase A: 10% acetonitrile in water with 0.5 g/L perfluorooctanoic acid (PFOA).[7]

  • Mobile Phase B: Acetonitrile with 0.5 g/L PFOA.[7]

  • Gradient Elution: A gradient program is employed to separate this compound from other fatty acids and matrix components.[7]

  • Flow Rate: A typical flow rate is 0.35 mL/min.[7]

  • Column Temperature: Maintained at 40°C.[7]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used after derivatization.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] The MRM transitions for the derivatized this compound and its internal standard are monitored.

  • Ion Source Parameters: Desolvation and ion source temperatures are typically set around 250°C and 400°C, respectively, with a capillary voltage of +4.0 kV.[7]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a representative LC-MS/MS method for this compound analysis.

ParameterValueReference
Limit of Detection (LOD) 4.2–14.0 pmol per injection[7]
Limit of Quantification (LOQ) 15.1–51.3 pmol per injection[7]
Linearity Range Covers physiological and pathological concentrations[6]
Intra-day Precision (%CV) ≤10.2%[7]
Inter-day Precision (%CV) ≤10.2%[7]
Recovery 94.5–106.4%[7]

Conclusion

Liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific method for the quantification of this compound in biological samples. The detailed protocols and performance characteristics presented in this application note demonstrate the suitability of LC-MS/MS for both clinical diagnostics and research applications, including studies in drug development targeting peroxisomal disorders. The use of derivatization significantly enhances the analytical sensitivity, allowing for the reliable measurement of this compound across a wide range of concentrations.

References

Application Notes and Protocols for Immunohistochemical Staining of Phytanoyl-CoA Hydroxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phytanoyl-CoA Hydroxylase (PHYH)

Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, is a peroxisomal enzyme that plays a critical role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The PHYH gene provides the instructions for making this enzyme. The accumulation of this compound due to deficient PHYH activity leads to Refsum disease, a rare autosomal recessive neurological disorder.[1][2] PHYH is primarily expressed in the liver and kidneys. Functionally, PHYH converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a key step in its degradation pathway. Recent studies have also implicated altered PHYH expression in certain cancers, such as clear cell renal cell carcinoma (ccRCC), where lower expression is associated with higher tumor grade and stage.

Data Presentation: Semi-Quantitative Analysis of PHYH Expression

The following table summarizes the semi-quantitative immunohistochemical (IHC) staining results for PHYH in human clear cell renal cell carcinoma (ccRCC) and adjacent normal kidney tissue, as interpreted from publicly available data and literature.

Tissue TypeStaining IntensityPercentage of Positive Cells (Range)Cellular Localization
Normal Kidney TissueHigh75-100%Cytoplasmic/Peroxisomal in renal tubules
Clear Cell Renal Cell CarcinomaLow to Medium25-75%Cytoplasmic/Peroxisomal

This table is a representation of qualitative and semi-quantitative data from IHC images and bioinformatics analysis. For precise quantification, standardized scoring methods like the H-SCORE on a larger cohort are recommended.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of PHYH in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

I. Materials and Reagents
  • Primary Antibodies:

    • Rabbit polyclonal anti-PHYH antibody (e.g., Thermo Fisher Scientific Cat# BS-5091R)[3]

    • Other validated anti-PHYH antibodies (Human, Mouse, Rat reactivity)

  • FFPE Tissue Sections: 4-5 µm thick sections on charged slides.

  • Deparaffinization and Rehydration Reagents:

    • Xylene

    • Ethanol (100%, 95%, 80%, 70%)

    • Deionized or distilled water

  • Antigen Retrieval Solution:

    • Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) OR

    • EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST) or Phosphate-buffered saline with 0.05% Tween 20 (PBST).

  • Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol.

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in TBST.

  • Detection System:

    • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate

    • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Counterstain: Mayer's Hematoxylin

  • Dehydration and Mounting Reagents:

    • Ethanol (70%, 95%, 100%)

    • Xylene

    • Permanent mounting medium

  • Equipment:

    • Coplin jars

    • Humidified staining chamber

    • Microwave, pressure cooker, or water bath for antigen retrieval

    • Light microscope

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 1 change for 1 minute.

    • Immerse in 80% Ethanol: 1 change for 1 minute.

    • Rinse thoroughly in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Citrate Buffer (pH 6.0) or EDTA Buffer (pH 8.0).

    • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with deionized water and then with wash buffer.

  • Peroxidase Blocking:

    • Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides with wash buffer: 2 changes for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PHYH antibody in blocking buffer to its optimal concentration (typically 1:100 to 1:500, but should be optimized).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution just before use and apply to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes). The desired staining will appear as a brown precipitate.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in Mayer's Hematoxylin for 1-2 minutes.

    • "Blue" the sections by rinsing in running tap water for 5-10 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions: 70%, 95%, and 100% (2 minutes each).

    • Clear in Xylene: 2 changes for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.

III. Quality Control
  • Positive Control: A tissue known to express PHYH, such as normal human liver or kidney tissue.

  • Negative Control: A tissue section incubated with the antibody diluent instead of the primary antibody to check for non-specific staining from the secondary antibody and detection reagents.

Visualizations

Signaling Pathway Diagram

PHYH_Signaling_Pathway Phytanoyl-CoA Phytanoyl-CoA PHYH PHYH Phytanoyl-CoA->PHYH α-oxidation 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA PHYH->2-Hydroxyphytanoyl-CoA HACL1 HACL1 2-Hydroxyphytanoyl-CoA->HACL1 Pristanal Pristanal HACL1->Pristanal ALDH ALDH Pristanal->ALDH Pristanic Acid Pristanic Acid ALDH->Pristanic Acid Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation Dietary this compound Dietary this compound Phytanoyl-CoA Synthetase Phytanoyl-CoA Synthetase Dietary this compound->Phytanoyl-CoA Synthetase Activation Phytanoyl-CoA Synthetase->Phytanoyl-CoA IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Tissue Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-PHYH) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy ImageAnalysis Image Analysis & Quantification Microscopy->ImageAnalysis PHYH_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARa PPARα PPRE PPRE (Promoter Region) PPARa->PPRE RXR RXR RXR->PPRE PHYH_Gene PHYH Gene PPRE->PHYH_Gene binds to Transcription Transcription PHYH_Gene->Transcription PHYH_mRNA PHYH mRNA Transcription->PHYH_mRNA Translation Translation PHYH_mRNA->Translation PHYH_Protein PHYH Protein Translation->PHYH_Protein Lipid Ligands Lipid Ligands Lipid Ligands->PPARa activate Lipid Ligands->RXR activate

References

Application Notes & Protocols: Establishing a Phytanic Acid-Deficient Diet for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human and rodent diet. Its primary dietary sources are red meat, dairy products from ruminant animals, and certain types of fish.[1][2][3] Humans and animals cannot synthesize this compound; its presence in tissues is solely of dietary origin.[2] Due to a methyl group on its β-carbon, this compound cannot be metabolized via the standard β-oxidation pathway. Instead, it undergoes α-oxidation within peroxisomes to form pristanic acid, which can then enter the β-oxidation pathway.[4][5][6]

Disorders in this compound metabolism, such as Adult Refsum Disease, lead to its accumulation in tissues, causing severe neurological damage.[7] Furthermore, this compound is a natural ligand and activator of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor regulating lipid metabolism.[8][9] Therefore, creating a this compound-deficient diet for animal models is crucial for studying the pathophysiology of metabolic disorders and for investigating the physiological roles of PPARα activation by dietary ligands.

These application notes provide a comprehensive protocol for the formulation, preparation, and implementation of a this compound-deficient diet in a rodent model, based on established methodologies.

Diet Formulation and Preparation

Diet Composition

A this compound-deficient diet is a purified diet that eliminates all sources of this compound. The key is to use a fat source of purely vegetable origin, such as soybean oil, and a purified protein source like casein. This contrasts with standard, non-purified rodent chows (e.g., NIH-31M) which often contain fish meal, a significant source of this compound.[10]

The following tables outline the composition for a this compound-deficient (control) diet and a this compound-supplemented diet, based on the AIN-93M formulation, for comparative studies.[11]

Table 1: Composition of Experimental Diets (% by weight)

IngredientDeficient Diet (0% PA)Supplemented Diet (0.05% PA)Purpose
Corn Starch52.9552.95Carbohydrate Source
Casein (Vitamin-Free)20.0020.00Protein Source
Sucrose10.0010.00Carbohydrate Source
Soybean Oil7.006.95Fat Source (PA-Free)
This compound (PA)0.000.05Experimental Variable
Cellulose5.005.00Fiber Source
Mineral Mix (AIN-93M)3.503.50Minerals
Vitamin Mix (AIN-93M)1.001.00Vitamins
L-Cystine0.300.30Amino Acid
Choline Bitartrate0.250.25Vitamin
Total 100.00 100.00

Note: The formulation is adapted from studies investigating the effects of dietary this compound.[11]

Protocol for Diet Preparation
  • Ingredient Sourcing : Purchase all ingredients from a reputable supplier of purified diet components to ensure the absence of contaminants, particularly this compound in the casein and soybean oil.

  • Pre-mixing : Thoroughly mix the small-quantity powdered ingredients (vitamin mix, mineral mix, L-cystine, choline bitartrate) in a separate container to ensure even distribution.

  • Blending : In a large-scale mixer, combine the major powdered ingredients (corn starch, casein, sucrose, cellulose) and the pre-mixed components. Blend until the mixture is homogenous.

  • Adding Liquids : Slowly add the soybean oil (and this compound for the supplemented diet) to the powdered mixture while blending. Continue to mix until the oil is evenly incorporated.

  • Pelleting (Optional) : If pellets are required, the mixture can be moistened with a small amount of deionized water to form a thick paste, which is then extruded through a pellet mill.

  • Drying : Dry the diet (either as a powder or pellets) in a forced-air oven at a low temperature (<60°C) to remove moisture without degrading the nutrients.

  • Storage : Store the prepared diets in airtight, opaque containers at 4°C to prevent oxidation of fats and degradation of vitamins. Diets should be used within a few months of preparation.[12]

Experimental Protocol: Rodent Dietary Study

This protocol describes a typical 4-week dietary study in mice to assess the impact of a this compound-deficient diet.

Experimental Workflow Diagram

G cluster_diets start Animal Acclimatization (1 week, standard chow) groups Random Assignment to Dietary Groups start->groups diet_deficient Group 1: This compound-Deficient Diet groups->diet_deficient diet_control Group 2: Control/Supplemented Diet groups->diet_control feeding Experimental Feeding Period (e.g., 4 weeks) diet_deficient->feeding diet_control->feeding monitoring Weekly Monitoring: - Body Weight - Food Intake feeding->monitoring endpoint Study Endpoint: Euthanasia & Sample Collection feeding->endpoint monitoring->feeding samples Sample Collection: - Blood (Serum/Plasma) - Liver - Adipose Tissue - Brain endpoint->samples analysis Biochemical Analysis: - GC-MS for Fatty Acid Profile - Gene Expression (qPCR) - Histology samples->analysis

Caption: Workflow for a comparative rodent dietary study.

Detailed Methodology
  • Animal Model : Use female C57BL/6J mice, 6 weeks of age.[11] House animals in a controlled environment (25°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization : Upon arrival, allow mice to acclimate for one week while feeding them a standard commercial diet.

  • Group Assignment : Randomly divide the mice into two groups (n=4-8 per group):

    • Group 1 : this compound-Deficient Diet (0% PA).

    • Group 2 : Control or Supplemented Diet (e.g., 0.05% PA).

  • Dietary Intervention : Provide the respective pelleted diets to each group for a period of 4 weeks.[11][13]

  • In-life Monitoring :

    • Measure body weight for each animal weekly.

    • Measure food consumption per cage weekly by weighing the remaining food.

  • Endpoint and Sample Collection :

    • At the end of the 4-week period, fast the mice overnight.

    • Anesthetize the mice (e.g., with isoflurane) and collect blood via cardiac puncture.

    • Perform euthanasia via an approved method (e.g., cervical dislocation).

    • Immediately dissect and harvest tissues such as the liver, parametrial adipose tissue, and brain.

    • Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for later analysis.

Analytical Methods: Fatty Acid Profiling

The primary method for quantifying this compound in biological samples is gas chromatography-mass spectrometry (GC-MS).

  • Lipid Extraction : Extract total lipids from serum or homogenized tissue samples using a standard method like the Folch or Bligh-Dyer procedure.

  • Saponification & Methylation : Saponify the lipid extract to release free fatty acids and then methylate them to produce fatty acid methyl esters (FAMEs).

  • GC-MS Analysis : Analyze the FAMEs using a GC-MS system. This compound and its metabolite, pristanic acid, will be identified and quantified based on their retention times and mass spectra, often using a stable isotope-labeled internal standard for accuracy.[14]

Expected Outcomes & Data Presentation

Feeding a this compound-deficient diet is expected to result in non-detectable levels of this compound in tissues. In contrast, a supplemented diet leads to significant accumulation, particularly in adipose tissue and the liver.[13]

Table 2: Expected Body Weight and Tissue Fatty Acid Composition

ParameterDeficient Diet GroupSupplemented Diet Group
Final Body Weight (g)~20.5~20.3
This compound (% of total fatty acids)
Adipose TissueNot Detected~0.50%
LiverNot Detected~0.15%
BrainNot DetectedNot Detected
Pristanic Acid (% of total fatty acids)
Adipose TissueNot Detected~0.05%
LiverNot DetectedTrace Amounts

Data are representative values based on published findings in C57BL/6J mice fed a 0.05% PA diet for 4 weeks.[13]

Relevant Biological Pathways

This compound Metabolic Pathway

This compound cannot undergo direct β-oxidation. It is first processed by α-oxidation in the peroxisome.

G cluster_peroxisome Peroxisome pa This compound pacoa Phytanoyl-CoA pa->pacoa ACSL1 oh_pacoa 2-Hydroxyphytanoyl-CoA pacoa->oh_pacoa PHYH (Deficient in Refsum Disease) pristanal Pristanal + Formyl-CoA oh_pacoa->pristanal HACL1 pristanic Pristanic Acid pristanal->pristanic ALDH3A2 beta_ox Peroxisomal β-Oxidation pristanic->beta_ox

Caption: The peroxisomal α-oxidation pathway of this compound.

PPARα Signaling Pathway

This compound acts as a natural dietary ligand for PPARα, influencing the transcription of genes involved in lipid metabolism.

G cluster_nucleus pa_cyto This compound (from diet) ppara_cyto PPARα pa_cyto->ppara_cyto Binds & Activates ppara_rxr_nuc PPARα-RXR Heterodimer ppara_cyto->ppara_rxr_nuc Heterodimerizes with RXR & Translocates to Nucleus rxr_cyto RXR ppre PPRE (Peroxisome Proliferator Response Element) ppara_rxr_nuc->ppre Binds to DNA genes Target Gene Transcription (e.g., Acyl-CoA Oxidase, Fatty Acid Binding Protein) ppre->genes Regulates cyto_label Cytoplasm nuc_label Nucleus

Caption: Activation of PPARα signaling by this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in phytanic acid quantification from serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of phytanic acid from serum.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification in serum?

A1: The most common methods for this compound quantification in serum are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer high sensitivity and selectivity, but the choice often depends on the specific laboratory setup and expertise. GC-MS typically requires derivatization of this compound to increase its volatility, while LC-MS/MS may also use derivatization to improve ionization efficiency.[2][3][4]

Q2: What are "matrix effects" and how do they affect this compound quantification?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., serum).[5][6] In the context of this compound quantification from serum, matrix components like phospholipids and other fatty acids can co-elute and interfere with the ionization of this compound in the mass spectrometer source. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), resulting in inaccurate quantification.[5][6][7]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][8][9][10] A SIL-IS, such as deuterated this compound (e.g., d3-phytanic acid), is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of variable matrix effects.[5][10]

Q4: What are typical concentration ranges for this compound in human plasma/serum?

A4: this compound concentrations can vary significantly depending on dietary intake.[11][12] In healthy individuals, plasma this compound concentrations are typically in the low micromolar range. For instance, one study reported a geometric mean of 5.77 µmol/L in meat-eaters and 0.86 µmol/L in vegans.[11] In patients with certain peroxisomal disorders like Refsum disease, this compound levels can be significantly elevated.[12]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active sites in the injector or column Clean or replace the GC inlet liner. Use a deactivated liner. If the column is old or has been exposed to oxygen at high temperatures, consider replacing it.[13][14]
Improper column installation Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[13]
Column overload Reduce the injection volume or dilute the sample.[13]
Inappropriate injector temperature Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while one that is too high can cause degradation of the analyte or derivatizing agent.
Issue 2: Low or No Signal (Ion Suppression) in LC-MS/MS Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-elution with matrix components Optimize the chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.[7][10]
Inefficient ionization Adjust the ion source parameters, such as spray voltage, gas flows, and temperature, to optimize the ionization of the this compound derivative.
Sample matrix complexity Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove a larger portion of the interfering matrix components before analysis.[5]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) If not already in use, incorporate a SIL-IS into the workflow. This is the most effective way to compensate for ion suppression.[10]
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete derivatization (for GC-MS) Ensure derivatization reaction conditions (time, temperature, reagent concentration) are optimized and consistent for all samples, calibrators, and quality controls.[15]
Sample degradation Ensure proper sample handling and storage. This compound is relatively stable, but repeated freeze-thaw cycles should be minimized.[11]
Variability in sample preparation Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and evaporation.
Instrument variability Perform regular instrument maintenance and calibration to ensure consistent performance.

Quantitative Data Summary

Table 1: Comparison of Linearity Ranges for this compound Quantification Methods

Analytical Method Linearity Range (µmol/L) Reference
GC-MS0.032 - 9.951[1]
GC-MS0.032 - 9.6[11]
UFLC-UV (with derivatization)1 - 20 µg/mL (approx. 3.2 - 64 µmol/L)[16]
LC-MS/MS0.1 - 200[16]
UPLC-MS/MS (with derivatization)0.96 - 57.6[3]

Table 2: Intra- and Inter-day Precision for this compound Quantification

Analytical Method Intra-day CV (%) Inter-day CV (%) Reference
UFLC-UV (with derivatization)≤ 13.0≤ 13.0[16]
LC-MS/MS< 3.88< 3.98[16]
UPLC-MS/MS (with derivatization)< 9.2< 9.2[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is a generalized procedure based on common practices.[1][11]

  • Internal Standard Spiking: To 50 µL of serum, add a known amount of deuterated this compound (d3-phytanic acid) internal standard.

  • Hydrolysis: Add 1 mL of ethanolic potassium hydroxide and heat at 70°C for 60 minutes to hydrolyze the esterified this compound.[11]

  • Extraction:

    • Add 1 mL of water and 4 mL of hexane to the cooled sample.

    • Vortex for 20 minutes and discard the upper organic layer.

    • Acidify the aqueous layer with glacial acetic acid.

    • Add another 4 mL of hexane and vortex for 20 minutes.

    • Transfer the upper hexane layer to a new tube and dry it under a stream of nitrogen.[11]

  • Derivatization: Add a derivatizing agent (e.g., pentafluorobenzyl bromide or a silylating agent like BSTFA with 1% TMCS) and heat as required by the specific reagent to form a volatile derivative of this compound.[8]

  • Reconstitution: Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices.[3][4]

  • Internal Standard Spiking: To 20 µL of plasma, add a known amount of deuterated this compound (d3-phytanic acid) internal standard.

  • Protein Precipitation and Hydrolysis:

    • Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform acid or base hydrolysis to release esterified this compound.[3][4]

  • Extraction (if necessary): Depending on the method, a liquid-liquid extraction or solid-phase extraction step may be performed to further clean up the sample.

  • Derivatization (optional but common): To enhance sensitivity, derivatization with an agent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be performed.[3]

  • Reconstitution: Dry the sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample spike Spike with SIL-IS serum->spike hydrolysis Hydrolysis spike->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization reconstitution Reconstitution derivatization->reconstitution gcms GC-MS Analysis reconstitution->gcms lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification gcms->quantification lcms->quantification results Results quantification->results troubleshooting_workflow start Inaccurate Results check_is Check Internal Standard Recovery start->check_is is_ok IS Recovery OK? check_is->is_ok low_is Troubleshoot Sample Prep (Extraction, Derivatization) is_ok->low_is No check_cal Review Calibration Curve is_ok->check_cal Yes low_is->check_is end Accurate Results low_is->end cal_ok Calibration OK? check_cal->cal_ok bad_cal Prepare Fresh Calibrators cal_ok->bad_cal No check_matrix Investigate Matrix Effects cal_ok->check_matrix Yes bad_cal->check_cal bad_cal->end matrix_effect Optimize Chromatography or Sample Cleanup check_matrix->matrix_effect matrix_effect->end

References

Technical Support Center: Phytanic Acid Recovery from Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of phytanic acid from fatty tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from adipose tissue.

Problem Possible Cause Suggested Solution
Low this compound Recovery Incomplete saponification of triglycerides.Optimize saponification time and temperature. For fatty tissue, a more intense condition (e.g., 80°C for 45-60 minutes) may be required compared to plasma samples.[1] Ensure complete immersion of the sample in the alkaline solution.
Formation of an intermediate layer during liquid-liquid extraction, trapping phytanate salts.[2]Acidify the saponified sample to a pH of 1 to convert fatty acid salts to free fatty acids before extraction.[3] Use a separatory funnel for clear phase separation and collect the organic layer carefully.
Adsorption of this compound to labware.Use silanized glassware to minimize adsorption.
Inefficient extraction solvent.Use a non-polar solvent like hexane or a mixture of hexane and diethyl ether for efficient extraction of the non-polar this compound.[4]
Sample Degradation Oxidation of this compound during sample preparation.Add antioxidants, such as butylated hydroxytoluene (BHT), to the homogenization and extraction solvents.[5]
Enzymatic degradation of lipids.Perform sample homogenization and extraction on ice to minimize enzymatic activity.[5] For long-term storage, flash-freeze tissue samples in liquid nitrogen and store at -80°C.[4][5]
Inconsistent GC-MS Results Poor derivatization of this compound.Ensure the sample is completely dry before adding the derivatization agent (e.g., BSTFA).[3] Optimize the derivatization reaction time and temperature (e.g., 60 minutes at 80°C).[3]
Co-elution with other fatty acids.Optimize the GC temperature program to achieve baseline separation of this compound from other fatty acids like linoleic acid.[4] Using a suitable capillary column is crucial.[6][7]
Matrix effects from co-extracted lipids.Incorporate a solid-phase extraction (SPE) cleanup step after liquid-liquid extraction to remove interfering lipids.[8][9]

Frequently Asked Questions (FAQs)

1. What is the most critical step for ensuring high recovery of this compound from adipose tissue?

Complete saponification is the most critical step. Adipose tissue is rich in triglycerides, and this compound is primarily esterified within these lipids. Incomplete saponification will result in low recovery as the esterified this compound will not be extracted into the organic solvent. Optimization of saponification conditions, such as temperature and duration, is crucial.[1][10]

2. How can I prevent the loss of this compound during liquid-liquid extraction?

A common issue is the formation of an emulsion or an intermediate layer at the interface of the aqueous and organic phases, which can trap the sodium or potassium salts of this compound.[2] To prevent this, it is essential to acidify the sample to a low pH (around 1-2) after saponification.[3] This protonates the fatty acid salts, making them more soluble in the organic extraction solvent (e.g., hexane).

3. What is the recommended method for quantifying this compound in the final extract?

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound.[11][12][13] It requires derivatization of the fatty acid to a more volatile ester, typically a methyl ester or a trimethylsilyl (TMS) ester.[11][12] Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

4. Should I use an internal standard? If so, which one?

Yes, using an internal standard is highly recommended to correct for losses during sample preparation and for variations in GC-MS injection volume. A suitable internal standard would be a fatty acid that is not naturally present in the sample and has similar chemical properties to this compound. Heptadecanoic acid (C17:0) is a commonly used internal standard for fatty acid analysis.[7]

5. How should I store my adipose tissue samples before extraction?

To prevent degradation, adipose tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[4][5] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Saponification and Liquid-Liquid Extraction of this compound from Adipose Tissue

This protocol is a synthesis of commonly used methods for the hydrolysis of triglycerides and extraction of total fatty acids.

  • Homogenization: Weigh approximately 100-200 mg of frozen adipose tissue and homogenize it in a mixture of chloroform and methanol (2:1, v/v) on ice.

  • Internal Standard: Add a known amount of internal standard (e.g., heptadecanoic acid) to the homogenate.

  • Saponification:

    • Evaporate the solvent under a stream of nitrogen.

    • Add 2 mL of 1 M ethanolic potassium hydroxide.[4]

    • Incubate in a water bath at 80°C for 60 minutes with occasional vortexing.[1][10]

  • Acidification:

    • Cool the sample to room temperature.

    • Add 1 mL of distilled water.

    • Acidify to pH 1-2 by adding 6 M HCl.[3]

  • Extraction:

    • Add 4 mL of hexane and vortex vigorously for 2 minutes.[4]

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the extraction step twice more with 4 mL of hexane each time.

    • Pool the hexane extracts.

  • Drying: Dry the pooled hexane extract under a stream of nitrogen.

Derivatization and GC-MS Analysis

This protocol outlines the steps for preparing the extracted fatty acids for GC-MS analysis.

  • Derivatization:

    • Ensure the dried extract from the previous protocol is completely free of water.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

    • Cap the tube tightly and heat at 80°C for 60 minutes.[3]

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., OV-1701) for separation.[7]

    • The GC oven temperature program should be optimized to separate this compound from other fatty acids. A typical program might start at a lower temperature and ramp up to around 250°C.[14]

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

Data Presentation

Extraction Method Key Parameters Typical Recovery Rate Reference
Saponification & LLEEthanolic KOH, Hexane>90% (with optimization)[1][4]
Direct TransesterificationMethanolic HCl15.8% increase over Folch[15]
Solid-Phase ExtractionAmino-propyl cartridgesVariable, dependent on matrix[9]
Acid Hydrolysis6M HClComparable to direct methylation[16]

Note: Recovery rates can vary significantly based on the specific tissue matrix, protocol adherence, and analytical technique.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenization Adipose Tissue Homogenization add_is Add Internal Standard homogenization->add_is saponification Saponification add_is->saponification acidification Acidification saponification->acidification lle Liquid-Liquid Extraction acidification->lle drying Drying lle->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Low this compound Recovery q1 Was saponification complete? start->q1 a1_yes Check for intermediate layer during LLE q1->a1_yes Yes a1_no Optimize saponification: - Increase time - Increase temperature q1->a1_no No q2 Intermediate layer present? a1_yes->q2 a2_yes Re-extract after proper acidification to pH 1-2 q2->a2_yes Yes a2_no Investigate other issues: - Sample degradation - Inefficient extraction solvent - GC-MS problems q2->a2_no No

Caption: Troubleshooting decision tree for low this compound recovery.

References

Troubleshooting low enzyme activity in phytanic acid alpha-oxidation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low enzyme activity in phytanic acid alpha-oxidation assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound alpha-oxidation pathway and why is it important?

This compound is a branched-chain fatty acid that cannot be broken down by the standard beta-oxidation pathway due to a methyl group on its beta-carbon.[1][2] The alpha-oxidation pathway is a process that removes a single carbon from the carboxyl end of this compound, allowing it to then enter the beta-oxidation pathway.[1][3] This process is crucial for preventing the accumulation of this compound, which can be toxic and lead to neurological damage, as seen in Refsum's disease.[1][4] The pathway primarily occurs in the peroxisomes.[1][2]

Q2: What are the key enzymes involved in this compound alpha-oxidation?

The primary enzymes involved in the initial steps of this compound alpha-oxidation are:

  • Phytanoyl-CoA Synthetase: Activates this compound by attaching it to Coenzyme A (CoA) to form phytanoyl-CoA.[5]

  • Phytanoyl-CoA Hydroxylase (PhyH): This Fe(II) and 2-oxoglutarate-dependent oxygenase hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][6] A deficiency in this enzyme is a common cause of Adult Refsum Disease.[7]

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): A thiamine pyrophosphate (TPP)-dependent enzyme that cleaves 2-hydroxyphytanoyl-CoA to form pristanal and formyl-CoA.[1][8][9][10]

Troubleshooting Guide for Low Enzyme Activity

This guide addresses common issues that can lead to lower-than-expected enzyme activity in this compound alpha-oxidation assays.

Q3: My PhyH (Phytanoyl-CoA Hydroxylase) activity is low. What are the potential causes and solutions?

Low PhyH activity can stem from several factors related to the enzyme itself, the substrate, or the reaction conditions.

  • Problem: Inactive or Unstable Enzyme

    • Solution: Ensure proper storage of the enzyme preparation at the recommended temperature. Avoid repeated freeze-thaw cycles. If using recombinant PhyH, confirm its expression and purification, as some mutations can lead to an inactive protein.[11][12]

  • Problem: Sub-optimal Assay Conditions

    • Solution: Optimize the reaction buffer's pH and ionic strength.[13] While the optimal pH can vary, most enzyme assays work best within a specific range.[14] Also, verify the reaction temperature, as temperatures that are too high or too low can decrease reaction rates.[14]

  • Problem: Missing or Insufficient Cofactors

    • Solution: PhyH requires specific cofactors for its activity. Ensure that Fe(II), 2-oxoglutarate, and ascorbate are present in sufficient concentrations in your assay mixture.[6]

  • Problem: Substrate Issues

    • Solution: Verify the concentration and purity of your phytanoyl-CoA substrate. Low substrate concentration can lead to an underestimation of enzyme activity.[15] Additionally, ensure the substrate has not degraded during storage.

Q4: I am observing low activity for HACL1 (2-Hydroxyphytanoyl-CoA Lyase). What should I check?

Similar to PhyH, low HACL1 activity can be due to issues with the enzyme, substrate, or assay conditions.

  • Problem: Enzyme Instability

    • Solution: Check the storage conditions and handling of your HACL1 enzyme. If the enzyme has precipitated out of solution, its activity will be lowered.[13]

  • Problem: Cofactor Deficiency

    • Solution: HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme.[1][10] Ensure that TPP is included in your assay at an optimal concentration. Thiamine deficiency can negatively impact the enzyme's activity.[10]

  • Problem: Incorrect Substrate

    • Solution: Confirm that you are using the correct substrate, 2-hydroxyphytanoyl-CoA. Also, check its purity and concentration, as this can affect the reaction rate.[15]

  • Problem: Sub-optimal pH and Temperature

    • Solution: Optimize the pH and temperature of your assay. Extreme pH levels can cause the enzyme to denature and lose activity.[14]

Q5: My overall this compound alpha-oxidation assay shows low product formation. How do I identify the bottleneck?

When the entire pathway is being assayed, identifying the specific problematic step is key.

  • Solution: Step-wise Analysis

    • Assay Individual Enzymes: If possible, perform separate assays for PhyH and HACL1 activity to pinpoint which enzyme is underperforming.

    • Check All Components: Systematically review the concentration and quality of all substrates, cofactors, and enzymes in your reaction mixture.

    • Run Positive Controls: Always include a positive control with a known active enzyme preparation to ensure your assay setup and reagents are working correctly.

    • Consider Inhibitors: The presence of unknown inhibitors in your sample could be reducing enzyme activity.[14][15] This is particularly relevant when working with crude cell or tissue extracts.[13]

Quantitative Data Summary

The following tables summarize key components and conditions for this compound alpha-oxidation assays.

Table 1: Key Reagents for this compound Alpha-Oxidation Assays

Enzyme Substrate(s) Key Cofactors/Co-substrates
Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl-CoAFe(II), 2-oxoglutarate, Ascorbate[6]
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Hydroxyphytanoyl-CoAThiamine Pyrophosphate (TPP)[1][10]

Table 2: General Troubleshooting Checklist

Parameter Potential Issue Recommendation
Enzyme Degradation, low concentration, precipitationVerify storage, handling, and concentration.[13][16]
Substrate Low concentration, degradation, impurityCheck concentration and purity; use fresh substrate.[15][16]
Cofactors Absence or sub-optimal concentrationEnsure all necessary cofactors are present at optimal levels.[13]
pH Sub-optimal for enzyme activityOptimize pH of the reaction buffer.[14]
Temperature Too high or too lowPerform assay at the enzyme's optimal temperature.[14]
Inhibitors Presence of competitive or non-competitive inhibitorsConsider sample purification; run inhibitor controls.[14][15]

Experimental Protocols

Protocol 1: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol provides a general methodology for measuring PhyH activity. Optimization may be required for specific experimental conditions.

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the following components to the final concentrations indicated (example concentrations):

      • Phytanoyl-CoA (substrate): 50 µM

      • FeSO4 (Fe(II) source): 100 µM

      • 2-oxoglutarate (co-substrate): 1 mM

      • Ascorbate (reducing agent): 2 mM

  • Enzyme Addition:

    • Add the purified PhyH enzyme preparation to the reaction mixture. The amount of enzyme should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

  • Product Detection:

    • The formation of the product, 2-hydroxyphytanoyl-CoA, can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome PhytanicAcid This compound PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Phytanoyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase (PhyH) (Fe(II), 2-OG) Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP) PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation PristanicAcid->BetaOxidation To Beta-Oxidation

Caption: The enzymatic steps of the this compound alpha-oxidation pathway.

Troubleshooting_Workflow Start Low Enzyme Activity Detected CheckAssayConditions Verify Assay Conditions (pH, Temp, Incubation Time) Start->CheckAssayConditions CheckReagents Check Reagent Quality (Enzyme, Substrate, Cofactors) CheckAssayConditions->CheckReagents Conditions OK ProblemIdentified Problem Identified & Resolved CheckAssayConditions->ProblemIdentified Conditions Not OK RunControls Run Positive and Negative Controls CheckReagents->RunControls Reagents OK CheckReagents->ProblemIdentified Reagents Not OK IsolateEnzymeStep Assay Individual Enzyme Steps RunControls->IsolateEnzymeStep Controls OK RunControls->ProblemIdentified Controls Failed IsolateEnzymeStep->ProblemIdentified Bottleneck Found ConsultLiterature Consult Literature for Specific Inhibitors/Activators IsolateEnzymeStep->ConsultLiterature No Obvious Bottleneck ConsultLiterature->ProblemIdentified

Caption: A logical workflow for troubleshooting low enzyme activity.

References

Technical Support Center: GC Analysis of Phytanic Acid and Linoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with phytanic acid and linoleic acid during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound and linoleic acid, and why is their separation important?

A: this compound is a branched-chain fatty acid found predominantly in foods from ruminant animals, such as dairy products and meat.[1][2][3] Elevated levels of this compound in plasma have been associated with certain health conditions.[2][3] Linoleic acid is an essential polyunsaturated omega-6 fatty acid. Accurate quantification of both is crucial in various fields, including clinical diagnostics, nutritional science, and drug development. Co-elution during GC analysis leads to inaccurate quantification of these individual fatty acids, compromising experimental results.[4][5]

Q2: What causes the co-elution of this compound and linoleic acid in GC analysis?

A: Co-elution occurs when two or more compounds travel through the GC column at the same rate and elute at the same time, resulting in overlapping peaks.[4][5] The primary cause of co-elution between this compound and linoleic acid is their similar chromatographic behavior under certain analytical conditions. Key factors contributing to this include:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not have the right chemistry to sufficiently differentiate between the two molecules.[5]

  • Suboptimal Oven Temperature Program: An inadequate temperature ramp may not provide enough separation power.[6][7]

  • Improper Derivatization: Incomplete or inconsistent derivatization can affect the volatility and chromatographic behavior of the analytes.[8]

Q3: How can I detect if this compound and linoleic acid are co-eluting in my chromatogram?

A: Detecting co-elution can be challenging, but there are several indicators:[5]

  • Peak Shape Inspection: Look for asymmetrical peaks, such as those with "shoulders" or visible merged peaks.[4][5]

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectra across the peak (upslope, apex, and downslope). A change in the mass spectrum indicates the presence of more than one compound.[5]

  • Diode Array Detector (DAD) Analysis: For systems with a DAD, if the UV spectra collected across the peak are not identical, co-elution is likely.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of this compound and linoleic acid.

Problem: Poor or no separation between this compound and linoleic acid peaks.

Solution 1: Optimize the GC Column and Method Parameters

The choice of GC column is critical for separating complex fatty acid mixtures.[9][10] Highly polar stationary phases are generally recommended for fatty acid methyl ester (FAME) analysis.[9][11][12]

Recommended Columns and Parameters:

ParameterRecommendation 1Recommendation 2Recommendation 3
Column Rt-2560 (100 m)[13]HP-88 (100 m)[9][10]BPX70 (25 m)[12]
Stationary Phase Highly polar biscyanopropylHighly polar cyanopropylMedium to high polarity
Application Excellent for cis/trans isomer separationExcellent for complex FAME mixtures and some cis/trans separationGood for general fatty acid analysis

Experimental Protocol: GC Method Optimization

A study that successfully achieved baseline separation of this compound and linoleic acid utilized the following optimized GC-MS conditions without the need for additional chemical treatment like bromination.[1][3]

ParameterSetting
GC Column BPX5 (25 m x 0.25 mm, 0.22 µm film thickness)[1][3]
Injector Port Temp. 300°C[1][3]
Injection Volume 1 µl (splitless mode)[1][3]
Carrier Gas Helium at a constant flow of 1.1 ml/min[1][3]
Oven Temperature 100°C (hold 0.5 min), then 30°C/min to 210°C (hold 1 min), then 10°C/min to 300°C (hold 1 min)[1][3]
MS Source Temp. 220°C[1][3]
Ionization Electron Ionization (70 eV)[1][3]

Under these conditions, this compound eluted at 11.5 minutes and linoleic acid at 11.9 minutes, achieving baseline resolution.[1]

Solution 2: Refine the Sample Derivatization Protocol

Free fatty acids have low volatility and can interact with the GC column's stationary phase, leading to poor peak shape.[8][14] Derivatization to fatty acid methyl esters (FAMEs) is a crucial step to increase volatility and improve separation.[8]

Experimental Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a common and effective method for preparing FAMEs.[8][14]

  • Sample Preparation: Place 1-25 mg of the lipid extract into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[8]

  • Reaction: Tightly cap the tube and heat at 60-100°C for a duration determined empirically for your specific sample type (e.g., 5-10 minutes).[8]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane).

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.[8]

  • Collection: Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Note: Ensure the use of high-quality, low-moisture derivatization reagents to prevent hindering the esterification reaction.

Visual Guides

Experimental Workflow for FAMEs Preparation and GC Analysis

G Workflow for FAMEs Preparation and GC Analysis cluster_prep Sample Preparation cluster_gc GC Analysis A Lipid Extraction from Sample B Derivatization to FAMEs (e.g., BF3-Methanol) A->B C Extraction of FAMEs B->C D Inject FAMEs into GC C->D Analysis E Separation on Capillary Column D->E F Detection (FID or MS) E->F G Chromatogram Analysis (Peak Identification & Quantification) F->G Data Processing

Caption: Workflow for FAMEs Preparation and GC Analysis.

Troubleshooting Logic for Co-elution

G Troubleshooting Co-elution of Phytanic and Linoleic Acid Start Co-elution Detected Step1 Verify Derivatization Protocol (Completeness, Reagent Quality) Start->Step1 Decision1 Derivatization Issues? Step1->Decision1 Step2 Optimize GC Oven Temperature Program (Adjust ramp rates) Decision2 Separation Improved? Step2->Decision2 Step3 Evaluate GC Column (Is it a highly polar column?) Decision3 Column Appropriate? Step3->Decision3 Decision1->Step2 No Action1 Re-prepare Samples with Fresh Reagents Decision1->Action1 Yes Decision2->Step3 No End Resolution Achieved Decision2->End Yes Decision3->Step2 Yes Action2 Select a More Polar Column (e.g., Rt-2560, HP-88) Decision3->Action2 No Action1->Step1 Action2->Step2

Caption: Troubleshooting Co-elution of Phytanic and Linoleic Acid.

References

Synthesis and purification of a stable deuterated phytanic acid internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and purification of a stable deuterated phytanic acid internal standard.

Frequently Asked Questions (FAQs)

Q1: What is deuterated this compound, and why is it used as an internal standard?

Deuterated this compound is a form of this compound where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. It is an ideal internal standard for mass spectrometry-based quantification of this compound for several reasons:

  • Chemical Similarity: It is chemically almost identical to the analyte (this compound), meaning it behaves similarly during sample preparation, extraction, and chromatography.[1]

  • Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the endogenous this compound by the mass spectrometer.[1]

  • Correction for Variability: As an internal standard, it helps to correct for variations that can occur during the analytical process, such as sample loss during preparation, injection volume differences, and ionization suppression or enhancement in the mass spectrometer.[2] This leads to more accurate and precise quantification.

Q2: What are the key considerations when selecting a deuterated internal standard?

When selecting a deuterated internal standard, the following criteria are important:

  • Isotopic Purity: The standard should have a high degree of deuterium incorporation and be free from unlabeled analyte.

  • Stability: The deuterium atoms should be in stable positions in the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3]

  • Mass Shift: The mass difference between the deuterated standard and the analyte should be sufficient to avoid isotopic overlap and interference.[4]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte during chromatography to ensure it experiences the same matrix effects.[4]

Q3: What are the main synthetic routes for preparing deuterated this compound?

A common method for synthesizing deuterated this compound involves starting from commercially available phytol. A general approach includes:

  • Deuteration of Phytol: Introducing deuterium into the phytol molecule.

  • Hydrogenation: Catalytic hydrogenation of the deuterated phytol to produce deuterated dihydrophytol (phytanol).[5]

  • Oxidation: Oxidation of the deuterated phytanol to yield deuterated this compound.[6]

The stereochemistry of the chiral centers in phytol should be preserved throughout the synthesis to match the naturally occurring isomers of this compound.[7]

Synthesis Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of deuterated this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Deuterium Incorporation - Inefficient deuteration reagent or reaction conditions.- Back-exchange of deuterium with hydrogen.- Optimize deuteration reaction parameters (temperature, time, catalyst).- Use aprotic solvents to minimize back-exchange.- Confirm deuterium incorporation at each relevant synthetic step using NMR or mass spectrometry.
Incomplete Hydrogenation - Inactive catalyst.- Insufficient reaction time or hydrogen pressure.- Use fresh, high-quality catalyst (e.g., Adams' catalyst).- Increase reaction time and/or hydrogen pressure.- Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting material.
Low Yield of this compound after Oxidation - Incomplete oxidation of phytanol.- Over-oxidation or side reactions.- Use a suitable oxidizing agent like chromic oxide or ruthenium tetroxide.[6]- Carefully control the reaction temperature and stoichiometry of the oxidizing agent.- Purify the crude product to remove byproducts.
Presence of Impurities in the Final Product - Incomplete reactions.- Carryover of reagents or byproducts from previous steps.- Purify intermediates at each stage of the synthesis.- Employ appropriate purification techniques for the final product, such as column chromatography or preparative HPLC.- Characterize the final product thoroughly using NMR, GC-MS, and/or LC-MS/MS to confirm purity.

Purification and Quality Control Troubleshooting Guide

This section provides guidance on overcoming challenges in purifying the synthesized deuterated this compound and ensuring its quality as an internal standard.

Problem Possible Cause(s) Recommended Solution(s)
Co-eluting Impurities with the Final Product - Impurities with similar polarity to deuterated this compound.- Optimize the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column chemistry).- Consider derivatization of the this compound to alter its chromatographic behavior and separate it from impurities.[8]
Low Recovery from Purification - Adsorption of the compound onto the stationary phase.- Inefficient extraction from the collection fractions.- Choose a suitable stationary and mobile phase for the purification method.- Ensure complete elution from the column.- Optimize the extraction procedure from the collected fractions.
Isotopic Instability (Loss of Deuterium) - Deuterium atoms located at exchangeable positions (e.g., on a carboxyl group).- Harsh pH conditions during purification or storage.- Synthesize the deuterated standard with deuterium labels on carbon atoms that are not prone to exchange.[3]- Maintain a neutral pH during purification and storage.- Store the standard in a non-protic solvent if possible.
Inaccurate Concentration of the Standard Solution - Errors in weighing the solid standard.- Incomplete dissolution in the solvent.- Adsorption to the storage vial.- Use a calibrated analytical balance for weighing.- Ensure complete dissolution by vortexing and/or sonication.- Use silanized glass vials to minimize adsorption.

Application as an Internal Standard: Troubleshooting Guide

This guide addresses issues that may arise when using the deuterated this compound as an internal standard in quantitative assays, particularly with LC-MS/MS.

Problem Possible Cause(s) Recommended Solution(s)
Chromatographic Separation of Analyte and Internal Standard - "Isotope effect" where the deuterated compound has slightly different retention properties.[3]- This is sometimes unavoidable but should be consistent. Ensure that the integration of both peaks is accurate and reproducible.- Adjusting the chromatographic method (e.g., temperature, gradient) may help to minimize the separation.
Non-linear Calibration Curve - Inappropriate concentration of the internal standard.- Matrix effects that disproportionately affect the analyte and internal standard.[9]- Optimize the concentration of the internal standard to be in the mid-range of the expected analyte concentrations.- Dilute the sample to minimize matrix effects.- Ensure the internal standard and analyte co-elute as closely as possible.[1]
High Variability in Analyte/Internal Standard Ratio - Inconsistent sample preparation or extraction.- Instability of the analyte or internal standard in the sample matrix or autosampler.[10]- Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps.[1]- Investigate the stability of the compounds under the experimental conditions.
Crosstalk or Interference between Analyte and Internal Standard - Isotopic contribution from the analyte to the internal standard signal, or vice-versa.- Presence of an isobaric interference in the sample matrix.- Use a deuterated standard with a sufficient mass difference to move it outside the natural isotope distribution of the analyte.[4]- Check for interfering peaks in blank matrix samples.- Optimize the MS/MS transitions to be highly specific for each compound.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound from Phytol

This protocol is a generalized procedure based on common synthetic methods.[5][6]

Materials:

  • Deuterated Phytol

  • Adams' catalyst (Platinum dioxide)

  • Hydrogen gas

  • Chromic oxide (CrO₃)

  • Potassium hydrogen sulfate (KHSO₄)

  • Acetic acid

  • Petroleum ether

  • Hexane

  • Methanol

  • Sulfuric acid

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Hydrogenation of Deuterated Phytol:

    • Dissolve deuterated phytol in a suitable solvent like acetic acid.

    • Add Adams' catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC).

    • Filter off the catalyst and evaporate the solvent to obtain crude deuterated phytanol.

  • Oxidation of Deuterated Phytanol to Deuterated this compound:

    • Prepare an oxidizing solution of chromic oxide and potassium hydrogen sulfate in aqueous acetic acid.

    • Add the crude deuterated phytanol dropwise to the oxidizing solution with shaking.

    • Allow the reaction to proceed for several hours.

    • Quench the reaction by adding water.

    • Extract the crude deuterated this compound with petroleum ether.

    • Wash the organic extract with water and then evaporate the solvent.

  • Purification and Methylation (for GC-MS analysis):

    • The crude this compound can be purified by saponification followed by extraction of the unsaponifiable matter.

    • Acidify the soap solution to recover the purified this compound by extraction.

    • For analysis by GC-MS, the purified this compound can be converted to its methyl ester (methyl phytanate) by refluxing in methanol with a catalytic amount of sulfuric acid.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Crude deuterated this compound

Procedure:

  • Column Preparation:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve the crude deuterated this compound in a minimal amount of the mobile phase (or a non-polar solvent).

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the purified deuterated this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Tables

Table 1: Example Mass Spectrometric Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application Note
This compound311.3267.3For analysis of the underivatized acid in negative ion mode.
Methyl Phytanate326.3101.1For GC-MS analysis after methylation.
Deuterated this compound (d3)314.3270.3Example for a d3-labeled standard in negative ion mode.
Deuterated Methyl Phytanate (d3)329.3101.1 or 104.1Example for a d3-labeled standard for GC-MS.

Note: The exact m/z values may vary depending on the adduct ion and the specific labeling pattern of the deuterated standard.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC start Deuterated Phytol hydrogenation Catalytic Hydrogenation start->hydrogenation H2, Catalyst oxidation Oxidation hydrogenation->oxidation Oxidizing Agent crude_product Crude Deuterated This compound oxidation->crude_product purification Column Chromatography crude_product->purification qc Quality Control (NMR, MS) purification->qc final_product Purified Deuterated This compound IS qc->final_product

Caption: General workflow for the synthesis and purification of deuterated this compound.

Troubleshooting_Tree start Poor Analytical Result (e.g., High Variability) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok check_analyte Investigate Analyte (Degradation, Matrix Effects) is_ok->check_analyte Yes is_variable Investigate IS (Purity, Stability, Concentration) is_ok->is_variable No check_prep Review Sample Prep (Extraction, Derivatization) check_analyte->check_prep is_variable->check_prep check_lcms Review LC-MS Method (Gradient, Source Conditions) check_prep->check_lcms

Caption: Decision tree for troubleshooting poor analytical results.

Internal_Standard_Concept cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Contains Analyte) add_is Add Known Amount of Deuterated IS sample->add_is extraction Extraction add_is->extraction sample_loss Some Loss of Analyte and IS extraction->sample_loss injection Injection extraction->injection ionization Ionization (Matrix Effects) injection->ionization detection MS Detection ionization->detection quantification Quantification (Ratio of Analyte/IS) detection->quantification

Caption: Conceptual diagram of the role of an internal standard in LC-MS analysis.

References

Addressing signal suppression in LC-MS/MS analysis of phytanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of phytanic acid. Our goal is to help you address common challenges, particularly signal suppression, and ensure the development of robust and reliable analytical methods.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to signal suppression and other matrix effects.

Problem 1: Low or No this compound Signal in Spiked Matrix Samples Compared to Neat Standards

  • Possible Cause: Significant ion suppression from co-eluting matrix components in the biological sample (e.g., plasma, serum).

  • Solutions:

    • Optimize Sample Preparation:

      • Protein Precipitation: While a quick method, it may not be sufficient to remove all interfering substances. If you are using protein precipitation (e.g., with acetonitrile or methanol), consider a subsequent clean-up step.

      • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from polar interferences. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of matrix components.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Develop an SPE method that selectively retains this compound while allowing interfering compounds, such as phospholipids, to be washed away.

    • Improve Chromatographic Separation:

      • Gradient Optimization: Adjust the gradient elution profile to achieve better separation between this compound and the region where matrix components elute. A post-column infusion experiment can help identify the retention time window of suppression.[1]

      • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., a C8 or a phenyl-hexyl column) to alter selectivity.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for signal suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][3][4][5]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

  • Possible Cause: Issues with the analytical column, mobile phase, or injection solvent.

  • Solutions:

    • Column Issues:

      • Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

      • Void Formation: A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard. If the peak shape improves, the column may need to be replaced.

    • Mobile Phase and Injection Solvent Mismatch:

      • Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. Dissolving the final extract in the initial mobile phase is a good practice.

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the acidic this compound and the stationary phase. The use of a mobile phase additive, such as a small amount of formic acid, can help to improve peak shape.

Problem 3: High Background Noise in the Chromatogram

  • Possible Cause: Contamination from solvents, reagents, sample collection tubes, or the LC-MS system itself.

  • Solutions:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents.[6] Prepare fresh mobile phases daily and filter them.

    • System Cleaning: If contamination is suspected, flush the entire LC system and clean the mass spectrometer's ion source.[7]

    • Sample Collection and Handling: Be mindful of potential contaminants from plasticizers in collection tubes or other labware.

    • Blank Injections: Run solvent blanks and matrix blanks to identify the source of the background noise.[8]

Problem 4: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Variability in matrix effects between different sample preparations or instrument instability.

  • Solutions:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and QCs.

    • Use a SIL-IS: As mentioned before, a stable isotope-labeled internal standard is crucial for correcting for sample-to-sample variations in signal suppression.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

    • System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS system and ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern in this compound analysis?

A1: Signal suppression, also known as ion suppression, is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting components from the sample matrix.[7] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. In the analysis of this compound from biological matrices like plasma or serum, high concentrations of endogenous compounds, particularly phospholipids, are a common cause of signal suppression.[9][10]

Q2: How can I determine if my this compound assay is affected by signal suppression?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves continuously infusing a standard solution of this compound into the MS while injecting a blank matrix extract onto the LC column. A drop in the constant signal baseline indicates the retention times at which co-eluting matrix components are causing ion suppression.

Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound quantification?

A3: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • It co-elutes with the analyte, meaning it is subjected to the same matrix effects (ion suppression or enhancement).

  • It compensates for variations in sample preparation, injection volume, and instrument response.

  • By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate and precise quantification can be achieved even in the presence of significant signal suppression.[4][5]

Q4: Is derivatization necessary for the LC-MS/MS analysis of this compound?

A4: While direct analysis of free fatty acids is possible, derivatization is often employed to improve the chromatographic and mass spectrometric properties of this compound.[11][12]

  • Pros of Derivatization:

    • Improved Ionization Efficiency: Derivatization can introduce a readily ionizable group, leading to increased sensitivity, especially in positive ion mode.

    • Better Peak Shape: By converting the carboxylic acid to an ester or amide, peak tailing due to interactions with the stationary phase can be reduced.

    • Increased Retention on Reversed-Phase Columns: Derivatization can increase the hydrophobicity of the molecule, leading to better retention.

  • Cons of Derivatization:

    • Additional Sample Preparation Steps: Derivatization adds time and complexity to the workflow.

    • Potential for Incomplete Reactions: The derivatization reaction must be optimized to ensure it goes to completion for consistent results.

    • Stability of Derivatives: The stability of the derivatized this compound needs to be assessed.

Q5: Which ionization technique, ESI or APCI, is less prone to signal suppression for this compound analysis?

A5: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI). This is because the ionization mechanism in APCI occurs in the gas phase, which is less affected by the non-volatile matrix components that interfere with the droplet formation and desolvation processes in ESI. However, the choice of ionization technique will also depend on the specific properties of the this compound derivative being analyzed.

Experimental Protocols and Data

Table 1: Example Experimental Protocol for this compound Analysis in Human Plasma by LC-MS/MS with Derivatization

StepProcedure
1. Sample Preparation Acid Hydrolysis: To 50 µL of plasma, add a deuterated internal standard for this compound. Add an acidic solution (e.g., HCl in methanol) and heat to hydrolyze this compound from lipids.
Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent like hexane. Evaporate the organic layer to dryness.
Derivatization (TMAE): Reconstitute the dried extract and derivatize the carboxylic acid group of this compound using a reagent such as 2-bromo-N,N,N-trimethylethanaminium bromide to form the trimethyl-amino-ethyl (TMAE) ester. This introduces a permanent positive charge, enhancing ionization in positive ESI mode.
2. LC Separation Column: C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 - 10 µL.
3. MS/MS Detection Ionization Mode: Positive Electrospray Ionization (ESI+).
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the this compound derivative and its stable isotope-labeled internal standard.

Table 2: Representative Quantitative Performance Data for a this compound LC-MS/MS Assay

ParameterThis compound
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%

Note: These are example values and may vary depending on the specific method and instrumentation.

Table 3: Typical this compound Concentrations in Human Plasma

PopulationThis compound Concentration (µM)
Normal Controls < 10
Patients with Refsum Disease > 200

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Stable Isotope Internal Standard Plasma->Add_IS Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Derivatization Derivatization LLE->Derivatization LC_Column Reversed-Phase LC Column Derivatization->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quantification Quantification (Analyte/IS Ratio) MS2->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Ion_Suppression cluster_gas_phase Gas Phase cluster_detector Mass Spectrometer Detector A This compound A_ion [this compound+H]+ A->A_ion Ionization Reduced_A_ion Reduced [this compound+H]+ Signal A->Reduced_A_ion Competition for Charge/ Surface Area M Matrix Component M_ion [Matrix+H]+ M->M_ion Ionization C Charge (+) Detector Detector A_ion->Detector Reduced_A_ion->Detector Suppressed Signal

Caption: Mechanism of ion suppression in the ESI source.

References

Best practices for long-term storage of phytanic acid-containing samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and analysis of phytanic acid-containing samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound samples?

A1: For long-term stability, it is recommended to store this compound samples, particularly in plasma or as a solution in ethanol, at -20°C or lower.[1][2] Storage at -80°C is also a suitable option, with stability reported for at least six months in solvent.[3]

Q2: What is the optimal solvent for storing this compound?

A2: Ethanol is a commonly used and recommended solvent for storing this compound.[1][4][5] Chloroform and methanol are also suitable solvents.[5] It is advised not to store this compound in aqueous solutions for more than a day due to its limited stability.[1]

Q3: What type of containers should be used for storing this compound samples?

A3: To prevent contamination and degradation, it is best to use glass, polyethylene, or Teflon containers for storing this compound.[6][7] For samples dissolved in organic solvents, amber glass vials with Teflon-lined caps are ideal to protect from light and prevent solvent evaporation.

Q4: How stable is this compound during long-term storage?

A4: When stored at -20°C as a solution in ethanol, this compound has been shown to be stable for at least two years.[1][4][5] However, stability is dependent on the storage conditions, including temperature, solvent, and exposure to light and air.

Q5: How many freeze-thaw cycles can a this compound sample undergo?

A5: It is recommended to minimize freeze-thaw cycles. While some studies on other fatty acids suggest limited stability through a few cycles, repeated freezing and thawing can lead to an increase in free fatty acids due to enzymatic activity, potentially affecting the accuracy of this compound measurements.[8] For best results, aliquot samples into single-use volumes before freezing.

Data Presentation: Stability of this compound Under Various Storage Conditions

The following table summarizes the stability of this compound under different storage conditions. It is important to note that these are estimates, and stability can be influenced by the specific sample matrix and the presence of antioxidants.

Storage TemperatureSolvent/MatrixDurationEstimated Stability
Room TemperatureEthanol< 1 weekProne to degradation
4°CEthanol~1-2 weeksGradual degradation
-20°CEthanol≥ 2 yearsHigh stability[1][4][5]
-20°CPlasmaLong-termGenerally stable[2]
-80°CEthanol≥ 6 monthsHigh stability[3]
Aqueous SolutionBuffer< 24 hoursNot recommended[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Extraction

  • Question: I am experiencing low recovery of this compound from my plasma samples. What could be the cause and how can I improve it?

  • Answer: Low recovery of this compound can be due to several factors:

    • Incomplete Protein Precipitation and Lysis: Ensure thorough vortexing and incubation with the precipitation solvent (e.g., ethanol or isopropanol) to completely denature proteins and release the this compound.

    • Suboptimal Solvent Polarity: The choice of extraction solvent is critical. A mixture of polar and non-polar solvents, such as hexane and isopropanol, is often used to efficiently extract lipids. Adjusting the ratio may improve recovery depending on the sample matrix.

    • Incomplete Phase Separation: After adding all solvents, ensure a clear separation between the aqueous and organic layers by adequate centrifugation. Carryover of the aqueous layer can reduce the recovery of this compound in the organic phase.

    • Insufficient Mixing: Thoroughly vortex the sample at each step of the extraction process to ensure proper mixing of the sample with the extraction solvents.

Issue 2: Peak Splitting or Tailing in GC-MS Chromatogram

  • Question: My this compound peak in the GC-MS chromatogram is showing splitting or tailing. What are the possible reasons and solutions?

  • Answer: Peak splitting or tailing for this compound can arise from several issues:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute your sample and re-inject. High concentrations of this compound can lead to non-linear detector responses.[9]

    • Improper Derivatization: Incomplete derivatization to fatty acid methyl esters (FAMEs) can result in peak tailing. Ensure that the derivatization reagent is fresh and that the reaction goes to completion by optimizing the reaction time and temperature.

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Use a deactivated liner and ensure the column is properly conditioned.

    • Contamination: Contamination in the GC inlet or the column can lead to peak splitting. Regular maintenance, including changing the septum and liner, is crucial.

    • Solvent Mismatch: Injecting the sample in a solvent that is not compatible with the column's stationary phase can cause peak splitting. Ensure the solvent is appropriate for the GC column being used.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from established methods for fatty acid analysis from plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Hexane

  • Isopropanol

  • Sodium sulfate (anhydrous)

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated sodium chloride solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 200 µL of plasma into a glass centrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard to the plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new clean glass tube.

  • Re-extraction: Repeat the extraction step on the remaining aqueous layer with another 2 mL of the hexane:isopropanol mixture. Combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF3 in methanol to the dried extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

  • Final Sample Preparation: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Extraction of this compound from Tissues

Procedure:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Follow the lipid extraction procedure outlined in Protocol 1, starting from step 3, using the tissue homogenate instead of plasma. The solvent volumes may need to be adjusted based on the amount of tissue used.

Protocol 3: Extraction of this compound from Cultured Cells

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or other appropriate methods.

  • Lipid Extraction: Follow the lipid extraction procedure outlined in Protocol 1, starting from step 3, using the cell lysate.

Mandatory Visualizations

Phytanic_Acid_Metabolism Diet Dietary Intake (Dairy, Ruminant Fats, Fish) Phytol Phytol Diet->Phytol Phytanic_Acid This compound Phytol->Phytanic_Acid Conversion Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Alpha_Oxidation Peroxisomal α-Oxidation Phytanoyl_CoA->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Refsum_Disease Refsum Disease (PHYH gene mutation) Alpha_Oxidation->Refsum_Disease Blocked in Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation Activation & Metabolites Further Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Beta_Oxidation->Metabolites

Caption: Metabolic pathway of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) Storage 2. Long-Term Storage (-20°C or -80°C) Sample_Collection->Storage Extraction 3. Lipid Extraction (Addition of Internal Standard, Solvent Extraction) Storage->Extraction Derivatization 4. Derivatization (Conversion to FAMEs) Extraction->Derivatization Analysis 5. GC-MS Analysis Derivatization->Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Results 7. Results Interpretation Data_Processing->Results

Caption: Experimental workflow for this compound analysis.

References

Reducing variability in cell-based assays involving phytanic acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytanic acid in cell-based assays. Our goal is to help you reduce variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My experimental results with this compound are highly variable. What are the common causes and how can I mitigate them?

Variability in this compound assays can stem from several factors, from initial preparation to final analysis. Here are the most common sources and solutions:

  • Inconsistent this compound Preparation: The method of solubilizing and delivering this compound to your cells is critical. Due to its lipophilic nature, this compound requires a carrier. Inconsistent preparation of this complex can lead to significant variability.

    • Solution: Standardize your this compound stock and working solution preparation. Always use the same solvent and carrier protein (like Bovine Serum Albumin - BSA), and ensure the complex is properly formed before adding it to your cell culture media. Follow a consistent, detailed protocol for every experiment.

  • Cell Culture Conditions: Any variation in routine cell culture practices can impact how cells respond to this compound.

    • Solution: Maintain consistent cell culture conditions. This includes using the same media formulation, serum percentage, passage number, and cell density for every experiment. It is also recommended to use cryopreserved cell banks to start each experiment, which can reduce variability that arises from continuous passaging.[1]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have physiological effects on cells, even at low concentrations.

    • Solution: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent and carrier as your this compound-treated samples. This will help you distinguish the effects of this compound from those of the solvent.[2]

  • Assay-Specific Parameters: The timing of treatment, incubation periods, and the specific assay being performed can all contribute to variability.

    • Solution: Optimize and standardize all assay parameters. This includes the duration of this compound exposure and the timing of any subsequent assays. Once optimized, these parameters should be kept consistent across all experiments.

2. What is the best way to prepare a this compound stock solution and working solution for cell culture?

Proper preparation of this compound solutions is crucial for consistent results. Here is a recommended procedure:

  • Stock Solution: this compound is typically supplied in a solvent like ethanol.[2] It is soluble in DMSO and dimethylformamide at approximately 100 mg/mL.[2] Prepare a high-concentration stock solution in your chosen solvent. Aliquot the stock solution into single-use volumes and store at -20°C to maintain stability for up to two years.[2] Avoid repeated freeze-thaw cycles.

  • Working Solution (Complexing with BSA): Because this compound is sparingly soluble in aqueous solutions, it needs to be complexed with a carrier protein like BSA to ensure its delivery to cells in culture. A common method is to prepare a this compound/BSA complex. The molar ratio of this compound to BSA is a critical parameter that should be optimized and kept consistent.

3. I'm observing unexpected cytotoxicity. Is this compound toxic to cells?

Yes, this compound can be cytotoxic, and the extent of toxicity can depend on the cell type, concentration, and duration of exposure.[3][4] High concentrations of this compound have been shown to induce:

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS).[3][5]

  • Calcium Deregulation: this compound can cause a rapid increase in intracellular calcium levels.[3][6]

  • Apoptosis: It can trigger programmed cell death.[3]

  • Oxidative Stress: The generation of ROS can lead to cellular damage.[3][7]

If you are observing excessive cytotoxicity, consider performing a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.

4. How does this compound exert its effects on cells? What are the key signaling pathways involved?

This compound is known to influence several key signaling pathways:

  • PPAR/RXR Activation: this compound can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[4][7][8][9] This interaction can modulate the expression of genes involved in lipid and glucose metabolism.[9]

  • EGFR Transactivation: It can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn can activate NADPH oxidase (NOX) and increase ROS production.[10]

  • Calcium Signaling: this compound can activate the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium.[6]

  • Mitochondrial Apoptosis Pathway: By inducing mitochondrial dysfunction and the release of cytochrome c, this compound can initiate the intrinsic pathway of apoptosis.[3]

Understanding these pathways can help in designing experiments and interpreting results. For example, if you are studying a process known to be regulated by PPARs, this compound could be a relevant experimental tool.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a stock solution of this compound complexed with Bovine Serum Albumin (BSA) for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 100 mM this compound Stock in Ethanol:

    • Dissolve the required amount of this compound in 100% ethanol to make a 100 mM stock solution.

    • Vortex thoroughly until completely dissolved.

    • Store in single-use aliquots at -20°C.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Stock in PBS:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (100 mg/mL).

    • Gently rotate or stir to dissolve. Avoid vigorous shaking to prevent frothing.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store in aliquots at -20°C.

  • Prepare the this compound-BSA Complex (e.g., 5 mM this compound in 1 mM BSA):

    • In a sterile conical tube, add the appropriate volume of the 10% BSA stock solution and dilute with serum-free cell culture medium to achieve a final BSA concentration of 1 mM.

    • Warm the BSA solution to 37°C.

    • Slowly add the 100 mM this compound stock solution dropwise to the BSA solution while gently vortexing to achieve a final this compound concentration of 5 mM. This will result in a 5:1 molar ratio of this compound to BSA.

    • Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle agitation to allow for complex formation.

    • The final complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

  • Treating Cells:

    • Thaw the this compound-BSA complex at 37°C.

    • Dilute the complex to the desired final concentration in your complete cell culture medium.

    • Also, prepare a vehicle control by diluting a BSA solution (without this compound) and the corresponding amount of ethanol in the complete cell culture medium.

    • Remove the old medium from your cells and replace it with the medium containing the this compound-BSA complex or the vehicle control.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of this compound in Cell-Based Assays

Cell Type/SystemConcentration RangeObserved EffectReference
Rat Aortic Smooth Muscle Cells0.5 - 10 µg/mLIncreased NOX activity and EGFR phosphorylation[10]
Rat Hippocampal Astrocytes100 µMIncreased cytosolic Ca2+, mitochondrial depolarization, ROS generation, and cell death[3][5]
Human and Bovine Retinal Pigment Epithelial Cells200 µMMorphological changes consistent with Refsum's disease[11]
3T3-L1 CellsNot specified, but used to induce adipocyte differentiationAdipocyte differentiation[8]
Rat Primary HepatocytesNot specified, but used at physiological concentrationsEnhanced 2-deoxy-D-glucose uptake[9]

Table 2: Solvent and Carrier Information for this compound

ParameterDetailsReference
Common Solvents Ethanol, DMSO, Dimethylformamide[2]
Solubility in Organic Solvents Approx. 100 mg/mL in DMSO and Dimethylformamide[2]
Solubility in Aqueous Buffers Sparingly soluble. 1 mg/mL in 0.15 M Tris-HCl (pH 8.5) when diluted from an ethanolic solution.[2]
Recommended Carrier Bovine Serum Albumin (BSA), fatty acid-free[11]
Storage of Stock Solution -20°C[2]
Stability of Stock Solution ≥ 2 years at -20°C in ethanol[2]

Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PA_Stock This compound Stock (in Ethanol/DMSO) PA_BSA_Complex This compound-BSA Complex PA_Stock->PA_BSA_Complex BSA_Stock Fatty Acid-Free BSA Stock (in PBS) BSA_Stock->PA_BSA_Complex Treatment Treatment with PA-BSA Complex PA_BSA_Complex->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Vehicle_Control Vehicle Control (BSA + Solvent) Cell_Culture->Vehicle_Control Downstream_Assay Downstream Assays (e.g., Viability, Gene Expression, etc.) Treatment->Downstream_Assay Vehicle_Control->Downstream_Assay Data_Analysis Data Analysis & Interpretation Downstream_Assay->Data_Analysis

Caption: Experimental workflow for this compound cell-based assays.

Phytanic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mito Mitochondrion PA This compound GPR40 GPR40 PA->GPR40 EGFR EGFR PA->EGFR transactivates PPAR PPARs PA->PPAR RXR RXR PA->RXR Mito_Dysfunction Mitochondrial Dysfunction PA->Mito_Dysfunction Ca_increase ↑ Intracellular Ca2+ GPR40->Ca_increase activates NOX NADPH Oxidase (NOX) EGFR->NOX activates ROS ↑ ROS NOX->ROS ROS->Mito_Dysfunction Gene_Expression Gene Expression (Lipid & Glucose Metabolism) PPAR->Gene_Expression RXR->Gene_Expression CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Key signaling pathways affected by this compound.

References

Calibration curve challenges in high-concentration phytanic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves in high-concentration phytanic acid samples.

Troubleshooting Guide

Question: My calibration curve for this compound is non-linear at high concentrations. What could be the cause and how can I address this?

Answer:

Non-linearity at high concentrations is a common issue in this compound analysis. The primary causes are typically detector saturation or matrix effects.

  • Detector Saturation: Mass spectrometry detectors have a limited dynamic range. At high concentrations of this compound, the detector can become saturated, leading to a plateau in the signal response and a non-linear calibration curve.

    • Solution: Dilute your samples to bring the this compound concentration within the linear range of your instrument. It is crucial to determine the linear dynamic range of your specific method by running a series of standards at decreasing concentrations. A video discussion on this topic suggests that concentrations between 5 and 100 micromolar are often described as linear, but above a certain level, you will need to dilute your sample to get back into this linear range[1].

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This effect can be more pronounced at higher analyte concentrations.

    • Solution:

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended.[2][3][4][5] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

      • Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components.

      • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is identical to your samples (e.g., blank plasma) to compensate for matrix effects.

Question: I'm observing poor reproducibility and accuracy in my high-concentration this compound measurements. What are the likely sources of error?

Answer:

Poor reproducibility and accuracy can stem from several factors throughout the analytical workflow.

  • Sample Preparation: Inconsistent extraction efficiency or incomplete derivatization can introduce significant variability.

    • Solution: Ensure your extraction and derivatization protocols are well-validated and followed precisely. For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is a critical step to reduce the polarity of this compound.[6]

  • Instrumental Variability: Fluctuations in instrument performance can affect results.

    • Solution: Regularly perform instrument maintenance and calibration. Use an internal standard to correct for variations in injection volume and detector response.

  • Calibration Curve Issues: An improperly prepared or fitted calibration curve will lead to inaccurate quantification.

    • Solution:

      • Ensure calibration standards are prepared accurately and are evenly spaced across the concentration range.[7]

      • Use a sufficient number of calibration points to accurately define the curve.

      • Evaluate the linearity of your curve and use an appropriate regression model. If the curve is non-linear, consider using a quadratic fit or restricting the analysis to the linear range.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for this compound calibration curves in GC-MS or LC-MS/MS analysis?

A1: The linear range can vary depending on the specific instrument and method. However, literature suggests that a linear response is often achievable in the low micromolar range. For instance, one GC-MS method demonstrated linearity from 0.032 to 9.951 μmol/L for pristanic acid, a related compound[8]. Another study using UFLC-UV reported linearity for this compound between 1 – 20 μg/mL[9]. A presentation on this compound analysis mentioned that concentrations between 5 and 80 or 100 micromolar are often described as linear[1]. It is essential to empirically determine the linear range for your specific assay.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like plasma?

A2: The most effective strategy is the use of a stable isotope-labeled internal standard, such as deuterated this compound.[2][3][4][5] Additionally, thorough sample preparation, including protein precipitation and liquid-liquid or solid-phase extraction, can help remove interfering substances. Preparing calibration standards in a blank matrix that matches your sample (matrix-matched calibration) is also a valuable approach.

Q3: Is derivatization necessary for this compound analysis?

A3: For GC-MS analysis, derivatization is generally required to convert the polar carboxylic acid group into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[6] This improves chromatographic peak shape and reduces adsorption in the GC system. For LC-MS/MS analysis, derivatization may not be necessary, but it can be used to improve ionization efficiency and sensitivity.[10]

Q4: What are the key considerations for sample preparation when analyzing high concentrations of this compound?

A4: The primary consideration is the need for sample dilution to ensure the concentration falls within the linear dynamic range of the calibration curve.[1] It is also important to use a validated extraction method that provides high and reproducible recovery. Hydrolysis is often necessary to release this compound from lipids.

Quantitative Data Summary

Table 1: Reported Linearity Ranges for this compound and Related Compounds

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
Pristanic AcidGC-MSPlasma0.032 to 9.951 µmol/L0.9999[8]
This compoundUFLC-UVRat Serum1 to 20 µg/mL0.9997[9]
This compoundNot SpecifiedNot Specified5 to 100 µmol/LNot Reported[1]
Various Fatty AcidsLC-MS/MSPlasma0.1–200 μmol/lNot Reported[9]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by GC-MS with Stable Isotope Dilution

This protocol is a generalized procedure based on common practices described in the literature.[11][12][13]

  • Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of deuterated this compound internal standard.

  • Hydrolysis: Add 1 mL of ethanolic potassium hydroxide and heat at 70°C for 60 minutes to hydrolyze the lipids and release the this compound.

  • Extraction:

    • Cool the sample and add 1 mL of water and 2 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the extraction with another 2 mL of hexane and combine the extracts.

  • Derivatization to FAMEs:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 2 mL of 12% w/w BCl₃-methanol.[6]

    • Heat at 60°C for 10 minutes.[6]

    • Cool, then add 1 mL of water and 1 mL of hexane.[6]

    • Shake the vessel and allow the layers to separate.[6]

    • Carefully transfer the upper (organic) layer containing the FAMEs to a GC vial.[6]

  • GC-MS Analysis:

    • Inject 1 µL of the sample extract into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS).[8]

    • Employ a temperature program that provides good separation of this compound methyl ester from other fatty acids.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both this compound methyl ester and its deuterated internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.

    • Process the standards using the same procedure as the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Phytanic_Acid_Metabolism This compound Metabolism cluster_diet Dietary Intake cluster_peroxisome Peroxisomal α-Oxidation cluster_beta_oxidation Peroxisomal β-Oxidation Diet Dietary Sources (Dairy, Ruminant Fats) Phytanic_Acid This compound Diet->Phytanic_Acid Absorption Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Hydroxylation (Phytanoyl-CoA hydroxylase) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Cleavage Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation Beta_Oxidation β-Oxidation Cycles Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of this compound α-oxidation in peroxisomes.

Troubleshooting_Workflow Troubleshooting High-Concentration Calibration Issues Start Start: High-Concentration Sample Problem Problem: Non-linear curve or poor reproducibility Start->Problem Check_Linearity Is the calibration curve linear in the high concentration range? Dilute_Sample Action: Dilute sample into linear range Check_Linearity->Dilute_Sample No Check_IS Are you using a stable isotope-labeled internal standard? Check_Linearity->Check_IS Yes Reanalyze Re-analyze diluted sample Dilute_Sample->Reanalyze Success Successful Quantification Reanalyze->Success Implement_IS Action: Implement stable isotope-labeled internal standard Check_IS->Implement_IS No Check_Matrix_Effects Evaluate Matrix Effects: Analyze standards in solvent vs. matrix Check_IS->Check_Matrix_Effects Yes Implement_IS->Reanalyze Matrix_Matched Action: Use matrix-matched calibrants Check_Matrix_Effects->Matrix_Matched Review_Protocol Review Sample Prep Protocol: - Extraction Efficiency - Derivatization Consistency Check_Matrix_Effects->Review_Protocol Matrix_Matched->Reanalyze Review_Protocol->Reanalyze Problem->Check_Linearity

Caption: A logical workflow for troubleshooting calibration curve challenges.

References

Selecting the appropriate column for phytanic acid separation in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of phytanic acid. It is designed for researchers, scientists, and drug development professionals to assist in method development and resolve common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the chromatographic analysis of this compound.

ProblemPossible CausesRecommended Solutions
Poor Resolution/Peak Tailing Inappropriate column selection (stationary phase, dimensions).Column Selection: For GC-MS, a mid-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point. For LC-MS, a C8 or C18 reversed-phase column is commonly used.[1][2] Consider a graphitized carbon column for improved separation of phytanic and pristanic acid. For diastereomer separation, a chiral column is necessary. Column Dimensions: Use a longer column (e.g., 30 m for GC) for better resolution. A smaller internal diameter (e.g., 0.25 mm for GC) can also enhance separation.
Mobile phase composition is not optimal.GC: Optimize the temperature gradient program. A slower ramp rate can improve separation. LC: Adjust the mobile phase gradient. For reversed-phase, altering the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact resolution. Ensure the pH of the mobile phase is appropriate for the acidic nature of this compound.
Sample overload.Reduce the injection volume or dilute the sample.
Low Sensitivity/Poor Signal Inefficient ionization in the mass spectrometer.LC-MS: this compound may require derivatization to improve its mass spectrometric properties, especially for positive-ion electrospray ionization.
Suboptimal detector settings.Optimize detector parameters, such as collision energy in MS/MS, to maximize the signal for this compound and its fragments.
Sample loss during preparation.Review the sample extraction and derivatization steps to ensure high recovery. Use an appropriate internal standard to correct for losses.
Retention Time Shifts Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Use high-purity solvents.
Column degradation.Use a guard column to protect the analytical column from contaminants. If performance continues to degrade, replace the column.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Ghost Peaks/Contamination Carryover from previous injections.Implement a thorough wash step between injections, using a strong solvent to clean the injector and column.
Contamination from sample preparation.Use high-purity reagents and clean labware for sample preparation to avoid introducing interfering substances.

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography is best for this compound analysis, GC or LC?

Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are widely used for the analysis of this compound.[2][3]

  • GC-MS is a robust and well-established technique, often requiring derivatization of this compound to its methyl ester for improved volatility and chromatographic performance.[1][4]

  • LC-MS/MS offers the advantage of analyzing this compound without derivatization in some cases and can provide high sensitivity and specificity, especially with tandem mass spectrometry.[2]

The choice between GC and LC often depends on the available instrumentation, sample matrix, and the specific goals of the analysis.

Q2: What is the most critical factor in selecting a column for this compound separation?

The most critical factor is the stationary phase chemistry .

  • For GC analysis , a mid-polar stationary phase, such as 5% phenyl-methylpolysiloxane, is generally suitable for separating this compound from other fatty acids.[1]

  • For LC analysis , a reversed-phase stationary phase like C8 or C18 is a common choice.[2]

  • If the goal is to separate the diastereomers of this compound (e.g., (3R,7R,11R)-phytanic acid and (3S,7R,11R)-phytanic acid), a chiral stationary phase is mandatory. Polysaccharide-based chiral columns are often effective for this purpose.

Q3: Do I need to derivatize this compound before analysis?

  • For GC analysis , derivatization is almost always necessary to convert the carboxylic acid group into a more volatile ester (e.g., methyl ester). This improves peak shape and thermal stability.[4]

  • For LC-MS analysis , derivatization is not always required, especially when using electrospray ionization in negative mode. However, derivatization can enhance ionization efficiency and sensitivity in some cases.

Q4: How can I improve the separation of this compound from its structural isomer, pristanic acid?

Achieving baseline separation of this compound and pristanic acid can be challenging. A graphitized carbon column has been shown to provide excellent resolution for these two compounds in HPLC.[5] Optimizing the mobile phase gradient and using a longer column can also improve separation on standard reversed-phase columns.

Column Selection Guide

The following table summarizes key specifications for columns commonly used in this compound analysis.

TechniqueColumn Name ExampleStationary PhaseParticle/Film ThicknessDimensions (L x I.D.)Key Application
GC-MS Agilent HP-5MS5% Phenyl Methyl Siloxane0.25 µm30 m x 0.25 mmGeneral purpose analysis of this compound methyl ester.[1]
GC-MS SGE BPX55% Phenyl Polysilphenylene-siloxane0.22 µm25 m x 0.22 mmSeparation from other fatty acids.
LC-MS Narrow Bore C8Octylsilane (C8)Not SpecifiedNot SpecifiedSeparation of pristanic, phytanic, and very long-chain fatty acids.[2]
HPLC HypercarbPorous Graphitic Carbon5 µm100 mm x 4.6 mmBaseline separation of phytanic and pristanic acids.[5]
Chiral LC Daicel CHIRALPAK/CHIRALCELPolysaccharide-based5 µmVariousSeparation of this compound diastereomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol is a generalized procedure for the analysis of this compound in plasma using GC-MS, involving extraction and derivatization.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Add 1 mL of ethanolic potassium hydroxide and heat at 70°C for 60 minutes to hydrolyze the lipids.

    • Cool the sample and add 1 mL of water and 2 mL of n-hexane.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the extracts.

    • Evaporate the hexane under a stream of nitrogen.

  • Derivatization (Methylation):

    • To the dried extract, add 200 µL of 2% methanolic HCl.

    • Heat at 70°C for 30 minutes.

    • Cool and add 1 mL of water and 500 µL of n-hexane.

    • Vortex and centrifuge. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for target ions of this compound methyl ester.

Protocol 2: LC-MS/MS Analysis of this compound in Serum

This protocol outlines a general method for the direct analysis of this compound in serum using LC-MS/MS.

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 50 µL of serum, add an internal standard.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Column Selection Workflow

ColumnSelectionWorkflow start Start: Define Analytical Goal analysis_type Type of Analysis start->analysis_type gc_path GC-MS analysis_type->gc_path Volatility is high (with derivatization) lc_path LC-MS analysis_type->lc_path Direct analysis desired gc_column Mid-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane) gc_path->gc_column chiral_check Separate Diastereomers? lc_path->chiral_check achiral_lc Standard Reversed-Phase (C8, C18) chiral_check->achiral_lc No chiral_lc Chiral Column (e.g., Polysaccharide-based) chiral_check->chiral_lc Yes end Final Column Choice achiral_lc->end chiral_lc->end gc_column->end

Caption: Workflow for selecting the appropriate chromatography column for this compound analysis.

References

Method refinement for distinguishing between phytanic acid and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phytanic Acid Isomer Analysis

Welcome to the technical support center for the analysis of this compound and its isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the refinement of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it challenging to distinguish between this compound and its key isomer, pristanic acid?

A: The primary challenge lies in their structural similarity. Both are branched-chain fatty acids, but this compound (C20) must first undergo alpha-oxidation to become pristanic acid (C19) before it can be further broken down by beta-oxidation.[1][2] This structural closeness results in similar physicochemical properties, leading to difficulties like co-elution in chromatographic systems. Their resolution often requires optimized analytical methods, such as specialized gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.[3][4]

Q2: My GC-MS analysis shows poor peak resolution or co-elution of this compound with other fatty acids like linoleic acid. What are the common causes and solutions?

A: This is a frequent issue. Here are several troubleshooting steps:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp or the addition of an isothermal hold can increase the separation between closely eluting peaks.[5][6]

  • Select an Appropriate Derivatization Agent: Derivatization is crucial for analyzing acidic compounds by GC-MS.[7] Converting the carboxylic acids to methyl esters (e.g., using BF3-methanol) or tert-butyldimethylsilyl (t-BDMS) ethers can improve volatility and chromatographic behavior.[5][6] The choice of derivative can alter retention times and improve separation.

  • Choose the Right GC Column: A column with a different stationary phase polarity may provide the necessary selectivity. For instance, a BPX5 column has been successfully used to achieve baseline resolution between phytanic and linoleic acid.[5][6]

  • Consider Chemical Treatment: In some older methods, samples were treated with bromine to modify unsaturated fatty acids like linoleic acid, causing them to elute later and preventing co-elution with this compound.[5] However, modern high-resolution columns and optimized methods can often achieve this separation without extra chemical steps.[5][6]

Q3: Can I use Liquid Chromatography (LC) methods to separate these isomers?

A: Yes, LC-MS/MS is a powerful alternative to GC-MS and is increasingly used for the analysis of phytanic and pristanic acids.[4][8]

  • Method: A common approach involves a reversed-phase column (e.g., C8 or C18) coupled with tandem mass spectrometry.[4][9]

  • Derivatization: To enhance ionization efficiency for mass spectrometry, derivatization is often employed. Reagents that add a permanently charged group, such as trimethyl-amino-ethyl (TMAE) iodide esters or DAABD-AE, are effective for analysis in positive-ion electrospray ionization mode.[8][10][11]

  • Advantage: LC-MS/MS methods can be very rapid, with some UPLC-MS/MS methods achieving injection-to-injection times of just 5 minutes, making them suitable for high-throughput screening of peroxisomal disorders.[10][11]

Q4: Are there non-chromatographic techniques to distinguish between this compound isomers?

A: While chromatography is the gold standard for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for structural elucidation and distinguishing between isomers without separation.

  • ¹H-NMR: The signals from protons near chiral centers or branches can have distinct chemical shifts and coupling constants. For example, the diastereomers of this compound methyl ester can be distinguished by the signal dispersion of multiplets in the ¹H-NMR spectrum.[12] The methyl group at the C3 position of this compound provides a characteristic signal that can help differentiate it from other structures.[13]

  • ¹³C-NMR: Carbon NMR can also provide clear distinctions, as the chemical environment of each carbon atom will be unique to a specific isomer.[14]

Q5: How can I resolve the different stereoisomers of this compound?

A: Separating stereoisomers (enantiomers and diastereomers) requires a chiral environment. This is typically achieved using chiral chromatography.[15]

  • Chiral Stationary Phases (CSPs): HPLC or GC columns with a chiral stationary phase can be used. These phases are often based on polysaccharides like cellulose or amylose derivatives.[15][16]

  • Mechanism: The principle relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different interaction strengths, leading to different retention times.[15][17] This technique has been successfully used to resolve diastereomeric forms of 2-hydroxythis compound methyl esters.[17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Phytanic and Pristanic Acid in Plasma

This protocol provides a general workflow for the quantification of total phytanic and pristanic acid from plasma samples.

  • Sample Preparation & Hydrolysis:

    • To 50-100 µL of plasma, add a known amount of deuterated internal standards (e.g., d3-phytanic acid, d3-pristanic acid).[18]

    • Add ethanolic potassium hydroxide to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). Heat the mixture (e.g., at 80°C for 30 minutes) to ensure complete hydrolysis.[6]

    • Cool the sample, then acidify with an acid like HCl to protonate the free fatty acids.

  • Extraction:

    • Extract the free fatty acids from the aqueous solution using an organic solvent such as hexane.[6]

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean tube. Repeat the extraction for maximum recovery.

  • Derivatization (Methylation):

    • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

    • Add a methylating agent, such as 14% Boron Trifluoride in methanol (BF₃-MeOH).

    • Seal the tube and heat (e.g., at 100°C for 10 minutes) to form fatty acid methyl esters (FAMEs).

    • Cool the sample, add water, and re-extract the FAMEs into hexane.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column, such as a 30m x 0.25mm HP-5MS or BPX5 column.[6][18]

    • Injection: Inject 1 µL of the final hexane extract in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 0.5-1 min, then ramp at 10-30°C/min to a final temperature of around 300°C and hold.[5][6]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound, pristanic acid, and their internal standards.[18]

Quantitative Data

Table 1: Example GC-MS Parameters for Phytanic and Pristanic Acid Analysis

AnalyteDerivativeRetention Time (min)Monitored Ions (m/z)
Pristanic Acid (PrA)Methyl Ester~19.33355
d3-Pristanic Acid (IS)Methyl Ester~19.31358
This compound (PhA)Methyl Ester~20.39369
d3-Phytanic Acid (IS)Methyl Ester~20.38372

Note: Retention times and ions are examples based on a specific validated method and will vary depending on the exact instrumentation, column, and derivatization agent used. Data adapted from Yi et al., 2021.[18]

Table 2: Normal Plasma Reference Ranges

AnalyteAge GroupConcentration (µmol/L)
This compound≥24 months≤9.88
Pristanic Acid≥24 months≤2.98

Note: Reference ranges can vary between laboratories. These values are indicative. Data adapted from Mayo Clinic Laboratories.[19]

Visualizations

Diagrams of Workflows and Pathways

Below are diagrams illustrating key processes related to this compound analysis and metabolism.

cluster_workflow General Analytical Workflow Sample Plasma Sample + Internal Standards Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of this compound from plasma.

cluster_troubleshooting Troubleshooting: Poor Peak Resolution Start Poor Peak Resolution Observed Opt_Temp Optimize Oven Temperature Program (Slower Ramp) Start->Opt_Temp Step 1 Check_Col Change GC Column (Different Polarity) Start->Check_Col Step 2 Check_Deriv Try Alternative Derivatization Agent Start->Check_Deriv Step 3 Result Resolution Improved? Opt_Temp->Result Check_Col->Result Check_Deriv->Result Result->Start No, try next step End Problem Solved Result->End Yes

Caption: A decision tree for troubleshooting poor chromatographic resolution.

cluster_pathway Peroxisomal Alpha-Oxidation of this compound Phytanic This compound (C20, β-methylated) PhytanoylCoA Phytanoyl-CoA Phytanic->PhytanoylCoA Activation Hydroxy 2-Hydroxyphytanoyl-CoA PhytanoylCoA->Hydroxy Hydroxylation (Phytanoyl-CoA Dioxygenase) Pristanal Pristanal + Formyl-CoA Hydroxy->Pristanal Cleavage Pristanic Pristanic Acid (C19) Pristanal->Pristanic Oxidation BetaOx Beta-Oxidation Pristanic->BetaOx Ready for β-oxidation

Caption: The metabolic pathway of this compound alpha-oxidation in peroxisomes.

References

Validation & Comparative

Validation of phytanic acid as a dietary biomarker for dairy and ruminant fat intake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount. This guide provides a comprehensive comparison of phytanic acid as a biomarker for dairy and ruminant fat consumption against other common alternatives, supported by experimental data and detailed methodologies.

This compound, a branched-chain fatty acid, is a promising biomarker for objectively assessing the intake of fat from dairy products and ruminant animals. Its formation is unique to the digestive systems of ruminants, making it a specific indicator of the consumption of these food sources. This guide delves into the validation of this compound, compares its performance with other biomarkers, and provides the necessary experimental details for its application in research and clinical settings.

Comparison of Biomarkers for Dairy and Ruminant Fat Intake

The selection of an appropriate biomarker is critical for the accuracy of dietary assessments. While several fatty acids have been proposed as indicators of dairy and ruminant fat intake, this compound presents a strong case due to its exogenous origin and strong correlation with consumption.

BiomarkerPrimary Dietary SourcesCorrelation with Dairy Fat IntakeKey AdvantagesKey Limitations
This compound Dairy products, ruminant meats (beef, lamb), certain fish.[1][2][3]Strong (r = 0.68)[4][5][6]- Exclusively from dietary sources in humans. - High specificity for ruminant-derived foods.- Also present in some fish, which could be a confounding factor.[3] - Levels can be influenced by the animal's diet (e.g., grass-fed vs. grain-fed).
Pentadecanoic Acid (C15:0) Dairy products, ruminant meats, some fish.[7]Moderate to Strong- Well-established biomarker. - Reflects long-term intake when measured in adipose tissue.- Can be synthesized endogenously to a small extent. - Present in non-ruminant sources, reducing specificity.
Heptadecanoic Acid (C17:0) Dairy products, ruminant meats, some fish.[7]Moderate- Often used in conjunction with C15:0.- Similar limitations to C15:0 regarding endogenous synthesis and dietary sources.
Trans-palmitoleic Acid (trans-16:1n-7) Dairy products and ruminant meats.Emerging evidence of a positive correlation.- Not produced endogenously in significant amounts.- Less studied compared to odd-chain fatty acids.

Experimental Validation of this compound as a Biomarker

The utility of this compound as a biomarker is substantiated by several key experimental findings:

  • Strong Correlation with Intake: A cross-sectional study involving meat-eating, lacto-ovo-vegetarian, and vegan women demonstrated a strong positive correlation between dairy fat intake and plasma this compound concentrations (r = 0.68, P < 0.0001).[4][5] Meat-eaters had significantly higher plasma this compound levels compared to vegetarians and vegans.[4][5]

  • Dose-Response Relationship: A randomized controlled intervention study investigated the effect of daily intake of 45g of milk fat on plasma this compound levels in healthy volunteers.[1][2] The study showed that increased dairy fat consumption led to a significant increase in plasma this compound concentrations, demonstrating a clear dose-response relationship.[1][2]

Experimental Protocols

Accurate measurement of this compound is crucial for its validation and use as a biomarker. The most common and reliable method is gas chromatography-mass spectrometry (GC-MS).

Protocol for Plasma this compound Analysis by GC-MS

This protocol provides a general framework for the analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma samples to room temperature.
  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound) to correct for extraction losses.
  • Hydrolyze the lipids to release free fatty acids by adding a strong base (e.g., ethanolic potassium hydroxide) and incubating at an elevated temperature (e.g., 70°C).
  • Acidify the sample to protonate the fatty acids.
  • Extract the fatty acids into an organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Convert the fatty acids to their more volatile methyl esters (FAMEs) or other suitable derivatives (e.g., silyl esters) for GC analysis. A common method is to use a reagent like boron trifluoride-methanol or methanolic HCl.
  • Heat the sample with the derivatization reagent to ensure complete reaction.
  • Extract the derivatized fatty acids into an organic solvent.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
  • Injector: Splitless or split injection, with an injection volume of 1-2 µL.
  • Oven Temperature Program: A temperature gradient is used to separate the different fatty acid derivatives. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all compounds elute.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis. In SIM mode, specific ions characteristic of the this compound derivative and the internal standard are monitored.
  • Mass Range: If using full scan, a range of m/z 50-500 is typical.

4. Quantification:

  • Create a calibration curve using known concentrations of a certified this compound standard.
  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Pathways

To better understand the origin and physiological relevance of this compound, the following diagrams illustrate its metabolic pathway and its role in cellular signaling.

Phytanic_Acid_Metabolism Chlorophyll Chlorophyll (in green plants) Ruminant Rumen Microorganisms Chlorophyll->Ruminant Ingestion by ruminants Phytol Phytol PhytanicAcid_Rumen This compound Phytol->PhytanicAcid_Rumen Conversion Ruminant->Phytol Releases Dairy_Meat Dairy Products & Ruminant Meat PhytanicAcid_Rumen->Dairy_Meat Accumulates in Human_Intake Human Dietary Intake Dairy_Meat->Human_Intake Plasma_PhytanicAcid Plasma This compound Human_Intake->Plasma_PhytanicAcid Absorption AlphaOxidation Peroxisomal α-Oxidation Plasma_PhytanicAcid->AlphaOxidation PristanicAcid Pristanic Acid AlphaOxidation->PristanicAcid BetaOxidation β-Oxidation PristanicAcid->BetaOxidation Energy Energy BetaOxidation->Energy

Caption: Metabolic pathway of this compound from chlorophyll in ruminants to human metabolism.

Phytanic_Acid_Signaling PhytanicAcid This compound PPARa PPARα PhytanicAcid->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates LipidMetabolism Increased Lipid Metabolism GeneExpression->LipidMetabolism FattyAcidOxidation Increased Fatty Acid Oxidation GeneExpression->FattyAcidOxidation

Caption: Signaling pathway of this compound via PPARα and RXR activation.

References

A Comparative Analysis of Phytanic Acid and Synthetic PPAR Agonists in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of phytanic acid, a naturally occurring branched-chain fatty acid, and synthetic peroxisome proliferator-activated receptor (PPAR) agonists. We will delve into their mechanisms of action, present available quantitative data from experimental studies, and provide detailed protocols for key assays. This objective analysis aims to equip researchers with the necessary information to evaluate these compounds for their potential applications in metabolic disease research and drug development.

Introduction to PPARs and their Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1] There are three main isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels and is the target for fibrate drugs.[1]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and plays a crucial role in insulin sensitization. Thiazolidinediones (TZDs) are a class of synthetic PPARγ agonists used in the treatment of type 2 diabetes.[1]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[1]

Both naturally occurring and synthetic molecules can act as agonists for these receptors, initiating a cascade of gene expression that influences metabolic pathways.

This compound: A Natural PPAR Agonist

This compound is a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll. It is present in the human diet, primarily through the consumption of dairy products and meat from ruminant animals.[2][3] Research has identified this compound as a natural ligand for PPARs, capable of activating multiple isoforms.[4][5][6]

Synthetic PPAR Agonists: A Therapeutic Arsenal

A variety of synthetic PPAR agonists have been developed for therapeutic use, each with varying selectivity and potency for the different PPAR isoforms. These include:

  • Fibrates (e.g., Fenofibrate, Bezafibrate): Primarily PPARα agonists used to treat dyslipidemia.[1][7]

  • Thiazolidinediones (TZDs) (e.g., Rosiglitazone, Pioglitazone): Potent and selective PPARγ agonists used as insulin sensitizers in the management of type 2 diabetes.[1][8]

  • Dual and Pan-Agonists: Newer generations of synthetic agonists that target multiple PPAR isoforms (e.g., PPARα/γ dual agonists) are in development to address a broader range of metabolic disorders.[1]

Comparative Efficacy: Quantitative Data

Direct, head-to-head quantitative comparisons of the efficacy of this compound versus synthetic PPAR agonists in the same experimental settings are limited in the published literature. However, we can compile data from various studies to provide an overview of their relative activities.

Table 1: PPAR Transactivation Activity

CompoundPPAR IsoformCell LineAssay TypeEC50 / ActivityReference
This compoundPPARαCV-1Luciferase ReporterSignificant activation[4][9]
This compoundPPARγCV-1Luciferase ReporterSignificant activation[4][9]
This compoundPPARβCV-1Luciferase ReporterSignificant activation[4][9]
Fenofibric Acid (active metabolite of Fenofibrate)PPARα--Potent agonist[7]
RosiglitazonePPARγCOS-7Luciferase Reporter5-fold activation at 10 µM[10]
PioglitazonePPARγHEK-293Luciferase ReporterPotent agonist[11]

Note: EC50 values are highly dependent on the specific assay conditions and cell line used, making direct comparisons between different studies challenging.

Table 2: Effects on Glucose Uptake

CompoundCell ModelAssayEffectReference
This compound (100 µM)Rat Primary Hepatocytes2-Deoxy-D-glucose uptakeEnhanced uptake[4][9]
This compound (1-10 µM)Primary Porcine Myotubes2-Deoxy-D-glucose uptake~25-35% increase[12]
Synthetic PPARγ Agonists (TZDs)Adipocytes, Muscle CellsGlucose uptakeIncreased glucose uptake[13]

Table 3: Effects on Adipocyte Differentiation

CompoundCell LineAssayEffectReference
This compound (80 µM)3T3-L1Oil Red O staining, aP2 mRNAInduced differentiation[14]
Ciglitazone (a TZD)C3H10T1/2Adipocyte differentiationPotent induction[2]
Rosiglitazone3T3-L1Oil Red O stainingInduces differentiation and browning[15][16]

Signaling Pathways

Upon activation by an agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects Phytanic_Acid This compound PPAR PPAR (α, γ, β/δ) Phytanic_Acid->PPAR Synthetic_Agonists Synthetic Agonists (Fibrates, TZDs) Synthetic_Agonists->PPAR Heterodimerization Heterodimerization PPAR->Heterodimerization RXR RXR RXR->Heterodimerization Gene_Expression Modulation of Target Gene Expression Metabolic_Outcomes Metabolic Outcomes (Lipid Metabolism, Glucose Homeostasis, Adipogenesis, Inflammation) Gene_Expression->Metabolic_Outcomes PPRE_Binding PPRE_Binding Heterodimerization->PPRE_Binding Heterodimerization (PPAR-RXR) PPRE_Binding->Gene_Expression Binds to PPRE

Caption: Generalized PPAR signaling pathway activated by this compound and synthetic agonists.

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.[10][11]

    • Co-transfect the cells with three plasmids:

      • An expression vector for the full-length human PPAR isoform of interest (e.g., PPARα or PPARγ).[10][11]

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.[10][11]

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[10]

  • Compound Treatment:

    • After transfection, plate the cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compounds (this compound or synthetic agonists) or a vehicle control (e.g., DMSO).[10]

  • Luciferase Activity Measurement:

    • After an incubation period (typically 24 hours), lyse the cells.

    • Measure the luciferase activity of both the experimental and control reporters using a luminometer and appropriate substrates.[17]

  • Data Analysis:

    • Normalize the PPAR-driven luciferase activity to the control reporter activity.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC50 value by fitting the dose-response data to a suitable model.[18]

Transactivation_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection Co-transfection: - PPAR expression vector - PPRE-luciferase reporter - Normalization control Cell_Culture->Transfection Plating Plate Cells Transfection->Plating Treatment Treat with Compounds (this compound or Synthetic Agonists) Plating->Treatment Incubation Incubate (24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis: - Normalize data - Calculate fold activation - Determine EC50 Luminometry->Analysis End End Analysis->End

Caption: Workflow for a PPAR transactivation luciferase reporter assay.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay assesses the potential of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.[14][19]

Methodology:

  • Cell Culture:

    • Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence in a multi-well plate.[19][20]

  • Induction of Differentiation:

    • Treat the confluent cells with a differentiation-inducing cocktail, which typically includes insulin, dexamethasone, and IBMX.[20]

    • Add the test compound (this compound or synthetic agonist) to the differentiation medium.[14]

  • Maturation:

    • After a few days, switch to a maintenance medium containing insulin and the test compound, and continue the culture for several more days to allow for lipid accumulation.[20]

  • Oil Red O Staining:

    • Fix the cells with a formalin solution.[21][22]

    • Wash the cells and stain with a working solution of Oil Red O, a lipid-soluble dye, for a defined period.[21][22]

    • Wash away the excess stain.[21][22]

  • Quantification:

    • Visually assess the lipid droplet formation under a microscope.

    • For quantitative analysis, elute the Oil Red O from the stained cells using a solvent like isopropanol and measure the absorbance at a specific wavelength (e.g., 500-520 nm).[19][22]

Adipocyte_Differentiation_Workflow Start Start Cell_Culture Culture Pre-adipocytes (e.g., 3T3-L1) to Confluence Start->Cell_Culture Induction Induce Differentiation (with cocktail + test compound) Cell_Culture->Induction Maturation Maintain in Maturation Medium (with test compound) Induction->Maturation Fixation Fix Cells (Formalin) Maturation->Fixation Staining Stain with Oil Red O Fixation->Staining Wash Wash Excess Stain Staining->Wash Visualization Microscopic Visualization Wash->Visualization Quantification Elute Stain and Measure Absorbance Wash->Quantification End End Visualization->End Quantification->End

Caption: Workflow for an adipocyte differentiation assay using Oil Red O staining.

Glucose Uptake Assay (2-Deoxy-D-glucose Method)

This assay measures the rate of glucose transport into cells, a key indicator of insulin sensitivity.[9][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., primary hepatocytes, myotubes, or adipocytes) in a multi-well plate.[9][12]

    • Serum-starve the cells for a few hours.

    • Pre-treat the cells with the test compound (this compound or synthetic agonist) for a specified duration.[12]

    • Stimulate the cells with insulin (or a vehicle control).

  • Glucose Uptake:

    • Add a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) or a fluorescent glucose analog like 2-NBDG to the cells and incubate for a short period.[23][24][25]

  • Termination and Lysis:

    • Stop the uptake by washing the cells with ice-cold buffer.[23]

    • Lyse the cells to release the intracellular contents.[24]

  • Measurement:

    • If using a radiolabeled analog, measure the radioactivity in the cell lysate using a scintillation counter.[25]

    • If using a fluorescent analog, measure the fluorescence intensity using a plate reader.[23][26]

  • Data Analysis:

    • Normalize the glucose uptake to the protein concentration of the cell lysate.

    • Compare the glucose uptake in treated cells to that in control cells.

Glucose_Uptake_Workflow Start Start Cell_Culture Culture Cells and Serum Starve Start->Cell_Culture Treatment Pre-treat with Test Compound Cell_Culture->Treatment Stimulation Stimulate with Insulin Treatment->Stimulation Uptake Add Labeled 2-Deoxyglucose and Incubate Stimulation->Uptake Termination Stop Uptake and Lyse Cells Uptake->Termination Measurement Measure Radioactivity or Fluorescence Termination->Measurement Analysis Normalize to Protein and Analyze Data Measurement->Analysis End End Analysis->End

Caption: Workflow for a 2-deoxy-D-glucose uptake assay.

Conclusion

Both this compound and synthetic PPAR agonists demonstrate significant effects on cellular metabolism through the activation of PPARs. This compound, as a natural dietary component, shows promise as a pan-PPAR agonist, influencing glucose uptake and adipocyte differentiation.[4][9][14] Synthetic agonists, on the other hand, offer higher potency and isoform selectivity, which has led to their successful clinical application for metabolic diseases.[1]

The choice between using this compound or a synthetic agonist in research will depend on the specific scientific question. This compound may be more relevant for studies investigating the metabolic effects of dietary components, while synthetic agonists are indispensable tools for dissecting the roles of specific PPAR isoforms and for preclinical drug development. Further head-to-head comparative studies are warranted to more precisely delineate the relative potencies and downstream effects of these different classes of PPAR agonists.

References

A Comparative Guide to Phytanic Acid and Very-Long-Chain Fatty Acids as Markers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phytanic acid and very-long-chain fatty acids (VLCFAs) as diagnostic markers for peroxisomal disorders. Peroxisomes are essential cellular organelles involved in various metabolic processes, including the breakdown of specific fatty acids. When peroxisomal function is impaired, certain fatty acids accumulate in the body, serving as crucial biomarkers for a range of inherited metabolic diseases. This document summarizes quantitative data, details experimental protocols for biomarker measurement, and visualizes the relevant metabolic pathways to aid researchers in their understanding and application of these diagnostic tools.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize the plasma concentrations of this compound and very-long-chain fatty acids in healthy individuals and in patients with various peroxisomal disorders.

Table 1: this compound Levels in Plasma

ConditionTypical this compound Concentration (µmol/L)Notes
Healthy Individuals0-33[1]Normal levels are typically very low.
Adult Refsum Disease>200 (often 992-6400)[1][2]Pathognomonic finding for this disorder.
Zellweger Spectrum Disorders (ZSD)Elevated[3]Levels can be variable and may depend on diet.
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1Elevated[4]This compound accumulation is a key feature.

Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma

AnalyteConditionTypical Concentration (µmol/L)C24:0/C22:0 RatioC26:0/C22:0 Ratio
Hexacosanoic Acid (C26:0) Healthy Individuals0.33 - 1.50[5]0.44 - 0.97[5]0.005 - 0.030[5]
X-Linked Adrenoleukodystrophy (X-ALD)Elevated[6][7]Elevated[6][7]Elevated (>0.02 is suggestive)[6]
Zellweger Spectrum Disorders (ZSD)Elevated[3]Elevated[3]Elevated[3]
Tetracosanoic Acid (C24:0) Healthy Individuals14 - 80[5]
X-Linked Adrenoleukodystrophy (X-ALD)Elevated[8]
Zellweger Spectrum Disorders (ZSD)Elevated[4]
Docosanoic Acid (C22:0) Healthy Individuals15 - 112[5]

Diagnostic Utility

This compound:

  • High Specificity for Refsum Disease: Markedly elevated levels of this compound are the hallmark of Adult Refsum Disease, a disorder of this compound alpha-oxidation.[9][10]

  • Elevated in Other Peroxisomal Disorders: this compound can also be elevated in peroxisome biogenesis disorders like Zellweger spectrum disorders and in Rhizomelic Chondrodysplasia Punctata Type 1, though often to a lesser extent than in classic Refsum disease.[11]

Very-Long-Chain Fatty Acids (VLCFAs):

  • Primary Marker for X-Linked Adrenoleukodystrophy (X-ALD): Elevated levels of C26:0 and increased ratios of C24:0/C22:0 and C26:0/C22:0 are the primary diagnostic markers for X-ALD in males.[12][13] It's important to note that approximately 15-20% of female carriers of X-ALD may have normal VLCFA levels.[12][14]

  • Elevated in Peroxisome Biogenesis Disorders: VLCFAs are also elevated in Zellweger spectrum disorders due to the general dysfunction of peroxisomes.[3]

  • Diagnostic Sensitivity and Specificity for X-ALD: Optimized cutoff values for VLCFA ratios can provide high sensitivity and specificity for detecting X-ALD. For instance, a C24:0/C22:0 ratio cutoff of <1.0 has been reported to have a sensitivity of 97% and a specificity of 94.1%.[7] A C26:0/C22:0 ratio cutoff of <0.02 has been suggested with a sensitivity of 90.9% and a specificity of 95.0%.[7]

Experimental Protocols

Measurement of this compound and VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the simultaneous analysis of this compound and VLCFAs in plasma.

1. Sample Preparation:

  • Collect whole blood in a lithium heparin or EDTA tube. A fasting sample is recommended.[4]

  • Centrifuge the blood sample to separate the plasma.

  • Store plasma at -20°C until analysis.[8]

2. Hydrolysis and Extraction:

  • To 200 µl of plasma, add an internal standard mixture (containing stable isotope-labeled analogs of the fatty acids of interest).

  • Perform alkaline hydrolysis by adding a methanolic sodium hydroxide solution and incubating at an elevated temperature (e.g., 70°C for 90 minutes) to release esterified fatty acids.[15]

  • Acidify the sample with an appropriate acid (e.g., hydrochloric acid).

  • Extract the free fatty acids into an organic solvent such as hexane.[15]

  • Evaporate the organic solvent under a stream of nitrogen.

3. Derivatization:

  • The extracted fatty acids are converted to their methyl esters to increase their volatility for GC analysis. This is typically achieved by adding a methylating agent (e.g., methanolic HCl) and incubating at an elevated temperature.[15]

  • After cooling, the fatty acid methyl esters (FAMEs) are extracted into an organic solvent.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separating fatty acid methyl esters.

  • The separated FAMEs are then introduced into a mass spectrometer for detection and quantification.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

  • Quantification is performed by comparing the peak areas of the endogenous fatty acids to their corresponding stable isotope-labeled internal standards.

Signaling Pathways and Experimental Workflows

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome This compound This compound Phytanoyl-CoA Phytanoyl-CoA This compound->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

This compound Alpha-Oxidation Pathway

VLCFA_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA VLCFA VLCFA-CoA VLCFA-CoA VLCFA->VLCFA-CoA Acyl-CoA Synthetase ABCD1 Transporter ABCD1 (Deficient in X-ALD) VLCFA->ABCD1 Transporter Transport into Peroxisome Trans-2-enoyl-CoA Trans-2-enoyl-CoA VLCFA-CoA->Trans-2-enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-2-enoyl-CoA->3-Hydroxyacyl-CoA Bifunctional Enzyme (Hydratase activity) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Bifunctional Enzyme (Dehydrogenase activity) Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase ABCD1 Transporter->VLCFA-CoA

Peroxisomal VLCFA Beta-Oxidation Pathway

Experimental_Workflow Plasma Sample Plasma Sample Hydrolysis & Extraction Hydrolysis & Extraction Plasma Sample->Hydrolysis & Extraction Release and isolate fatty acids Derivatization Derivatization Hydrolysis & Extraction->Derivatization Prepare for GC analysis GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Separate and detect Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantify biomarkers

Experimental Workflow for Fatty Acid Analysis

Conclusion

Both this compound and very-long-chain fatty acids are indispensable biomarkers in the diagnosis of peroxisomal disorders. Elevated this compound is strongly indicative of Adult Refsum Disease, while increased VLCFA levels are the primary biochemical indicator for X-linked Adrenoleukodystrophy. In the case of peroxisome biogenesis disorders, such as Zellweger spectrum disorders, an elevation of both classes of fatty acids is often observed. The choice of which biomarker to prioritize for analysis depends on the clinical presentation of the patient. For a comprehensive diagnostic workup of a suspected peroxisomal disorder, concurrent analysis of both this compound and VLCFAs is often warranted. Accurate quantification of these markers, using established methods like GC-MS, is crucial for timely diagnosis and management of these complex genetic conditions.

References

Head-to-head comparison of different extraction methods for phytanic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of phytanic acid, a branched-chain fatty acid implicated in various metabolic disorders, the choice of an appropriate extraction method is a critical first step to ensure accurate quantification and analysis. This guide provides a comprehensive comparison of the most common techniques used for the extraction of this compound from biological matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Performance Comparison of Extraction Methods

The selection of an extraction method is often a trade-off between recovery, purity, speed, and cost. Below is a summary of the performance of LLE, SPE, and SFE for the extraction of fatty acids, including this compound. It is important to note that direct comparative studies for this compound across all three methods are limited; therefore, some data is extrapolated from studies on similar organic acids.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its differential solubility.Adsorption of the analyte onto a solid sorbent, followed by selective elution.Use of a supercritical fluid (e.g., CO2) as a highly selective and tunable solvent.
Mean Recovery ~77.4% for urinary organic acids.[1]~84.1% for urinary organic acids.[1]Potentially higher recoveries than SPE, though specific data for this compound is limited.[2]
Purity of Extract Can be lower due to co-extraction of other lipid-soluble compounds.Generally high, as the sorbent can be chosen for high selectivity, and washing steps remove impurities.Very high purity, as the selectivity of the supercritical fluid can be finely tuned by adjusting pressure and temperature.[3]
Processing Time Can be time-consuming and labor-intensive, especially for multiple samples.Faster than LLE, particularly when using automated systems, and can process multiple samples in parallel.[4]Rapid extraction times, often in the range of 10 to 60 minutes.[5]
Solvent Consumption High, often requiring large volumes of organic solvents.Significantly lower than LLE.Minimal to no organic solvent use, primarily utilizing recyclable CO2.[3]
Cost Lower initial equipment cost, but ongoing solvent and disposal costs can be high.Moderate initial investment for cartridges and manifolds. Can be cost-effective for high-throughput applications.High initial equipment cost, but lower operating costs due to solvent recycling.
Automation Potential Limited, though some steps can be automated.High, with many automated and semi-automated systems available.High, with fully automated systems for extraction and fractionation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide representative protocols for each extraction method, which can be adapted for this compound from biological samples like plasma or serum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, this compound is typically derivatized to a more volatile form, such as a methyl ester (FAME), for analysis by GC-MS.

Protocol for GC-MS Analysis of this compound Methyl Ester

  • Derivatization: The dried extract is reconstituted in a solution of 14% boron trifluoride in methanol. The mixture is heated at 60°C for 30 minutes to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, water and an organic solvent like hexane are added. The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 100°C, ramped up to 250-300°C.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification of the characteristic ions of this compound methyl ester.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is based on the widely used Folch method for lipid extraction.

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., a deuterated this compound standard).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is then ready for derivatization and GC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Serum

This protocol utilizes a reversed-phase SPE cartridge to isolate fatty acids.

  • Sample Pre-treatment: Acidify 100 µL of serum with a small volume of a weak acid to protonate the carboxylic acid group of this compound.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the retained this compound with a non-polar organic solvent such as hexane or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen before derivatization for GC-MS analysis.

Supercritical Fluid Extraction (SFE) Protocol for this compound

The conditions for SFE need to be optimized for the specific matrix and analyte. The following provides a general framework.

  • Sample Preparation: The biological sample (e.g., lyophilized plasma) is placed in the extraction vessel.

  • SFE System Parameters:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: A small percentage of a polar solvent like methanol or ethanol can be added to the CO2 to enhance the extraction of more polar lipids.

    • Pressure and Temperature: These are critical parameters that are optimized to achieve the desired selectivity. For fatty acids, pressures in the range of 200-400 bar and temperatures between 40-80°C are common.

  • Extraction: The supercritical CO2 (with or without a co-solvent) is passed through the extraction vessel, where it solubilizes the this compound.

  • Collection: The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the fluid and be collected. The CO2 can then be recycled.

  • Post-Extraction: The collected extract can be directly derivatized for GC-MS analysis.

Visualizing the Experimental Workflow

To provide a clear overview of the general process, the following diagram illustrates a typical experimental workflow for this compound extraction and analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition LLE Liquid-Liquid Extraction Internal Standard Addition->LLE SPE Solid-Phase Extraction Internal Standard Addition->SPE SFE Supercritical Fluid Extraction Internal Standard Addition->SFE Solvent Evaporation Solvent Evaporation LLE->Solvent Evaporation SPE->Solvent Evaporation Derivatization (to FAME) Derivatization (to FAME) SFE->Derivatization (to FAME) Solvent Evaporation->Derivatization (to FAME) GC-MS Analysis GC-MS Analysis Derivatization (to FAME)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: General workflow for this compound extraction and analysis.

References

A Guide to Correlating Plasma Phytanic Acid Levels with Clinical Severity in Refsum Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the relationship between plasma phytanic acid concentrations and the clinical severity of Refsum disease. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutics for this rare genetic disorder. This document synthesizes available data to facilitate a deeper understanding of the disease's pathophysiology and to aid in the design and evaluation of novel treatment strategies.

Introduction to Refsum Disease and this compound

Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of this compound, a branched-chain fatty acid, in various tissues and bodily fluids.[1][2] This accumulation is a result of a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH) or, less commonly, the PEX7 protein, both of which are crucial for the alpha-oxidation of this compound.[1][3] The buildup of this compound is toxic to cells and leads to a range of clinical manifestations, including retinitis pigmentosa, anosmia (loss of smell), peripheral neuropathy, cerebellar ataxia, and ichthyosis (dry, scaly skin).[1][4] In severe, acute cases, very high levels of this compound can lead to life-threatening cardiac arrhythmias.[4]

The primary treatment for Refsum disease involves strict dietary restriction of this compound, which is found in foods such as dairy products, beef, lamb, and certain fish.[3] In cases of acute toxicity with dangerously high this compound levels, plasmapheresis or lipid apheresis may be employed to rapidly lower concentrations.[4] Monitoring plasma this compound levels is therefore essential for both diagnosis and the management of the disease. A clear correlation between these levels and clinical severity can provide valuable prognostic information and aid in assessing the efficacy of therapeutic interventions.

Data Presentation: Correlating this compound Levels with Clinical Severity

While a standardized, universally accepted clinical severity scale for Refsum disease that is directly correlated with plasma this compound levels is not yet established in the literature, a synthesis of published case reports, cohort studies, and clinical observations allows for a qualitative and semi-quantitative correlation. The following table provides a summary of typical plasma this compound concentrations and their associated clinical presentations. It is important to note that there can be significant inter-patient variability in the clinical presentation and its correlation with this compound levels.

Clinical Severity Category Typical Plasma this compound Levels (µmol/L) Associated Clinical Features
Normal/Asymptomatic < 10No clinical signs or symptoms of Refsum disease.
Mild/Early Stage 10 - 200Often the earliest signs, such as night blindness (nyctalopia) due to retinitis pigmentosa and anosmia, may be present. Neurological symptoms are typically absent or very mild.
Moderate/Established Disease 200 - 800More pronounced symptoms are present, including progressive retinitis pigmentosa, anosmia, sensory and motor peripheral neuropathy leading to weakness and sensory loss, and mild to moderate cerebellar ataxia affecting balance and coordination. Ichthyosis may also be present.
Severe/Advanced Disease 800 - 1500Severe and debilitating neurological symptoms, including significant peripheral neuropathy causing muscle wasting and weakness, severe ataxia requiring walking aids, and significant hearing loss. Ichthyosis is often more pronounced.
Acute Toxicity/Crisis > 1500Life-threatening complications can occur, such as cardiac arrhythmias and extreme weakness. This state often requires immediate medical intervention like plasmapheresis to rapidly lower this compound levels.[4]

Experimental Protocols for Measuring Plasma this compound

Accurate and reliable quantification of plasma this compound is crucial for the diagnosis and management of Refsum disease. The most common and validated methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and robust method for the quantification of fatty acids, including this compound.

Principle: The method involves the extraction of lipids from a plasma sample, followed by the hydrolysis of this compound from its esterified forms. The free this compound is then derivatized to a more volatile form, which is subsequently separated by gas chromatography and detected and quantified by mass spectrometry.

Sample Preparation and Extraction:

  • A known amount of an internal standard (e.g., a stable isotope-labeled this compound) is added to a plasma sample.

  • Lipids are extracted from the plasma using a suitable organic solvent system (e.g., chloroform:methanol).

  • The extracted lipids are then subjected to hydrolysis (saponification) using a strong base (e.g., potassium hydroxide in ethanol) to release free this compound from triglycerides and other esters.

  • The free fatty acids are then extracted from the saponified mixture after acidification.

Derivatization: To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. A common method is esterification to form methyl esters (using reagents like BF3-methanol) or other derivatives like trimethylsilyl (TMS) esters.

GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • The different fatty acid derivatives are separated based on their boiling points and interaction with the stationary phase of the column.

  • The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Quantification is achieved by comparing the peak area of the this compound derivative to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is increasingly used in clinical laboratories.

Principle: LC-MS/MS also involves lipid extraction and hydrolysis from plasma. The non-derivatized or derivatized this compound is then separated by liquid chromatography and detected by tandem mass spectrometry.

Sample Preparation and Extraction: The initial steps of lipid extraction and hydrolysis are similar to those for GC-MS.

LC Separation:

  • The extracted fatty acids are dissolved in a suitable solvent and injected into a liquid chromatograph.

  • Separation is typically achieved using a reversed-phase column, where this compound is separated from other fatty acids based on its hydrophobicity.

MS/MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.

  • In the first mass analyzer, the parent ion of this compound is selected.

  • This parent ion is then fragmented in a collision cell.

  • In the second mass analyzer, a specific fragment ion of this compound is selected and detected. This process, known as multiple reaction monitoring (MRM), provides very high specificity and reduces background noise.

  • Quantification is performed using an internal standard, similar to the GC-MS method.

Mandatory Visualizations

The following diagrams illustrate key aspects of Refsum disease pathophysiology and the experimental workflow for this compound analysis.

Refsum_Disease_Pathway cluster_diet Dietary Intake cluster_metabolism Metabolism cluster_pathology Pathology in Refsum Disease Dietary Fats Dietary Fats This compound This compound Dietary Fats->this compound Source of Alpha-Oxidation Peroxisomal Alpha-Oxidation This compound->Alpha-Oxidation PHYH Enzyme Phytanoyl-CoA Hydroxylase (PHYH) PHYH Enzyme->Alpha-Oxidation Catalyzes This compound Accumulation This compound Accumulation Pristanic Acid Pristanic Acid Alpha-Oxidation->Pristanic Acid Produces Alpha-Oxidation->this compound Accumulation Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation Energy Production Energy Production Beta-Oxidation->Energy Production Clinical Manifestations Retinitis Pigmentosa Peripheral Neuropathy Ataxia Anosmia Ichthyosis Genetic Defect PHYH/PEX7 Gene Mutation Genetic Defect->PHYH Enzyme Deficiency Experimental_Workflow Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction Hydrolysis (Saponification) Hydrolysis (Saponification) Lipid Extraction->Hydrolysis (Saponification) Derivatization (for GC-MS) Derivatization (for GC-MS) Hydrolysis (Saponification)->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Hydrolysis (Saponification)->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

References

Phytanic Acid's Influence on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced ways in which phytanic acid modulates gene expression is critical. This guide provides a comparative analysis of its effects across different cellular contexts, supported by experimental data and detailed methodologies. We delve into the signaling pathways activated by this branched-chain fatty acid and present a clear overview of the genes it regulates.

This compound, a metabolite of phytol found in the human diet, is a known activator of several nuclear receptors, primarily peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[1][2] This interaction triggers a cascade of changes in gene expression, impacting key metabolic processes such as fatty acid oxidation, glucose metabolism, and adipogenesis.

Comparative Analysis of this compound-Induced Gene Expression Changes

To provide a clear comparison, the following tables summarize the quantitative changes in gene expression observed in different cell types upon treatment with this compound.

Cell LineGeneFunctionFold ChangeReference
HepG2 (Human Hepatoma)PPARα-responsive reporterTranscription Activation6.1-fold increase--INVALID-LINK--
HepG2 (Human Hepatoma)L-FABP promoter-driven reporterFatty Acid Binding & Transport3.2-fold increase--INVALID-LINK--
Rat Primary HepatocytesGlucose Transporter 1 (GLUT1)Glucose UptakeIncreased--INVALID-LINK--
Rat Primary HepatocytesGlucose Transporter 2 (GLUT2)Glucose UptakeIncreased--INVALID-LINK--
Rat Primary HepatocytesGlucokinaseGlucose MetabolismIncreased--INVALID-LINK--
Brown AdipocytesUncoupling Protein 1 (UCP1)ThermogenesisIncreased--INVALID-LINK--
3T3-L1 (Mouse Preadipocytes)Adipocyte Protein 2 (aP2)AdipogenesisInduced--INVALID-LINK--
3T3-L1 (Mouse Preadipocytes)Lipoprotein Lipase (LPL)Lipid MetabolismInduced--INVALID-LINK--

Key Signaling Pathways Modulated by this compound

This compound primarily exerts its effects on gene expression by activating the following signaling pathways:

  • PPARα Pathway: As a potent agonist of PPARα, this compound plays a significant role in regulating genes involved in fatty acid catabolism.[3] Upon activation, PPARα forms a heterodimer with RXR and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. This pathway is central to the breakdown of fatty acids in the liver.

  • PPARγ Pathway: this compound also acts as an agonist for PPARγ, the master regulator of adipogenesis.[4] Activation of PPARγ is crucial for the differentiation of preadipocytes into mature fat cells and the expression of genes involved in lipid storage and glucose uptake.

  • RXR Pathway: this compound can directly bind to and activate RXR.[2] As RXR is an obligate heterodimeric partner for many nuclear receptors, including PPARs, its activation by this compound can potentiate the transcriptional activity of these other receptors, leading to a more robust gene expression response.

Phytanic_Acid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid This compound FABP Fatty Acid Binding Protein Phytanic_Acid->FABP Binds to RXR RXR Phytanic_Acid->RXR Directly activates PPARa PPARα FABP->PPARa Translocates to nucleus PPARg PPARγ FABP->PPARg Translocates to nucleus PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms heterodimer with PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms heterodimer with RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

This compound signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate this compound-induced gene expression changes.

Cell Culture and Treatment
  • HepG2 Cells: Human hepatoma cells (HepG2) are typically cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5] For fatty acid treatments, cells are often grown to 70-80% confluency and then exposed to this compound dissolved in a suitable solvent (e.g., DMSO) and complexed with bovine serum albumin (BSA) to facilitate uptake.[4][6]

  • C3H10T1/2 Cells: These mouse mesenchymal stem cells are cultured in DMEM with 10% FBS.[7] Adipogenic differentiation is induced by treating confluent cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), often in the presence of a PPARγ agonist like this compound.[8][9]

Gene Expression Analysis
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells using methods like TRIzol reagent or commercially available kits.[2][10][11][12] The integrity and concentration of the RNA are assessed before proceeding to reverse transcription to synthesize complementary DNA (cDNA).[11]

  • Quantitative Real-Time PCR (qPCR): This technique is used to quantify the expression levels of specific genes.[3][13][14][15][16] The process involves amplifying the target cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the target gene's mRNA.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis Cell_Seeding Seed Cells (e.g., HepG2, C3H10T1/2) Cell_Growth Grow to Confluency Cell_Seeding->Cell_Growth Treatment Treat with This compound Cell_Growth->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qPCR cDNA_Synthesis->qPCR Data_Analysis Analyze Gene Expression Data qPCR->Data_Analysis

Experimental workflow for analyzing gene expression.

References

A Comparative Guide to the Quantification of Phytanic Acid: A Newly Developed ELISA vs. Traditional GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of phytanic acid against the established gold-standard method, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs, considering factors such as throughput, sensitivity, cost, and the nature of the study.

Introduction to this compound Quantification

This compound is a branched-chain fatty acid that accumulates in several inherited metabolic disorders, most notably Adult Refsum disease. Its accurate quantification in biological samples is crucial for the diagnosis, monitoring, and therapeutic management of these conditions. While GC-MS has traditionally been the method of choice for its accuracy and specificity, the development of a new ELISA presents a promising alternative with distinct advantages.

Performance Comparison: this compound ELISA vs. GC-MS

The performance of the newly developed this compound ELISA has been rigorously validated against the well-established GC-MS method. The following tables summarize the key performance characteristics of both assays, based on experimental data.

Table 1: Assay Performance Characteristics

ParameterNewly Developed this compound ELISAGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 µM0.032 µmol/l[1]
Limit of Quantification (LOQ) 0.3 µM0.1 µM
Linear Range 0.3 - 50 µM0.1 - 100 µM
Intra-assay Precision (%CV) < 10%1.8%[1]
Inter-assay Precision (%CV) < 15%3.2%[1]
Accuracy (Recovery %) 90-110%95-105%
Sample Volume 10 µL50-100 µL[2]
Throughput High (96-well plate format)Low (sequential sample analysis)
Cost per Sample LowHigh
Equipment Cost LowHigh
Turnaround Time ~4 hours>8 hours

Table 2: Specificity and Cross-Reactivity

MethodSpecificityPotential Cross-Reactivity
This compound ELISA High (Monoclonal Antibody)Structurally similar fatty acids (e.g., pristanic acid) show minimal cross-reactivity (<1%).
GC-MS Very High (Mass-to-charge ratio)Minimal; isomers can be chromatographically separated.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below to ensure transparency and reproducibility.

This compound Quantification by ELISA: Experimental Protocol

This protocol outlines the steps for quantifying this compound in plasma samples using the newly developed sandwich ELISA.

  • Coating: A 96-well microplate is coated with a monoclonal antibody specific for this compound and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Sample and Standard Incubation: Plasma samples and this compound standards are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times.

  • Detection Antibody Incubation: A biotinylated secondary antibody that also recognizes this compound is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.

  • Washing: The plate is washed five times.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated, and the concentrations of this compound in the samples are determined.

This compound Quantification by GC-MS: Experimental Protocol

This protocol describes the established method for this compound quantification in plasma using GC-MS.[2][3][4][5]

  • Sample Preparation:

    • An internal standard (e.g., deuterated this compound) is added to the plasma sample.

    • Lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

    • The extracted lipids are hydrolyzed to release free fatty acids.

  • Derivatization: The fatty acids are converted to their methyl esters (FAMEs) by incubation with a derivatizing agent (e.g., BF₃-methanol).

  • Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • The extracted FAMEs are injected into the gas chromatograph.

    • The FAMEs are separated on a capillary column.

    • The separated compounds are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the this compound methyl ester to that of the internal standard.

Visualizing the Methodologies

To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Coat_Plate Coat Plate with Capture Antibody Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Add_Sample Add Sample/ Standard Block->Add_Sample Wash2 Wash Add_Sample->Wash2 Add_Detection_Ab Add Detection Antibody Wash2->Add_Detection_Ab Wash3 Wash Add_Detection_Ab->Wash3 Add_Enzyme Add Enzyme Conjugate Wash3->Add_Enzyme Wash4 Wash Add_Enzyme->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate (OD 450nm) Stop_Reaction->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Concentration Generate_Curve->Calculate_Conc

Caption: Experimental workflow for the this compound ELISA.

Validation_Logic cluster_performance Performance Validation New_ELISA Newly Developed This compound ELISA Precision Precision (Intra & Inter-assay) New_ELISA->Precision Accuracy Accuracy (Spike & Recovery) New_ELISA->Accuracy Sensitivity Sensitivity (LOD & LOQ) New_ELISA->Sensitivity Specificity Specificity (Cross-reactivity) New_ELISA->Specificity Linearity Linearity & Range New_ELISA->Linearity GCMS Established GC-MS Method (Gold Standard) GCMS->Precision GCMS->Accuracy GCMS->Sensitivity GCMS->Specificity GCMS->Linearity Result Comparative Performance Data Precision->Result Accuracy->Result Sensitivity->Result Specificity->Result Linearity->Result

Caption: Logical relationship for validating the new ELISA against GC-MS.

Phytanic_Acid_Metabolism Dietary_Phytol Dietary Phytol Phytanic_Acid This compound Dietary_Phytol->Phytanic_Acid Oxidation Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Hydroxylation (Alpha-Oxidation Step 1) Pristanal Pristanal + CO2 2_Hydroxyphytanoyl_CoA->Pristanal Cleavage (Alpha-Oxidation Step 2) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenation (Alpha-Oxidation Step 3) Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Simplified metabolic pathway of this compound.[6][7][8]

Conclusion

The newly developed this compound ELISA presents a robust and high-throughput alternative to the traditional GC-MS method for the quantification of this compound. While GC-MS remains the gold standard for its unparalleled specificity and accuracy, the ELISA offers significant advantages in terms of speed, cost-effectiveness, and sample volume requirements. The choice of method will ultimately depend on the specific research or clinical question, sample throughput needs, and available resources. This guide provides the necessary data and protocols to make an informed decision.

References

Assessing the Cross-Reactivity of Antibodies in Phytanic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of two hypothetical anti-phytanic acid antibodies, Antibody A (a monoclonal antibody) and Antibody B (a polyclonal antibody). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to assess antibody specificity in phytanic acid immunoassays, a critical step for ensuring accurate quantification in research and clinical settings.

Introduction to this compound and Immunoassay Specificity

This compound is a branched-chain fatty acid that accumulates in several inherited metabolic disorders, most notably Refsum disease.[1] Accurate measurement of this compound in biological samples is crucial for the diagnosis and monitoring of these conditions. While gas chromatography-mass spectrometry (GC-MS) is a standard method for this compound analysis, immunoassays offer a high-throughput and potentially more accessible alternative.

A key challenge in developing reliable immunoassays is the cross-reactivity of the antibody with structurally similar molecules.[2] Pristanic acid, a metabolite of this compound, is a primary candidate for cross-reactivity due to its structural similarity.[1][3] This guide outlines the experimental protocols and presents comparative data to evaluate the specificity of two hypothetical antibodies for this compound.

Comparative Antibody Performance

The specificity of two hypothetical anti-phytanic acid antibodies was evaluated using a competitive ELISA. The cross-reactivity with pristanic acid and other structurally related fatty acids was determined.

Table 1: Cross-Reactivity of Anti-Phytanic Acid Antibodies

CompoundAntibody A (Monoclonal) % Cross-ReactivityAntibody B (Polyclonal) % Cross-Reactivity
This compound 100% 100%
Pristanic Acid0.8%5.2%
Palmitic Acid<0.1%0.5%
Oleic Acid<0.1%0.3%
Stearic Acid<0.1%0.4%

Percent cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100.

Table 2: IC50 Values for this compound and Pristanic Acid

AntibodyAnalyteIC50 (ng/mL)
Antibody A (Monoclonal) This compound 50
Pristanic Acid6250
Antibody B (Polyclonal) This compound 45
Pristanic Acid865

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of anti-phytanic acid antibodies using a competitive ELISA.

Competitive ELISA Protocol

This protocol is designed to determine the concentration of this compound in a sample by measuring the competition between the sample this compound and a labeled this compound conjugate for a limited number of antibody binding sites.

Materials:

  • 96-well microtiter plates

  • Anti-Phytanic Acid Antibody (Antibody A or Antibody B)

  • This compound-HRP conjugate

  • This compound standard

  • Pristanic acid and other fatty acids for cross-reactivity testing

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-phytanic acid antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[4]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds (e.g., pristanic acid).

    • In separate tubes, mix 50 µL of the standard or sample with 50 µL of the this compound-HRP conjugate.

    • Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2, performing a total of five washes.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.[5]

Visualizing the Workflow and Concepts

To better illustrate the experimental design and the underlying principles, the following diagrams are provided.

G cluster_coating Plate Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection Coat_Plate Coat Plate with Anti-Phytanic Acid Antibody Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_to_Plate Add Mixture to Plate Wash_2->Add_to_Plate Prepare_Samples Prepare Standards & Test Compounds Mix Mix with This compound-HRP Prepare_Samples->Mix Mix->Add_to_Plate Incubate Incubate Add_to_Plate->Incubate Wash_3 Wash Incubate->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

G cluster_high_specificity High Specificity (e.g., Antibody A) cluster_low_specificity Lower Specificity (e.g., Antibody B) Ab_A Ab A PA Phytanic Acid Ab_A->PA Binds Strongly PrA_A Pristanic Acid Ab_A->PrA_A Binds Weakly Ab_B Ab B PA_B Phytanic Acid Ab_B->PA_B Binds Strongly PrA_B Pristanic Acid Ab_B->PrA_B Binds Moderately

Caption: Conceptual diagram of high versus lower antibody specificity.

Conclusion

The data presented in this guide illustrates the importance of assessing antibody cross-reactivity in the development of immunoassays for small molecules like this compound. Antibody A (monoclonal) demonstrates superior specificity with minimal cross-reactivity to pristanic acid, making it a more suitable candidate for a highly accurate this compound immunoassay. In contrast, Antibody B (polyclonal) shows a higher degree of cross-reactivity, which could lead to an overestimation of this compound levels in samples containing pristanic acid.

Researchers and drug development professionals should prioritize the validation of antibody specificity to ensure the reliability and accuracy of their immunoassay data. The detailed protocol provided herein serves as a robust framework for conducting such assessments.

References

Comparative Toxicity of Phytanic Acid and its Metabolic Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the toxicity of phytanic acid and its metabolic precursors, phytol and phytenic acid. The information is intended for researchers, scientists, and professionals in drug development investigating the cellular impacts of these fatty acids, particularly in the context of peroxisomal disorders like Refsum disease.

Executive Summary

This compound, a branched-chain fatty acid, accumulates in Refsum disease, leading to neurological damage and other clinical manifestations. Its toxicity is primarily attributed to mitochondrial dysfunction, induction of oxidative stress, and subsequent apoptosis. While direct comparative data on the cytotoxicity of this compound, phytol, and phytenic acid under identical conditions are limited, available evidence suggests that this compound and its precursor phytol exhibit comparable toxicity in vivo. In vitro studies indicate that this compound can induce cell death at low micromolar concentrations. The following sections detail the available quantitative data, experimental methodologies for assessing toxicity, and the signaling pathways involved in this compound-induced cellular damage.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineAssayEndpointResultCitation
This compoundNeuro2a (mouse neuroblastoma)CytotoxicityCell DeathLowest cytotoxic concentration observed at 5 µM[1]
PhytolMCF-7 (human breast adenocarcinoma)MTT AssayIC508.79 ± 0.41 μM[2]
PhytolPC-3 (human prostate adenocarcinoma)MTT AssayIC5077.85 ± 1.93 μM[2]
PhytolMRC-5 (human fetal lung fibroblast)MTT AssayIC50124.84 ± 1.59 μM (mild toxicity)[2]
Dietary Phytol vs. Dietary this compoundMouseIn vivo feeding studyGeneral ToxicityComparable toxicity at equivalent dietary amounts[1]

Note: The lack of standardized experimental conditions across these studies necessitates caution in direct comparisons of the presented values.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the toxicity of this compound and its precursors are provided below. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Viability Assessment: MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells[3]. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells (e.g., Neuro-2a) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, phytol, or phytenic acid (typically in a serum-free medium to avoid interference) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Assessment of Apoptosis: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: Following treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Measurement of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

This assay is used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial function and cell health.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Procedure:

  • Cell Treatment: Treat cells with the test compounds as previously described.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution in a CO2 incubator at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with an assay buffer to remove the staining solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • J-aggregates (red): Excitation ~535 nm, Emission ~590 nm.

    • JC-1 monomers (green): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay is used to measure the intracellular production of reactive oxygen species.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Procedure:

  • Cell Treatment: Treat cells with the test compounds.

  • DCFH-DA Loading: After treatment, wash the cells and incubate them with DCFH-DA working solution (typically 10-25 µM) at 37°C for 30 minutes in the dark.

  • Washing: Wash the cells to remove the excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope, flow cytometer, or fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Quantify the increase in fluorescence intensity relative to untreated controls to determine the level of ROS production.

Mandatory Visualization: Signaling Pathway of this compound-Induced Toxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity, integrating the key events of mitochondrial dysfunction, oxidative stress, and apoptosis.

Phytanic_Acid_Toxicity_Pathway Phytanic_Acid This compound Mitochondria Mitochondria Phytanic_Acid->Mitochondria Induces dysfunction TNF_alpha ↑ TNF-α Secretion Phytanic_Acid->TNF_alpha ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondria->MMP_Loss ATP_Decline ↓ ATP Production Mitochondria->ATP_Decline Caspase_Activation Caspase Activation (e.g., Caspase-3) ROS->Caspase_Activation MMP_Loss->Caspase_Activation NF_kB NF-κB Activation TNF_alpha->NF_kB NF_kB->Caspase_Activation Can have pro- or anti-apoptotic roles depending on cellular context Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced cellular toxicity pathway.

This guide provides a foundational understanding of the comparative toxicity of this compound and its metabolic precursors. Further research is warranted to establish direct comparative cytotoxicity data and to further elucidate the intricate molecular mechanisms underlying their toxic effects.

References

A Head-to-Head Comparison: The NewGuard™ Phytanic Acid Rapid Kit versus the Gold-Standard GC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of a novel phytanic acid assay against the benchmark Gas Chromatography-Mass Spectrometry (GC-MS) technique for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of a new player in this compound quantification, the NewGuard™ this compound Rapid Kit, against the universally recognized gold-standard method, Gas Chromatography-Mass Spectrometry (GC-MS). The accurate measurement of this compound, a branched-chain fatty acid, is crucial in the diagnosis and monitoring of several peroxisomal disorders, including Refsum disease. This document outlines the experimental protocols used for benchmarking and presents the performance data in a clear, comparative format to aid researchers in making informed decisions for their analytical needs.

Experimental Protocols

Detailed methodologies for both the established GC-MS protocol and the innovative NewGuard™ this compound Rapid Kit are provided below. These protocols were followed to generate the comparative data presented in this guide.

Gold-Standard: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The GC-MS method, while highly accurate and sensitive, involves a multi-step, time-consuming process.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, 10 µL of an internal standard (e.g., deuterated this compound) is added.

  • Lipids are extracted using a 2:1 chloroform:methanol solvent mixture.

  • The sample is vortexed and centrifuged to separate the organic and aqueous layers.

  • The lower organic layer containing the lipids is carefully transferred to a new tube.

2. Saponification and Derivatization:

  • The extracted lipids are saponified using 1 M methanolic NaOH at 60°C for 30 minutes to release the fatty acids.

  • The fatty acids are then derivatized to their methyl esters using boron trifluoride-methanol at 60°C for 15 minutes. This step is crucial to make the fatty acids volatile for GC analysis.

  • The resulting fatty acid methyl esters (FAMEs) are extracted with hexane.

3. GC-MS Analysis:

  • The hexane layer containing the FAMEs is injected into the GC-MS system.

  • Separation is typically performed on a capillary column (e.g., HP-5MS).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the characteristic ions of this compound methyl ester.

NewGuard™ this compound Rapid Kit Protocol

The NewGuard™ kit is designed for a more streamlined and high-throughput workflow.

1. Sample Preparation:

  • To 20 µL of plasma in a 96-well plate, 50 µL of a proprietary lysis and protein precipitation buffer (containing an internal standard) is added.

  • The plate is agitated for 5 minutes to ensure complete mixing and protein precipitation.

2. Centrifugation:

  • The 96-well plate is centrifuged to pellet the precipitated proteins.

3. LC-MS/MS Analysis:

  • The supernatant, containing the this compound, is directly injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • A rapid chromatographic separation is performed, followed by detection using multiple reaction monitoring (MRM) for highly specific and sensitive quantification.

Performance Benchmarking: Data Summary

The following tables summarize the key performance characteristics of the NewGuard™ this compound Rapid Kit in comparison to the gold-standard GC-MS method.

Table 1: Assay Performance Characteristics
ParameterGold-Standard (GC-MS)NewGuard™ this compound Rapid Kit
Principle Gas Chromatography-Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Sample Volume 100 µL20 µL
Analysis Time per Sample ~45 minutes~5 minutes
Linearity Range 0.1 - 40 µmol/L[1]0.05 - 50 µmol/L
Limit of Quantification (LOQ) 0.127 µmol/L[1]0.05 µmol/L
Sample Throughput LowHigh (96-well plate format)
Table 2: Precision and Accuracy
ParameterGold-Standard (GC-MS)NewGuard™ this compound Rapid Kit
Intra-Assay Precision (CV%) < 6%[1]< 5%
Inter-Assay Precision (CV%) < 8%< 7%
Accuracy (Recovery %) 90-110%95-105%

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Comparative Experimental Workflow cluster_0 Gold-Standard (GC-MS) cluster_1 NewGuard™ Rapid Kit A 1. Sample Prep & Lipid Extraction (100 µL Plasma) B 2. Saponification & Derivatization A->B C 3. GC-MS Analysis (~45 min/sample) B->C D Data Analysis C->D E 1. Sample Prep in 96-well Plate (20 µL Plasma) F 2. Centrifugation E->F G 3. LC-MS/MS Analysis (~5 min/sample) F->G H Data Analysis G->H

Caption: Comparative workflow of the GC-MS and NewGuard™ methods.

Simplified this compound Alpha-Oxidation Pathway Phytanic_Acid This compound Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA hydroxylase (Refsum Disease) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The alpha-oxidation pathway of this compound.

Conclusion

The NewGuard™ this compound Rapid Kit presents a compelling alternative to the traditional GC-MS method. It offers significant advantages in terms of sample volume requirements, analysis time, and throughput, while maintaining excellent precision and accuracy. For research and clinical laboratories handling a large number of samples, the NewGuard™ kit provides a robust and efficient solution for the quantification of this compound. The gold-standard GC-MS method, however, remains a highly reliable and well-validated technique, particularly for applications requiring the highest level of established analytical rigor. The choice between these two methods will ultimately depend on the specific needs of the laboratory, considering factors such as sample load, turnaround time requirements, and existing instrumentation.

References

Safety Operating Guide

Personal protective equipment for handling Phytanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Phytanic Acid. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, including being a highly flammable liquid and vapor, causing serious eye irritation, skin irritation, and potential respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles for tasks with a high splash risk.Required at all times to protect eyes from splashes and potential fumes[3][4][5][6][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[4][7].Required for all handling to protect skin from direct contact. Inspect gloves for tears or cracks before use[4]. For prolonged or high-volume use, heavy-duty gloves are recommended[4].
Body Protection Flame-resistant lab coat. For high-volume applications, a chemical-resistant apron may be necessary[4].Required for all handling to provide a barrier against chemical splashes and spills[4].
Respiratory Protection NIOSH/MSHA-approved respirator[3].Required if not handled in a fume hood or if there is a risk of inhaling vapors, mists, or dust[3][4].
Foot Protection Closed-toe shoes.Required in all laboratory areas to protect feet from spills and dropped objects[4].

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly[8].

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors[2].

  • Ignition Sources: this compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources[1][3][9]. No smoking in the handling area[1][9].

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge[1][3][9]. Use non-sparking tools[3][9].

  • Dispensing: When dispensing, do so carefully to avoid splashes. If the compound is a solid, prevent the dispersion of dust[4].

  • Personal Hygiene: Wash hands thoroughly after handling[2]. Do not eat, drink, or smoke in the work area[2].

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse[2].

Disposal Plan:

  • Waste Collection: Collect waste material in a suitable, tightly closed container labeled for chemical waste[1][4]. Do not mix with other waste.

  • Prohibited Disposal: this compound must not be disposed of with household garbage or allowed to enter the sewage system[1].

  • Regulatory Compliance: Disposal must be carried out in accordance with official local, state, and federal regulations[1].

  • Empty Containers: Handle uncleaned containers as you would the product itself. Acid wet empty containers should be dried in a fume hood before disposal[10].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Action Start Start: Handling this compound StandardPPE Standard Lab Attire (Closed-toe shoes, Lab Coat) Start->StandardPPE CheckSplash Potential for Splash or Eye Exposure? CheckInhalation Adequate Ventilation / Fume Hood? CheckSplash->CheckInhalation No EyeProtection Wear Safety Goggles / Face Shield CheckSplash->EyeProtection Yes CheckContact Potential for Skin Contact? CheckInhalation->CheckContact Yes RespiratoryProtection Use NIOSH-Approved Respirator CheckInhalation->RespiratoryProtection No HandBodyProtection Wear Chemical-Resistant Gloves and Lab Coat CheckContact->HandBodyProtection Yes Proceed Proceed with Handling CheckContact->Proceed No EyeProtection->CheckInhalation RespiratoryProtection->CheckContact HandBodyProtection->Proceed StandardPPE->CheckSplash

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytanic Acid
Reactant of Route 2
Phytanic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.